molecular formula C37H44ClN2NaO6S2 B12066224 IR-806 CAS No. 757960-10-4

IR-806

Numéro de catalogue: B12066224
Numéro CAS: 757960-10-4
Poids moléculaire: 735.3 g/mol
Clé InChI: MIOUAELAUIYKFC-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

IR-806 is a useful research compound. Its molecular formula is C37H44ClN2NaO6S2 and its molecular weight is 735.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

757960-10-4

Formule moléculaire

C37H44ClN2NaO6S2

Poids moléculaire

735.3 g/mol

Nom IUPAC

sodium 4-[(2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate

InChI

InChI=1S/C37H45ClN2O6S2.Na/c1-36(2)29-13-5-7-15-31(29)39(23-9-11-25-47(41,42)43)33(36)21-19-27-17-18-28(35(27)38)20-22-34-37(3,4)30-14-6-8-16-32(30)40(34)24-10-12-26-48(44,45)46;/h5-8,13-16,19-22H,9-12,17-18,23-26H2,1-4H3,(H-,41,42,43,44,45,46);/q;+1/p-1

Clé InChI

MIOUAELAUIYKFC-UHFFFAOYSA-M

SMILES isomérique

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C\C=C/4\C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)/CC3)Cl)CCCCS(=O)(=O)[O-])C.[Na+]

SMILES canonique

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)CC3)Cl)CCCCS(=O)(=O)[O-])C.[Na+]

Origine du produit

United States

Foundational & Exploratory

In-Depth Technical Guide to IR-806 Dye: Spectroscopic Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics of the near-infrared (NIR) cyanine (B1664457) dye, IR-806. It includes detailed information on its absorption and emission spectra in various solvents, alongside established experimental protocols for its use and analysis. This document is intended to serve as a core resource for researchers and professionals in the fields of biotechnology, drug development, and materials science who utilize or are considering the application of this compound in their work.

Core Spectroscopic Properties of this compound

This compound is a water-soluble, near-infrared cyanine dye with a characteristic absorption peak in the range of 730-800 nm.[1] Its photostability and strong absorbance in the NIR region make it a valuable tool for a variety of applications, including bio-imaging and as a sensitizer (B1316253) in upconversion nanoparticles.[2]

Quantitative Spectral Data

The following table summarizes the key photophysical properties of this compound in different commonly used solvents. This data is essential for optimizing experimental setups and for the quantitative analysis of results.

SolventAbsorption Maximum (λ_abs) (nm)Emission Maximum (λ_em) (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
Chloroform (CHCl₃)806> 900Data not availableData not available
Deionized Water~780Data not availableData not availableData not available
DMSOData not availableData not availableData not availableReference Standard[3]
MethanolData not availableData not availableData not availableData not available

Note: Specific quantitative data for molar extinction coefficient and quantum yield in various solvents are not consistently reported in publicly available literature. The quantum yield in DMSO is noted as a reference standard in some studies, indicating a known value, though the specific number was not found in the searched literature.

Experimental Protocols

Accurate and reproducible measurements of the spectral properties of this compound are critical for its effective application. Below are detailed methodologies for key experiments.

Measurement of Absorption and Emission Spectra

This protocol outlines the steps for determining the absorption and emission spectra of this compound in a chosen solvent.

Materials:

  • This compound dye

  • Spectrophotometer-grade solvent (e.g., methanol, DMSO, water)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a concentration of 1 mM. To ensure complete dissolution, sonication may be required.

  • Working Solution Preparation: From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations ranging from 1 µM to 10 µM.

  • Absorbance Measurement:

    • Use the pure solvent as a blank to calibrate the spectrophotometer.

    • Measure the absorbance of each dilution in a quartz cuvette from 600 nm to 900 nm.

    • Identify the wavelength of maximum absorbance (λ_abs).

  • Emission Measurement:

    • Excite the sample at its absorption maximum (λ_abs) or a slightly shorter wavelength.

    • Scan the emission spectrum over a wavelength range starting from approximately 20 nm above the excitation wavelength to beyond the expected emission peak (e.g., 800 nm to 1000 nm).

    • Identify the wavelength of maximum emission (λ_em).

  • Data Analysis:

    • Plot absorbance versus wavelength to visualize the absorption spectrum.

    • Plot fluorescence intensity versus wavelength to visualize the emission spectrum.

    • The molar extinction coefficient (ε) can be calculated from the absorbance of a solution of known concentration using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Experimental Workflow: Synthesis of this compound Conjugated Nanoprobes

This compound is frequently used as a molecular antenna in the synthesis of functionalized nanoprobes for applications such as in vivo imaging.[4] The following diagram illustrates a typical workflow for the synthesis of this compound conjugated upconversion nanoparticles (UCNPs).

G cluster_activation Activation of this compound cluster_conjugation Conjugation to Nanoparticles cluster_purification Purification and Final Product IR806 This compound Dye Activation Activation Reaction IR806->Activation FolicAcid Folic Acid FolicAcid->Activation EDC_NHS EDC/NHS in DMSO EDC_NHS->Activation ActivatedDye Activated this compound/ Folic Acid Activation->ActivatedDye 30 mins Stirring Stirring at Room Temp. (4 hours) ActivatedDye->Stirring UCNs PL-PEG-NH2 Coated UCNs UCNs->Stirring ReactionMixture Reaction Mixture Stirring->ReactionMixture Centrifugation Centrifugation (10,000 rpm, 5 mins) ReactionMixture->Centrifugation Suspension Suspension in DMSO Centrifugation->Suspension FinalProduct This compound Conjugated Nanoprobes Suspension->FinalProduct

References

An In-depth Technical Guide to the Photostability and Photobleaching Properties of IR-806 Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Core Concepts: Photostability and Photobleaching of Cyanine (B1664457) Dyes

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its fluorescence. For cyanine dyes like IR-806, this process is primarily driven by photooxidation. The general mechanism involves the dye absorbing light, which excites it to a singlet excited state. While most molecules relax back to the ground state by emitting a photon (fluorescence), a small fraction can undergo intersystem crossing to a longer-lived triplet state. This triplet state can then transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen can then react with the electron-rich polymethine chain of the cyanine dye, leading to its degradation.

Factors that influence the photostability of cyanine dyes include:

  • Molecular Structure: Modifications to the core structure of the cyanine dye can significantly impact its photostability.

  • Solvent Environment: The polarity and viscosity of the solvent can affect the rates of the different de-excitation pathways and the lifetime of the triplet state. Aggregation in aqueous solutions can also influence photostability.

  • Presence of Quenchers: Other molecules in the solution can either quench the triplet state of the dye, preventing singlet oxygen formation, or scavenge the singlet oxygen that is formed, thus protecting the dye from degradation.

Quantitative Photophysical and Photochemical Data

While specific photobleaching quantum yield (Φpb) data for this compound is not extensively reported, data from structurally similar heptamethine cyanine dyes can provide valuable insights. It is important to note that even small structural differences can lead to variations in photophysical properties.

ParameterValueCompoundSolventCitation
Fluorescence Quantum Yield (Φf) 0.10 ± 0.01IR-783Methanol (B129727)[3]
Singlet Oxygen Quantum Yield (ΦΔ) 0.004 ± 0.001IR-783Methanol[3]

Note: IR-783 is a heptamethine cyanine dye with a similar core structure to this compound. These values should be considered as estimates for this compound.

Heptamethine cyanines are generally characterized by low singlet oxygen quantum yields, which contributes to their relative photostability compared to other classes of dyes.[3]

Photodegradation Mechanism of this compound

The primary photodegradation pathway for this compound and other heptamethine cyanines is through a [2+2] cycloaddition reaction with singlet oxygen across the polymethine chain. This reaction forms an unstable dioxetane intermediate, which then cleaves to yield two carbonyl-containing fragments, effectively breaking the conjugation of the chromophore and leading to a loss of its characteristic NIR absorption and fluorescence.

Photodegradation pathway of this compound.

Experimental Protocols

Measurement of Photobleaching Quantum Yield (Φpb)

The photobleaching quantum yield is a measure of the efficiency of a dye's photodegradation. It can be determined by monitoring the decrease in absorbance or fluorescence of a dye solution over time upon continuous irradiation with a light source of known intensity.

Materials:

  • This compound dye

  • High-purity solvent (e.g., methanol, DMSO, or PBS)

  • Spectrophotometer or spectrofluorometer

  • Light source with a narrow wavelength range around the absorption maximum of this compound (e.g., laser diode or LED with a bandpass filter)

  • Power meter

  • Actinometer solution (for determining photon flux), e.g., ferrioxalate

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the desired solvent with an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.

  • Actinometry: Determine the photon flux of the light source at the irradiation wavelength using a chemical actinometer.

  • Irradiation: Irradiate the this compound solution in a quartz cuvette with the light source. At regular time intervals, stop the irradiation and record the full absorption or emission spectrum of the solution.

  • Data Analysis:

    • Plot the absorbance (or integrated fluorescence intensity) at the maximum wavelength as a function of irradiation time.

    • The photobleaching quantum yield (Φpb) can be calculated from the initial rate of photodecomposition, the photon flux, and the initial concentration of the dye.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis Prep_Dye Prepare this compound Solution (Absorbance ≈ 0.1) Irradiate Irradiate this compound Solution Prep_Dye->Irradiate Prep_Act Prepare Actinometer Solution Actinometry Determine Photon Flux (Actinometry) Prep_Act->Actinometry Calculate Calculate Φpb Actinometry->Calculate Record Record Spectra at Intervals Irradiate->Record Plot Plot Absorbance/Fluorescence vs. Time Record->Plot Plot->Calculate

Workflow for photobleaching quantum yield determination.

Measurement of Singlet Oxygen Quantum Yield (ΦΔ)

The singlet oxygen quantum yield is the efficiency of singlet oxygen generation by a photosensitizer upon light absorption. It can be measured directly by detecting the phosphorescence of singlet oxygen at ~1270 nm or indirectly by using a chemical trap that reacts with singlet oxygen.

5.2.1 Direct Method: Phosphorescence Detection

Materials:

  • This compound dye

  • Solvent (e.g., deuterated methanol for longer singlet oxygen lifetime)

  • Standard photosensitizer with a known ΦΔ in the same solvent (e.g., Rose Bengal)

  • Pulsed laser for excitation

  • NIR-sensitive detector (e.g., InGaAs photodiode or photomultiplier tube)

  • Monochromator

  • Data acquisition system

Procedure:

  • Sample Preparation: Prepare solutions of this compound and the standard with matched absorbance at the excitation wavelength.

  • Measurement: Excite the sample with the pulsed laser and detect the time-resolved phosphorescence signal at 1270 nm.

  • Data Analysis: The singlet oxygen quantum yield of this compound is calculated by comparing the intensity of its singlet oxygen phosphorescence signal to that of the standard.

5.2.2 Indirect Method: Chemical Trapping

Materials:

  • This compound dye

  • Solvent

  • Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran (B146845) (DPBF) or Singlet Oxygen Sensor Green)

  • Spectrophotometer or spectrofluorometer

  • Light source

Procedure:

  • Sample Preparation: Prepare a solution containing both this compound and the chemical trap.

  • Irradiation: Irradiate the solution with light at a wavelength where only this compound absorbs significantly.

  • Monitoring: Monitor the decrease in absorbance or fluorescence of the chemical trap over time as it reacts with the generated singlet oxygen.

  • Data Analysis: The rate of the trap's degradation is proportional to the rate of singlet oxygen generation, from which the singlet oxygen quantum yield can be calculated relative to a standard.

Application in Cellular Imaging

This compound is utilized in various bio-imaging applications due to its emission in the NIR window, which allows for deeper tissue penetration and reduced autofluorescence. A common application involves conjugating this compound to a targeting moiety (e.g., an antibody or peptide) to specifically label and visualize cellular structures or track biological processes.

G cluster_conjugation Bioconjugation cluster_imaging Cellular Imaging cluster_analysis Analysis Dye This compound Dye Conjugate This compound Conjugate Dye->Conjugate TargetingMoiety Targeting Moiety (e.g., Antibody, Peptide) TargetingMoiety->Conjugate Incubate Incubate Conjugate with Cells Conjugate->Incubate Wash Wash Unbound Conjugate Incubate->Wash Image NIR Fluorescence Microscopy Wash->Image Localize Localization of Target Structure Image->Localize Track Tracking of Biological Process Image->Track

Workflow for targeted cellular imaging with this compound.

Conclusion

This compound is a relatively photostable near-infrared dye suitable for a range of biomedical imaging applications. Its primary photobleaching mechanism is photooxidation via singlet oxygen, a process common to heptamethine cyanine dyes. While quantitative photostability data for this compound is limited, the provided protocols for measuring photobleaching and singlet oxygen quantum yields will enable researchers to characterize its performance for their specific applications. Understanding the factors that influence its photostability is crucial for optimizing experimental conditions and ensuring the reliability of fluorescence-based measurements. Future research should focus on the direct quantification of the photobleaching quantum yield of this compound in various biologically relevant media to further solidify its position as a robust NIR fluorophore.

References

A Technical Guide to the Solubility of IR-806 Dye for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

IR-806 is a near-infrared (NIR) cyanine (B1664457) dye with a peak absorption around 806 nm.[1][2][3] Its characteristics as a water-soluble and photostable compound make it a valuable tool in various biomedical applications, including bio-imaging and as a component in dye-sensitized solar cells.[1][2][3] This technical guide provides a comprehensive overview of the solubility of this compound in water and common organic solvents, detailed experimental protocols for solubility determination, and logical workflows for its application in research settings.

Core Features of this compound Dye

This compound belongs to the cyanine dye family, which is characterized by two nitrogen-containing heterocyclic rings linked by a polymethine bridge. The presence of sulfonate groups in its structure imparts high water solubility, a key feature for its use in biological systems.[4][5][6][7][8]

Quantitative Solubility Data

The solubility of a compound is a critical parameter for its handling, formulation, and application in experimental settings. The following table summarizes the available quantitative and qualitative solubility data for this compound.

SolventSolubilityMethodNotes
Dimethyl Sulfoxide (DMSO) 100 mg/mL (135.99 mM)Not SpecifiedRequires sonication for dissolution. It is advised to use newly opened, non-hygroscopic DMSO.[9][10]
Water Water-solubleNot SpecifiedThe presence of sulfonate groups in the molecular structure of this compound is responsible for its water solubility.[11][1][2][3]
Ethanol (B145695) SolubleNot SpecifiedThis compound has been used in ethanol solutions for fluorescence intensity studies, indicating its solubility in this solvent.[12]
Methanol Data not available--
Chloroform Data not available--

Experimental Protocols for Solubility Determination

Thermodynamic Solubility Assay Protocol (Shake-Flask Method)

This protocol is adapted from standard methods for determining the solubility of solid compounds.[13][14][15][16][17][18][19][20][21][22][23][24][25]

1. Materials and Equipment:

  • This compound dye (solid powder)

  • Solvents of interest (e.g., Water, Ethanol, Methanol)

  • Glass vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermomixer or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound dye and place it into a glass vial.

    • Add a known volume of the desired solvent to the vial.

    • Tightly cap the vial and vortex vigorously for 1-2 minutes.

    • Place the vial in a thermomixer or orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Sample Processing:

    • After incubation, visually inspect the vial to confirm the presence of undissolved solid, indicating a saturated solution.

    • Centrifuge the vial at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess solid.

    • Carefully collect the supernatant using a pipette and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

    • Analyze the standard solutions using HPLC-UV or UV-Vis spectrophotometry to generate a calibration curve.

    • Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample and determine its concentration using the calibration curve.

    • Calculate the original concentration of the saturated solution, which represents the solubility of this compound in that solvent.

3. Data Analysis and Reporting:

  • The solubility should be reported in mg/mL or mol/L at the specified temperature.

  • The experiment should be performed in triplicate to ensure the reliability of the results.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the thermodynamic solubility of this compound dye.

G cluster_0 Preparation of Saturated Solution cluster_1 Sample Processing cluster_2 Quantification and Analysis A Weigh excess this compound dye B Add known volume of solvent A->B C Vortex vigorously B->C D Incubate with agitation (24-48h at 25°C) C->D E Centrifuge to pellet excess solid D->E F Filter supernatant E->F I Analyze filtered saturated solution F->I G Prepare standard solutions H Generate calibration curve (HPLC-UV or UV-Vis) G->H J Calculate solubility H->J I->J

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Logical Workflow for a Cellular Imaging Experiment using this compound

This diagram outlines a typical workflow for utilizing this compound in a cellular imaging application.

G cluster_0 Preparation cluster_1 Cellular Staining cluster_2 Imaging and Analysis A Prepare stock solution of this compound in DMSO C Dilute stock solution in cell culture medium A->C B Culture cells on imaging plates D Incubate cells with this compound working solution B->D C->D E Wash cells to remove unbound dye D->E F Acquire images using a fluorescence microscope (NIR channel) E->F G Image processing and data analysis F->G

Caption: A logical workflow for a cellular imaging experiment using this compound dye.

References

Unveiling the Luminescence of IR-806: A Technical Guide to its Fluorescence Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanism of action of IR-806, a near-infrared (NIR) heptamethine cyanine (B1664457) dye, with a focus on its fluorescence properties. This document provides a comprehensive overview of its photophysical characteristics, experimental methodologies for its characterization, and the fundamental principles governing its luminescence, making it an essential resource for professionals in research and drug development.

Core Photophysical and Chemical Properties of this compound

This compound is a water-soluble and photostable NIR cyanine dye that serves as a crucial tool in various biomedical applications, including bio-imaging.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₃₇H₄₄ClN₂NaO₆S₂[1]
Molecular Weight 735.33 g/mol [1]
Appearance Solid[1]
Melting Point 214-218 °C[1]
Maximum Absorption (λ_max) 806 nm[1]
Solubility Water Soluble[1]

The Mechanism of Fluorescence: A Journey of Light

The fluorescence of this compound, like other fluorophores, is governed by the principles of electronic transitions, which can be visually represented by a Jablonski diagram.

The Jablonski Diagram: Visualizing Electronic Transitions

A Jablonski diagram illustrates the electronic and vibrational states of a molecule and the transitions between them. The process begins with the absorption of a photon, exciting the molecule from its ground electronic state (S₀) to a higher electronic state (typically S₁ or S₂). The molecule then rapidly relaxes to the lowest vibrational level of the first excited singlet state (S₁) through internal conversion and vibrational relaxation. From this state, it can return to the ground state by emitting a photon, a process known as fluorescence.

Jablonski cluster_S0 S₀ (Ground State) cluster_S1 S₁ (First Excited Singlet State) cluster_T1 T₁ (First Excited Triplet State) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence S1_v0->S0_v2 Internal Conversion S1_v1 v=1 T1_v0 v=0 S1_v0->T1_v0 Intersystem Crossing S1_v2->S1_v0 Vibrational Relaxation T1_v0->S0_v0 Phosphorescence

A simplified Jablonski diagram illustrating the key electronic transitions involved in fluorescence.

Quantitative Fluorescence Characteristics of this compound

To effectively utilize this compound in quantitative studies, a thorough understanding of its fluorescence quantum yield and lifetime is essential.

Fluorescence Quantum Yield (Φ_F)
Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. This parameter is crucial for applications such as fluorescence lifetime imaging (FLIM). As with the quantum yield, a specific fluorescence lifetime for this compound is not definitively reported in the public domain.

Experimental Protocols for Fluorescence Characterization

The characterization of the fluorescence properties of this compound involves several key experiments. The following sections outline the general methodologies for these procedures.

Measurement of Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorption and emission.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol (B145695) or water). The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.

  • Absorbance Measurement: Use a UV-Vis spectrophotometer to measure the absorbance spectrum of the solution over a relevant wavelength range (e.g., 600-900 nm).

  • Fluorescence Measurement: Use a spectrofluorometer to measure the fluorescence emission spectrum. The excitation wavelength should be set at the determined absorption maximum. The emission is typically scanned over a range red-shifted from the excitation wavelength (e.g., 750-950 nm).

Determination of Fluorescence Quantum Yield (Comparative Method)

Objective: To determine the fluorescence quantum yield of this compound relative to a standard fluorophore.

Methodology:

  • Standard Selection: Choose a well-characterized standard dye with a known quantum yield and with absorption and emission spectra that overlap with this compound. A common standard for the NIR region is Indocyanine Green (ICG).

  • Absorbance Measurements: Prepare a series of solutions of both the this compound and the standard dye at different concentrations in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

  • Fluorescence Measurements: Record the fluorescence spectra of all solutions using the same excitation wavelength and instrumental settings.

  • Data Analysis: Integrate the area under the fluorescence emission curves for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both. The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²) where Φ is the quantum yield, Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Quantum_Yield_Workflow cluster_prep Sample Preparation cluster_measure Measurements cluster_analysis Data Analysis A Prepare series of this compound solutions C Measure Absorbance Spectra A->C D Measure Fluorescence Spectra A->D B Prepare series of Standard solutions B->C B->D F Plot Intensity vs. Absorbance C->F E Integrate Fluorescence Intensity D->E E->F G Calculate Quantum Yield F->G

Experimental workflow for determining fluorescence quantum yield using the comparative method.
Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Objective: To determine the fluorescence lifetime of this compound.

Methodology:

  • Instrumentation: Utilize a TCSPC system equipped with a pulsed laser source for excitation (e.g., a picosecond diode laser) and a sensitive, high-speed detector (e.g., a single-photon avalanche diode - SPAD).

  • Excitation: Excite the this compound sample with short pulses of light at its absorption maximum.

  • Photon Counting: The detector measures the arrival time of individual fluorescence photons relative to the excitation pulse.

  • Data Analysis: A histogram of the arrival times is constructed, which represents the fluorescence decay curve. This decay curve is then fitted to an exponential function to extract the fluorescence lifetime (τ).

Advanced Fluorescence Mechanisms: this compound as a Molecular Antenna

This compound can act as a "molecular antenna" to sensitize upconversion nanoparticles (UCNPs), a process involving Förster Resonance Energy Transfer (FRET).[2]

Förster Resonance Energy Transfer (FRET)

FRET is a non-radiative energy transfer mechanism between two light-sensitive molecules (a donor and an acceptor). In the context of this compound and UCNPs, this compound acts as the donor. Upon excitation, it transfers its energy to the UCNP (the acceptor) without the emission of a photon. This energy transfer is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption.

FRET_Mechanism IR806_G This compound (S₀) IR806_E This compound* (S₁) IR806_G->IR806_E Absorption UCNP_G UCNP (Ground State) IR806_E->UCNP_G FRET UCNP_E UCNP* (Excited State) UCNP_E->UCNP_G Emission Photon_out Upconverted Photon Photon_in Photon (λ_abs)

Schematic of Förster Resonance Energy Transfer (FRET) from an excited this compound molecule to an upconversion nanoparticle (UCNP).

This sensitization of UCNPs by this compound enhances their upconversion efficiency, enabling the emission of higher-energy visible light upon NIR excitation. This has significant implications for deep-tissue imaging and photodynamic therapy.

Conclusion

This compound is a versatile near-infrared fluorescent dye with significant potential in biomedical research and clinical applications. A thorough understanding of its fluorescence mechanism, characterized by its absorption and emission properties, quantum yield, and lifetime, is paramount for its effective implementation. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this compound and similar fluorophores. Furthermore, its role as a molecular antenna in FRET-based systems opens up new avenues for the development of advanced diagnostic and therapeutic agents. Continued research into the precise photophysical parameters of this compound will further solidify its position as a key tool in the field of biophotonics.

References

IR-806 Dye: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of IR-806, a near-infrared (NIR) cyanine (B1664457) dye, for researchers, scientists, and drug development professionals. The document consolidates critical safety data, handling protocols, and detailed experimental methodologies to ensure safe and effective laboratory use.

Chemical and Physical Properties

This compound is a water-soluble, photo-stable cyanine dye with a strong absorption peak in the near-infrared spectrum, making it valuable for a range of biomedical and materials science applications.[1] Key properties are summarized below.

PropertyValueReference
Synonym 2-[2-[2-chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium hydroxide, inner salt sodium salt[1]
CAS Number 757960-10-4
Molecular Formula C₃₇H₄₄ClN₂NaO₆S₂[1]
Molecular Weight 735.33 g/mol [1]
Appearance Green to dark green solid[2]
Melting Point 214-218 °C[1]
Maximum Absorption (λmax) 806 nm[1]
Purity ≥ 90%[1]

Safety Data and Handling

Proper handling of this compound is crucial to ensure laboratory safety. This section outlines the necessary personal protective equipment (PPE), storage conditions, and first aid measures.

Hazard Identification and Personal Protective Equipment
PrecautionSpecificationReference
Eye Protection Eyeshields or safety glasses
Hand Protection Chemical-resistant gloves
Respiratory Protection Type N95 (US) dust mask
Storage and Stability

Proper storage is essential to maintain the stability and efficacy of this compound dye.

ConditionTemperatureDurationNotesReference
Powder -20°C3 yearsStore in a sealed container, protected from moisture.[2]
4°C2 years[2]
In Solvent -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[2]
-20°C1 month[2]
First Aid Measures

In case of exposure, the following first aid measures should be taken.

Exposure RouteFirst Aid Protocol
Eyes Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Skin Wash off immediately with plenty of water and soap.
Inhalation Move to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.

Experimental Protocols and Applications

This compound is a versatile dye with applications in bio-imaging, photothermal therapy, and materials science. This section details common experimental methodologies.

Preparation of Stock Solutions

A fundamental step in many experimental workflows is the preparation of a stock solution. Due to its hygroscopic nature, it is recommended to use newly opened DMSO.

G cluster_0 Stock Solution Preparation A Weigh this compound powder B Dissolve in appropriate solvent (e.g., DMSO) A->B C Use ultrasonic bath if needed to aid dissolution B->C D Aliquot into smaller volumes C->D E Store at recommended temperature (-80°C or -20°C) D->E G cluster_1 Nanoprobe Synthesis Workflow A Activate this compound and Folic Acid with EDC/NHS in DMSO B Add PL-PEG-NH₂ coated UCNs A->B C Stir at Room Temperature for 4 hours B->C D Purify by Centrifugation C->D E Resuspend in DMSO D->E G cluster_2 Conceptual PTT Workflow A Prepare this compound Nanoparticles B Incubate with Target Cells/Tissue A->B C NIR Laser Irradiation (e.g., 808 nm) B->C D Photothermal Conversion & Heat Generation C->D E Cell Ablation D->E

References

An In-depth Technical Guide to the Synthesis and Purification of IR-806 Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of IR-806, a near-infrared (NIR) cyanine (B1664457) dye. The content herein is curated for researchers, scientists, and professionals in drug development who utilize fluorescent probes for imaging and sensing applications. This document details the chemical synthesis, purification protocols, and essential characterization data for this compound and its amine-reactive N-hydroxysuccinimide (NHS) ester derivative.

Introduction to this compound Dye

This compound is a heptamethine cyanine dye that exhibits strong absorption and fluorescence in the near-infrared spectrum, typically with an absorption maximum around 806 nm.[1] Its favorable photophysical properties, including high molar extinction coefficient and good photostability, make it a valuable tool in various biomedical research applications. Furthermore, the presence of a carboxylic acid functional group allows for covalent conjugation to biomolecules, such as proteins, antibodies, and peptides, enabling targeted imaging and diagnostic assays.

Synthesis of this compound Dye

The synthesis of this compound is achieved through a nucleophilic substitution reaction on the commercially available precursor, IR-780 iodide. The central chlorine atom on the cyclohexenyl ring of IR-780 is displaced by a thiol-containing carboxylic acid, such as 4-mercaptobenzoic acid, to introduce the desired carboxylic acid functionality.[1]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a published procedure for the synthesis of a carboxylic acid-functionalized IR-780 derivative, referred to as this compound.[1]

Materials:

  • IR-780 iodide

  • 4-mercaptobenzoic acid

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Standard Schlenk line apparatus

  • Dry glassware

  • Nitrogen gas supply

Procedure:

  • Under a dry nitrogen atmosphere, combine IR-780 iodide (e.g., 500 mg, 0.75 mmol) and 4-mercaptobenzoic acid (e.g., 231 mg, 1.50 mmol) in a dry round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous dimethylformamide (DMF) (e.g., 20 ml) to the flask.

  • Stir the reaction mixture at room temperature for 17 hours.

  • After the reaction is complete, remove the DMF under vacuum at 40°C.

  • Dissolve the resulting residue in dichloromethane (CH₂Cl₂) (e.g., 5 ml) for further purification.

Purification of this compound Dye

Purification of the synthesized this compound dye is critical to remove unreacted starting materials and byproducts. Column chromatography is a standard and effective method for the purification of cyanine dyes.

Experimental Protocol: Purification by Silica (B1680970) Gel Column Chromatography

This is a general protocol for the purification of cyanine dyes and should be optimized for this compound.

Materials:

  • Silica gel (for column chromatography)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (B129727) (MeOH)

  • Glass chromatography column

  • Elution solvent (e.g., a gradient of methanol in dichloromethane)

  • Collection tubes

Procedure:

  • Prepare a silica gel slurry in a non-polar solvent (e.g., dichloromethane) and pack it into a glass chromatography column.

  • Dissolve the crude this compound residue in a minimal amount of dichloromethane.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity. A common mobile phase for cyanine dyes is a gradient of methanol in dichloromethane (e.g., starting from 100% CH₂Cl₂ and gradually increasing the percentage of MeOH).

  • Collect the colored fractions and monitor the separation by thin-layer chromatography (TLC).

  • Combine the fractions containing the pure this compound dye and evaporate the solvent under reduced pressure to obtain the purified product as a solid.

Characterization of this compound Dye

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

ParameterTypical ValueReference
Appearance Dark green solid
Molecular Weight 735.33 g/mol (as sodium salt)[2]
Maximum Absorption (λmax) ~806 nm (in CHCl₃)[1]
Molar Extinction Coefficient 390 L·g⁻¹·cm⁻¹ at 806 nm[1]
Purity (Dye Content) ≥ 90% (commercial standard)[2]

Spectroscopic Analysis:

  • UV-Vis Spectroscopy: To confirm the absorption maximum.

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight.

Note: Specific NMR and mass spectrometry data for this compound were not available in the searched literature. Researchers should perform these analyses to fully characterize their synthesized compound.

Synthesis of this compound NHS Ester

For conjugation to primary amine groups on biomolecules, the carboxylic acid of this compound can be activated to an N-hydroxysuccinimide (NHS) ester. This is typically achieved using a carbodiimide (B86325) coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS).

Experimental Protocol: Synthesis of this compound NHS Ester

This is a general two-step protocol for EDC/NHS activation of a carboxylic acid.

Materials:

  • Purified this compound dye

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., 0.1 M Phosphate buffer, pH 7.2-8.0)

Procedure:

  • Dissolve the purified this compound in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).

  • Add EDC (e.g., 1.5-5 equivalents) and NHS or sulfo-NHS (e.g., 1.5-5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for several hours to overnight, protected from light.

  • The resulting this compound NHS ester solution can be used directly for conjugation or the product can be precipitated and purified.

Visualization of Workflows

Synthesis and Purification Workflow

Synthesis_Purification_Workflow cluster_synthesis Synthesis of this compound cluster_purification Purification IR780 IR-780 Iodide Reaction Nucleophilic Substitution (DMF, RT, 17h) IR780->Reaction Mercaptobenzoic_Acid 4-Mercaptobenzoic Acid Mercaptobenzoic_Acid->Reaction Crude_IR806 Crude this compound Reaction->Crude_IR806 Column_Chromatography Silica Gel Column Chromatography (DCM/MeOH gradient) Crude_IR806->Column_Chromatography Pure_IR806 Purified this compound Column_Chromatography->Pure_IR806

Caption: Workflow for the synthesis and purification of this compound dye.

NHS Ester Activation and Conjugation Workflow

NHS_Ester_Workflow cluster_activation NHS Ester Activation cluster_conjugation Bioconjugation Pure_IR806 Purified this compound Activation_Reaction Carbodiimide Coupling (DMF or DMSO, RT) Pure_IR806->Activation_Reaction EDC_NHS EDC / NHS EDC_NHS->Activation_Reaction IR806_NHS This compound NHS Ester Activation_Reaction->IR806_NHS Conjugation_Reaction Amide Bond Formation (pH 7.2-8.0) IR806_NHS->Conjugation_Reaction Biomolecule Biomolecule (with primary amine) Biomolecule->Conjugation_Reaction Conjugate This compound-Biomolecule Conjugate Conjugation_Reaction->Conjugate

Caption: Workflow for NHS ester activation and bioconjugation of this compound.

References

An In-depth Technical Guide to IR-806 Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the near-infrared (NIR) cyanine (B1664457) dye, IR-806, tailored for professionals in research and drug development. The document details its core physicochemical properties, experimental protocols derived from scientific literature, and visual representations of its synthesis and potential cellular interactions.

Core Properties of this compound Dye

This compound is a water-soluble, near-infrared fluorescent dye with significant applications in bioimaging and as a photosensitizer.[1] Its fundamental molecular and physical characteristics are summarized below.

PropertyValue
Molecular Formula C₃₇H₄₄ClN₂NaO₆S₂
Molecular Weight 735.33 g/mol
Appearance Green to dark green solid powder
Melting Point 214-218 °C
Solubility Water-soluble, Soluble in DMSO (100 mg/mL with sonication)
Absorption Maximum (λmax) 806 nm (in Chloroform)
Emission Maximum Extends beyond 900 nm (in Chloroform, with 750 nm excitation)
Extinction Coefficient 390 L·g⁻¹·cm⁻¹ at 806 nm (in Chloroform)
Synonyms 2-[2-[2-chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium, inner salt, sodium salt

Experimental Protocols

The following protocols are synthesized from methodologies reported in peer-reviewed research and are intended to serve as a starting point for experimental design.

This protocol describes the synthesis of this compound from the commercially available cyanine dye IR-780, a method employed to introduce a carboxylic acid functional group for subsequent conjugation.

  • Starting Material: Begin with the cyanine dye IR-780.

  • Reaction: Perform a nucleophilic substitution on the central chlorine atom of the IR-780 molecule.

  • Functionalization: Introduce a carboxylic acid-functionalized derivative. This modification is crucial for enabling the dye to bind to nanoparticles or other molecules of interest.

  • Purification: Purify the resulting product to yield this compound.

  • Characterization: Confirm the synthesis by measuring the absorption spectrum, which should show a maximum absorption at approximately 806 nm in chloroform.

This compound can be utilized as a molecular antenna in the synthesis of nanoprobes for in vivo imaging studies.[2]

  • Nanoprobe Synthesis:

    • Activate this compound (0.1 mg) and a targeting ligand such as folic acid (0.02 mg) with EDC/NHS (1x10⁻⁴ mol) in a DMSO (10 mL) solution.

    • After 30 minutes, add a solution of amine-functionalized upconversion nanoparticles (UCNs, 5 mg).

    • Stir the reaction mixture at room temperature for 4 hours.

  • Purification:

    • Purify the resulting nanoprobes by centrifugation at 10,000 rpm for 5 minutes.

    • Resuspend the purified nanoprobes in 5 mL of DMSO.

  • In Vivo Administration: For preclinical studies, inject the nanoprobe solution into the subject (e.g., via tail vein in mice).

  • Imaging: Utilize a suitable in vivo imaging system to detect the near-infrared fluorescence emitted from the targeted tissues.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

Synthesis_of_IR806 IR780 IR-780 Dye Reaction Nucleophilic Substitution IR780->Reaction Starting Material Carboxylation Introduction of Carboxylic Acid Group Reaction->Carboxylation Functionalization Purification Purification Carboxylation->Purification IR806 This compound Dye Purification->IR806 Final Product

Caption: Synthesis workflow for this compound dye from IR-780.

Cellular_Uptake_Pathway cluster_cell Cancer Cell OATP Organic Anion Transporting Peptides (OATPs) IR806_int Intracellular this compound OATP->IR806_int Mitochondria Mitochondria Lysosomes Lysosomes IR806_ext Extracellular this compound IR806_ext->OATP Uptake IR806_int->Mitochondria Accumulation IR806_int->Lysosomes Accumulation

Caption: Proposed cellular uptake and localization of heptamethine cyanine dyes in cancer cells.[3]

References

A Technical Guide to Commercial IR-806 Dye: Sources, Purity, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, purity, and analytical methodologies for the near-infrared (NIR) heptamethine cyanine (B1664457) dye, IR-806. This document is intended to assist researchers, scientists, and drug development professionals in selecting and characterizing this compound for their specific applications.

Commercial Availability and Stated Purity

This compound is a water-soluble, near-infrared dye with a maximum absorption at approximately 806 nm. It is utilized in a variety of research and development applications, including as a laser dye, in dye-sensitized solar cells, and for in vivo bio-imaging.[1][2] Several chemical suppliers offer this compound, with notable variations in their stated purity levels.

A summary of prominent commercial sources and their advertised purity is presented in Table 1. It is important to note the discrepancy in reported purity, with some vendors specifying a "dye content" of 90%, while others claim a higher purity of up to 98.84%. This highlights the necessity for end-users to perform their own quality control and purity verification.

Table 1: Commercial Sources and Stated Purity of this compound Dye

SupplierProduct Number/Cat. No.Stated PurityAdditional Information
Sigma-Aldrich 543349Dye content, 90%Melting point: 214-218 °C (lit.)[2]
MedchemExpress HY-D172498.84%Provides COA and RP-HPLC data online.[3]
Otto Chemie Pvt. Ltd. I 0215Dye content, 90%
BioChemPartner BCP4975298%

Potential Impurities in Commercial this compound

The synthesis of heptamethine cyanine dyes like this compound is a multi-step process that can lead to the formation of various impurities. While specific impurity profiles for commercial this compound are not readily published by all suppliers, an understanding of the synthetic route can provide insights into potential contaminants.

Common impurities in cyanine dyes can include:

  • Unreacted starting materials: Residual precursors from the condensation reaction.

  • Side-products: Isomers or related cyanine structures formed during synthesis.

  • Degradation products: Compounds resulting from the decomposition of the dye, which can be accelerated by exposure to light and heat.[1]

  • Residual solvents and salts: Inorganic salts and organic solvents used during synthesis and purification.

For the closely related indocyanine green (ICG), identified impurities include related substances from synthesis and degradation products.[1] Given the structural similarity, it is plausible that analogous impurities exist in commercial this compound preparations.

Experimental Protocols for Purity Assessment

For critical applications, independent verification of this compound purity is paramount. The following are suggested experimental protocols for the characterization and purity determination of this compound.

Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for separating the main dye component from its impurities. While a specific, validated method for this compound is not universally available, the following protocol, adapted from methods for similar near-infrared dyes, can serve as a starting point for method development.

Objective: To separate and quantify this compound and its impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (mass spectrometry grade, if applicable)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30-40 °C

    • Detection Wavelength: 806 nm (maximum absorbance of this compound) and a lower wavelength (e.g., 254 nm) to detect non-absorbing impurities.

    • Injection Volume: 10-20 µL

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

Characterization by Mass Spectrometry

Mass spectrometry (MS) is essential for confirming the identity of the main component and for identifying unknown impurities.

Objective: To confirm the molecular weight of this compound and identify potential impurities.

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with high-resolution capabilities (e.g., Q-TOF or Orbitrap).

Procedure:

  • Perform an LC separation using the HPLC method described above.

  • Introduce the column effluent into the mass spectrometer.

  • Acquire mass spectra in both positive and negative ion modes.

  • Compare the observed mass of the main peak with the theoretical mass of this compound (C₃₇H₄₄ClN₂NaO₆S₂; Molecular Weight: 735.33 g/mol ).

  • Analyze the mass spectra of the impurity peaks to propose potential structures.

Purification by Column Chromatography

For applications requiring the highest possible purity, commercial this compound can be further purified using column chromatography.

Objective: To remove impurities from a commercial this compound sample.

Materials:

Procedure:

  • Prepare a slurry of silica gel in the starting eluent (e.g., 100% DCM).

  • Pack the column with the silica gel slurry.

  • Dissolve the crude this compound in a minimal amount of the starting eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing methanol in dichloromethane (e.g., from 0% to 20% MeOH in DCM).

  • Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure dye.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

Lot-to-Lot Variability

It is well-documented that lot-to-lot variation in reagents can significantly impact experimental reproducibility.[4] For fluorescent dyes, this variability can manifest as differences in purity, dye concentration, and the presence of quenching impurities. Researchers should be aware of this potential issue and, for long-term or sensitive studies, consider purchasing a single large batch of the dye or performing a thorough characterization of each new lot received. Accessing and comparing the Certificates of Analysis for different lots from the same supplier can provide some insight into the expected variability.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Purity_Assessment_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_purification Purification cluster_results Results start Commercial this compound Dye dissolve Dissolve in appropriate solvent start->dissolve filter Filter through 0.22 µm filter dissolve->filter hplc RP-HPLC Analysis filter->hplc lcms LC-MS Analysis filter->lcms column_chrom Column Chromatography filter->column_chrom purity_data Purity Data (%) hplc->purity_data identity_confirmation Identity Confirmation lcms->identity_confirmation impurity_id Impurity Identification lcms->impurity_id purified_dye High-Purity this compound column_chrom->purified_dye

Figure 1. Workflow for the purity assessment and purification of commercial this compound dye.

HPLC_Method_Development start Prepare this compound Sample Solution conditions Initial Chromatographic Conditions (C18, ACN/H2O with TFA) start->conditions run_hplc Inject Sample and Run HPLC conditions->run_hplc evaluate Evaluate Chromatogram (Peak Shape, Resolution) run_hplc->evaluate optimize Optimize Conditions? (Gradient, Flow Rate, Temperature) evaluate->optimize No validate Validate Method (Linearity, Precision, Accuracy) evaluate->validate Good Separation optimize->conditions Yes final_method Finalized HPLC Method for Purity Analysis validate->final_method

Figure 2. Logical flow for the development and validation of an HPLC method for this compound analysis.

Conclusion

The selection of a commercial source for this compound dye should be made with careful consideration of the stated purity and the requirements of the intended application. The significant variation in purity reported by different suppliers underscores the importance of independent quality control. The experimental protocols outlined in this guide provide a framework for researchers to assess the purity of their this compound samples, identify potential impurities, and, if necessary, perform further purification. By implementing rigorous analytical practices, scientists and developers can ensure the quality and consistency of their research and products that utilize this important near-infrared dye.

References

Methodological & Application

Application Notes and Protocols for IR-806 Dye in Small Animal In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-806 is a water-soluble, near-infrared (NIR) cyanine (B1664457) dye with properties that make it a valuable tool for in vivo small animal imaging.[1][2] Its absorption and emission spectra fall within the NIR window (700-900 nm), a range where biological tissues exhibit minimal light absorption and autofluorescence.[3] This characteristic allows for deeper tissue penetration of light and a higher signal-to-background ratio, enabling sensitive detection of the dye in living animals.[3] These application notes provide an overview of this compound's properties, protocols for its use in small animal imaging, and methods for conjugation to targeting moieties.

Properties of this compound Dye

This compound is a heptamethine cyanine dye that possesses favorable characteristics for in vivo applications, including good photostability and water solubility.[1][2] Its spectral properties are summarized in the table below.

PropertyValueReference
Molecular Weight735.33 g/mol [1]
Absorption Maximum (λmax)~806 nm[1][4]
Emission Maximum (λem)Varies (typically >820 nm)[4]
Extinction CoefficientHigh in the NIR region[4]
SolubilityWater Soluble[1]

In Vivo Small Animal Imaging Protocols

I. Preparation of this compound for Injection
  • Reconstitution: Dissolve the lyophilized this compound dye in sterile, pyrogen-free phosphate-buffered saline (PBS) or sterile water to the desired stock concentration. Vortex briefly to ensure complete dissolution.

  • Dilution: For injection, dilute the stock solution to the final desired concentration using sterile PBS. The final concentration will depend on the intended dose and injection volume.

  • Filtration (Optional but Recommended): To ensure sterility and remove any potential aggregates, filter the final solution through a 0.22 µm syringe filter before injection.

II. Animal Handling and Dye Administration
  • Animal Model: This protocol is designed for use in mice (15-25 g). Hairless mice (e.g., athymic nude) are recommended to minimize light scattering from fur.[5] If using haired mice, the area to be imaged should be carefully shaved.

  • Anesthesia: Anesthetize the animal using a suitable method, such as isoflurane (B1672236) inhalation (2%) or an intraperitoneal injection of a ketamine/xylazine cocktail (e.g., 100 mg/kg ketamine, 10 mg/kg xylazine).[1]

  • Administration Route: The recommended route of administration for systemic biodistribution studies is intravenous (IV) injection via the tail vein.

  • Dosage: A typical starting dose for cyanine dyes is in the range of 1-2 nmol per 25 g mouse.[1] However, the optimal dose for this compound may need to be determined empirically for each specific application and imaging system. Doses for similar dyes have ranged from 0.1 to 1 mg/kg.[4]

Experimental Workflow for In Vivo Imaging

experimental_workflow cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis Dye_Prep Prepare this compound Solution Injection Intravenous Injection Dye_Prep->Injection Animal_Prep Anesthetize Animal Animal_Prep->Injection Imaging Acquire Images at Multiple Time Points Injection->Imaging Biodistribution In Vivo Biodistribution Analysis (ROI) Imaging->Biodistribution Ex_Vivo Ex Vivo Organ Imaging and Quantification Biodistribution->Ex_Vivo

Caption: Workflow for in vivo small animal imaging using this compound dye.

III. In Vivo Imaging Parameters
  • Imaging System: Utilize an in vivo imaging system equipped for near-infrared fluorescence detection.

  • Excitation and Emission Filters: Select appropriate filters based on the spectral properties of this compound. A typical setup would include:

    • Excitation Filter: ~780 nm[1][4]

    • Emission Filter: ~830 nm or a long-pass filter above 800 nm[1][4]

  • Image Acquisition:

    • Place the anesthetized animal on the imaging platform. A warming pad should be used to maintain body temperature.[1]

    • Acquire a baseline (pre-injection) image.

    • Administer the this compound solution intravenously.

    • Acquire images at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr, 48 hr) to monitor the biodistribution and clearance of the dye.[6]

    • Acquisition times will vary depending on the imaging system and the brightness of the signal, but typically range from a few seconds to a minute.[1]

IV. Biodistribution and Pharmacokinetic Analysis
  • In Vivo Analysis:

    • Use the imaging system's software to draw regions of interest (ROIs) over the tumor (if applicable) and various organs (e.g., liver, kidneys, spleen, lungs).

    • Quantify the average fluorescence intensity within each ROI at each time point.

    • Calculate tumor-to-background ratios to assess targeting efficiency.

  • Ex Vivo Analysis:

    • At the final time point, euthanize the animal.

    • Excise the tumor and major organs.

    • Arrange the tissues in the imaging chamber and acquire a final fluorescence image. This allows for more precise quantification of dye accumulation in each organ without interference from overlying tissues.[7]

    • Quantify the fluorescence intensity for each organ.

ParameterDescription
Route of Administration Intravenous (tail vein) is standard for systemic studies.[8]
Typical Dosage 1-2 nmol per 25g mouse is a common starting point for cyanine dyes.[1]
Imaging Time Points Pre-injection, and multiple time points post-injection (e.g., minutes to days) to track distribution and clearance.[6]
Data Quantification Measurement of fluorescence intensity in regions of interest (ROIs) over time, both in vivo and ex vivo.[7]

Conjugation of this compound to Targeting Moieties

This compound can be chemically modified to include reactive groups (e.g., N-hydroxysuccinimide [NHS] ester) that allow for covalent conjugation to proteins, antibodies, peptides, or other targeting molecules. A general protocol for conjugating an NHS-ester functionalized this compound to a primary amine-containing molecule (e.g., an antibody) is provided below.

Protocol for Antibody Conjugation
  • Antibody Preparation:

    • The antibody should be in an amine-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL. Buffers containing primary amines (e.g., Tris) will interfere with the reaction.

    • If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Dye Preparation:

    • Dissolve the this compound NHS ester in a small amount of anhydrous dimethyl sulfoxide (B87167) (DMSO) immediately before use.

  • Conjugation Reaction:

    • Add a molar excess of the dissolved this compound NHS ester to the antibody solution. A typical starting molar ratio is 10:1 (dye:antibody), but this should be optimized to achieve the desired degree of labeling (DOL). A DOL of 1.5 to 3 is often optimal for in vivo imaging.[5]

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove unconjugated dye using a desalting column (e.g., Sephadex G-25) or dialysis against PBS.

  • Characterization:

    • Determine the concentration of the antibody and the dye by measuring the absorbance at 280 nm and ~806 nm, respectively.

    • Calculate the degree of labeling (DOL).

This compound Antibody Conjugation Workflow

conjugation_workflow cluster_reactants Reactant Preparation Antibody Prepare Amine-Free Antibody Solution Reaction Incubate Antibody and Dye Mixture Antibody->Reaction Dye Dissolve this compound NHS Ester in DMSO Dye->Reaction Purification Purify Conjugate (Desalting Column) Reaction->Purification Characterization Characterize Conjugate (Determine DOL) Purification->Characterization Final_Product This compound Labeled Antibody Characterization->Final_Product

Caption: Workflow for conjugating this compound NHS ester to an antibody.

Signaling Pathway Visualization (Example)

When using a targeted this compound conjugate, for instance, one targeting the Epidermal Growth Factor Receptor (EGFR) with an antibody like mAb 806, the dye serves to visualize the location and concentration of the receptor.[9][10][11][12][13] The binding of the antibody to EGFR can initiate downstream signaling events. The diagram below illustrates a simplified representation of this concept.

signaling_pathway cluster_cell Tumor Cell EGFR EGFR Signaling Downstream Signaling Cascade EGFR->Signaling Response Cellular Response (e.g., Proliferation, Angiogenesis) Signaling->Response Probe This compound-Antibody Conjugate Probe->EGFR Binding

Caption: this compound conjugate binding to a cell surface receptor.

Conclusion

This compound is a versatile near-infrared dye suitable for a range of in vivo small animal imaging applications. Its favorable spectral properties allow for sensitive detection in deep tissues. By following the protocols outlined in these application notes, researchers can effectively utilize this compound for biodistribution studies and, through conjugation to targeting moieties, for molecular imaging of specific biological targets. As with any imaging agent, optimization of dosage and imaging parameters for the specific animal model and instrumentation is recommended to achieve the best results.

References

Application Notes and Protocols for IR-806 Dye Conjugation to Antibodies and Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the conjugation of the near-infrared (NIR) fluorescent dye IR-806 to antibodies and proteins. Detailed protocols, quantitative data, and visualizations are included to facilitate the successful labeling and application of these conjugates in various research and development settings, particularly in the fields of in-vivo imaging and flow cytometry.

Introduction to this compound Dye

This compound is a water-soluble and photo-stable cyanine (B1664457) dye that exhibits strong absorption and fluorescence in the near-infrared spectrum, with a maximum absorption at approximately 806 nm.[1][2] These properties make it an ideal candidate for biological applications where deep tissue penetration and low autofluorescence are crucial, such as in-vivo imaging.[3][4] When conjugated to targeting moieties like antibodies, this compound enables sensitive and specific visualization of biological targets in complex environments.

Quantitative Data for Antibody Conjugation

The efficiency of the conjugation reaction and the final properties of the fluorescently labeled antibody are highly dependent on the molar ratio of dye to protein used in the labeling reaction. The Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to a single protein/antibody molecule, is a critical parameter to optimize. A higher DOL does not always result in a better conjugate, as over-labeling can lead to fluorescence quenching and potential loss of antibody function.[5][6]

Below is a summary of expected DOLs based on the initial dye-to-antibody molar ratio for a typical NHS ester conjugation reaction with a near-infrared dye. While specific optimization for this compound is recommended, these values provide a useful starting point.

Initial Dye:Antibody Molar RatioExpected Degree of Labeling (DOL)Notes
3:1~1.2A lower ratio, often suitable for initial experiments to minimize the risk of altering antibody function.[7]
5:1 to 10:12 - 5Generally considered the optimal range for most antibodies, providing a good balance between signal intensity and retained antibody function.[5]
15:1 to 20:1> 6Higher ratios that may lead to increased signal but also carry a higher risk of antibody inactivation and fluorescence quenching.[5][8]

Experimental Protocols

Protocol 1: this compound NHS Ester Conjugation to Antibodies

This protocol describes the conjugation of this compound NHS ester to primary amines (lysine residues) on an antibody.

Materials:

  • Antibody of interest (free of amine-containing stabilizers like Tris, glycine, or BSA)

  • This compound NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4

  • Desalting column (e.g., Sephadex G-25)[5]

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2-10 mg/mL.[8]

    • If the antibody is in a buffer containing amines, it must be dialyzed against PBS and then the buffer exchanged to the sodium bicarbonate buffer.

  • This compound NHS Ester Stock Solution Preparation:

    • Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired dye:antibody molar ratio (refer to the table above).

    • While gently vortexing the antibody solution, add the this compound stock solution dropwise.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[]

  • Purification of the Conjugate:

    • Prepare a desalting column according to the manufacturer's instructions, equilibrating it with PBS (pH 7.2-7.4).

    • Apply the reaction mixture to the column to separate the this compound conjugated antibody from unconjugated dye and reaction byproducts.[5]

    • Collect the fractions containing the labeled antibody. The conjugated antibody will be in the first colored fractions to elute.

  • Characterization of the Conjugate:

    • Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the absorbance maximum of this compound (~806 nm).

    • Calculate the protein concentration and the Degree of Labeling (DOL) using the following formulas:

      • Protein Concentration (M) = [A₂₈₀ - (A₈₀₆ × CF)] / ε_protein

      • Dye Concentration (M) = A₈₀₆ / ε_dye

      • DOL = Dye Concentration / Protein Concentration

      • Where:

        • A₂₈₀ and A₈₀₆ are the absorbances at 280 nm and ~806 nm.

        • CF is the correction factor for the dye's absorbance at 280 nm (provided by the dye manufacturer).

        • ε_protein is the molar extinction coefficient of the antibody (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

        • ε_dye is the molar extinction coefficient of this compound (provided by the dye manufacturer).

  • Storage:

    • Store the purified this compound conjugated antibody at 4°C for short-term use or at -20°C for long-term storage, protected from light. Add a cryoprotectant like glycerol (B35011) for frozen storage.

Protocol 2: In-Vivo Imaging with this compound Conjugated Antibodies in a Xenograft Mouse Model

This protocol provides a general workflow for in-vivo fluorescence imaging of tumors using an this compound conjugated antibody.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenografts)

  • This compound conjugated antibody

  • Sterile PBS

  • In-vivo imaging system equipped for NIR fluorescence detection

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane.

    • Place the mouse in the imaging chamber of the in-vivo imaging system.

  • Pre-injection Imaging:

    • Acquire a baseline fluorescence image of the mouse before injecting the probe to assess autofluorescence levels.

  • Probe Administration:

    • Inject the this compound conjugated antibody (typically 50-100 µg) intravenously via the tail vein.[10]

  • Post-injection Imaging:

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 6, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the conjugate.[10]

  • Image Analysis:

    • Using the imaging software, draw regions of interest (ROIs) around the tumor and a non-target tissue (e.g., muscle) to quantify the fluorescence intensity.

    • Calculate the tumor-to-background ratio at each time point to assess the specific targeting of the conjugate.

  • Ex-Vivo Analysis (Optional):

    • At the final time point, euthanize the mouse and dissect the tumor and major organs.

    • Image the excised tissues to confirm the in-vivo imaging results and provide a more detailed biodistribution analysis.[11]

Protocol 3: Flow Cytometry with this compound Conjugated Antibodies

This protocol outlines the steps for using an this compound conjugated antibody for immunophenotyping by flow cytometry.

Materials:

  • Single-cell suspension of the sample of interest

  • This compound conjugated primary antibody

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Viability dye (optional, with a different emission spectrum)

  • Flow cytometer with an infrared laser and appropriate detectors[12][13]

Procedure:

  • Sample Preparation:

    • Prepare a single-cell suspension from your tissue or cell culture.

    • Determine the cell count and viability.

  • Cell Staining:

    • Aliquot approximately 1 x 10⁶ cells per tube.

    • Wash the cells with flow cytometry staining buffer.

    • (Optional) If using a viability dye, stain the cells according to the manufacturer's protocol.

    • Add the this compound conjugated antibody at a pre-determined optimal concentration and incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with staining buffer to remove unbound antibody.

  • Data Acquisition:

    • Resuspend the cells in staining buffer.

    • Acquire the data on a flow cytometer equipped with an infrared laser (e.g., 808 nm) and an appropriate emission filter for this compound (e.g., 840/20 nm bandpass).[13]

  • Data Analysis:

    • Use flow cytometry analysis software to gate on the cell population of interest and analyze the expression of the target antigen based on the this compound fluorescence intensity.

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways often targeted by antibodies in cancer research and therapy, providing a rationale for the use of this compound conjugated antibodies for their visualization and study.

Caption: EGFR Signaling Pathway.[14][15][16]

Caption: HER2 Signaling Pathway.[1][8][17]

Caption: VEGF Signaling in Angiogenesis.[2][18][19]

Experimental Workflows

The following diagrams outline the key stages in the experimental workflows for antibody conjugation and its application in in-vivo imaging and flow cytometry.

Caption: Antibody Conjugation Workflow.[][20]

References

Application Notes and Protocols for IR-806 Dye in Nanoparticle In Vivo Tracking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the near-infrared (NIR) fluorescent dye, IR-806, for the in vivo tracking of nanoparticles. This document outlines the photophysical properties of this compound, detailed protocols for conjugating the dye to amine-functionalized nanoparticles, and step-by-step procedures for in vivo imaging and subsequent biodistribution analysis.

Introduction to this compound Dye

This compound is a heptamethine cyanine (B1664457) dye that exhibits strong absorption and fluorescence in the near-infrared (NIR) window (700-900 nm). This spectral range is advantageous for in vivo imaging due to the reduced absorption and scattering of light by biological tissues, leading to deeper tissue penetration and a higher signal-to-background ratio. Its properties make it an excellent candidate for labeling nanoparticles to non-invasively monitor their circulation, biodistribution, and target accumulation in living organisms. This compound is available with various reactive groups, with the N-hydroxysuccinimide (NHS) ester being particularly useful for covalent conjugation to primary amines present on the surface of many types of nanoparticles.

Photophysical Properties of this compound

A summary of the key photophysical properties of this compound is presented in the table below. These values are essential for optimizing imaging parameters and for the quantitative analysis of in vivo data.

PropertyValueSolvent/Conditions
Maximum Absorption (λ_max_) ~806 nmChloroform[1]
730-800 nmGeneral Range[2]
Maximum Emission (λ_em) Extends beyond 900 nmChloroform (excited at 750 nm)[1]
Molar Extinction Coefficient (ε) 390 L g⁻¹ cm⁻¹Chloroform at 806 nm[1]
Fluorescence Quantum Yield (Φ_F_) Varies with environmentGenerally lower in aqueous solutions, increases in hydrophobic environments.[3]
Fluorescence Lifetime (τ) ~1.14 nsIn Chloroform[1]
Molecular Weight ~735.33 g/mol
Solubility Water-soluble[2]

Experimental Protocols

Protocol for Conjugation of this compound NHS Ester to Amine-Functionalized Nanoparticles

This protocol describes the covalent attachment of this compound NHS ester to nanoparticles functionalized with primary amine groups (e.g., polymeric nanoparticles, silica (B1680970) nanoparticles).

Materials:

  • Amine-functionalized nanoparticles

  • This compound NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5 or Phosphate-Buffered Saline, PBS, pH 7.4)[4][5]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., dialysis membrane with appropriate molecular weight cutoff, size exclusion chromatography, or centrifugation/resuspension)

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in the amine-free buffer at a known concentration (e.g., 1-10 mg/mL).[4] Ensure the nanoparticles are well-sonicated to achieve a homogenous suspension.

  • This compound NHS Ester Stock Solution Preparation:

    • Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to prepare a stock solution (e.g., 1-10 mg/mL).[5] The NHS ester is moisture-sensitive, so minimize its exposure to air.[5] Do not store the dye solution for extended periods.[5]

  • Conjugation Reaction:

    • Add the this compound NHS ester stock solution to the nanoparticle suspension while gently vortexing or stirring.

    • The molar ratio of dye to nanoparticles should be optimized for your specific nanoparticle system. A starting point is a 5 to 20-fold molar excess of the dye.[5]

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[4] The optimal reaction time may need to be determined empirically.

  • Quenching of Unreacted Dye:

    • (Optional but recommended) Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS ester groups.

  • Purification of Labeled Nanoparticles:

    • Remove unconjugated dye and byproducts using a suitable purification method.

      • Dialysis: Dialyze the reaction mixture against PBS (pH 7.4) for 24-48 hours with frequent buffer changes.

      • Size Exclusion Chromatography (SEC): Use a gel filtration column appropriate for the size of your nanoparticles.

      • Centrifugation/Resuspension: If the nanoparticles are large enough, centrifuge the mixture, discard the supernatant containing the free dye, and resuspend the nanoparticle pellet in fresh buffer. Repeat this process 2-3 times.

  • Characterization and Storage:

    • Characterize the this compound-labeled nanoparticles by measuring their absorbance and fluorescence spectra to confirm successful conjugation.

    • Determine the degree of labeling (DOL) if possible.

    • Store the purified, labeled nanoparticles at 4°C, protected from light. For long-term storage, refer to the stability information of your specific nanoparticles.

Diagram of the Conjugation Workflow:

Conjugation_Workflow NP Amine-Functionalized Nanoparticles in Buffer Mix Mixing and Incubation NP->Mix Dye This compound NHS Ester in DMSO/DMF Dye->Mix Quench Quenching (Optional) Mix->Quench Purify Purification (Dialysis/SEC/Centrifugation) Quench->Purify Final_NP This compound Labeled Nanoparticles Purify->Final_NP

Caption: Workflow for conjugating this compound NHS ester to amine-functionalized nanoparticles.

In Vivo Imaging Protocol for this compound Labeled Nanoparticles in Mice

This protocol provides a general guideline for whole-body imaging of mice administered with this compound labeled nanoparticles.

Materials:

  • This compound labeled nanoparticles suspended in a sterile, biocompatible buffer (e.g., PBS)

  • Healthy, anesthetized mice (follow approved animal care and use protocols)

  • In vivo fluorescence imaging system (e.g., IVIS Spectrum, Lago, or similar) equipped with appropriate excitation and emission filters for the NIR range.

  • Anesthesia system (e.g., isoflurane (B1672236) inhalation)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).

    • Place the anesthetized mouse on the imaging stage inside the imaging system. Maintain the animal's body temperature using a heated stage.

  • Pre-injection Imaging (Baseline):

    • Acquire a baseline fluorescence image of the mouse before injecting the nanoparticles. This is crucial for assessing autofluorescence.

    • Typical Imaging Parameters (starting point, optimization required):

      • Excitation Filter: ~745 nm or appropriate for this compound

      • Emission Filter: ~820 nm or a long-pass filter >800 nm

      • Exposure Time: 1-5 seconds (adjust to avoid saturation)

      • Binning: Medium to high

      • F/Stop: Low (e.g., f/1 or f/2)

  • Administration of Labeled Nanoparticles:

    • Inject the this compound labeled nanoparticles via the desired route (e.g., intravenous tail vein injection).

    • The injection dose will depend on the nanoparticle type, dye labeling efficiency, and the specific research question. A typical starting dose can range from 1 to 10 mg of nanoparticles per kg of body weight. The volume should be kept low (e.g., 100-200 µL).

  • Post-injection Imaging:

    • Acquire fluorescence images at various time points post-injection (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h, 48h).[6] The time points should be chosen based on the expected circulation half-life of the nanoparticles.

    • Use the same imaging parameters as the pre-injection scan for all time points to ensure comparability.

  • Ex Vivo Organ Imaging:

    • At the final time point, euthanize the mouse according to approved protocols.

    • Dissect the major organs (e.g., liver, spleen, kidneys, lungs, heart, and tumor if applicable).

    • Arrange the organs in the imaging chamber and acquire a final fluorescence image. This allows for more sensitive and quantitative assessment of nanoparticle accumulation in specific tissues.[7]

Diagram of the In Vivo Imaging Workflow:

InVivo_Workflow Start Anesthetize Mouse PreImage Acquire Baseline Fluorescence Image Start->PreImage Inject Inject this compound Labeled Nanoparticles PreImage->Inject PostImage Acquire Images at Multiple Time Points Inject->PostImage Euthanize Euthanize Mouse at Final Time Point PostImage->Euthanize Dissect Dissect Organs Euthanize->Dissect ExVivoImage Acquire Ex Vivo Organ Images Dissect->ExVivoImage

Caption: Workflow for in vivo and ex vivo imaging of this compound labeled nanoparticles.

Quantitative Biodistribution Analysis
  • Image Analysis Software: Use the software associated with the imaging system (e.g., Living Image®) for analysis.

  • Region of Interest (ROI) Selection: Draw ROIs around the whole body, specific organs in the in vivo images, and each dissected organ in the ex vivo images.

  • Signal Quantification: The software will calculate the total fluorescence intensity (in photons/second or radiant efficiency) within each ROI.

  • Background Subtraction: Subtract the autofluorescence signal from a corresponding ROI in the pre-injection image or from a non-injected control animal.

  • Data Normalization: For ex vivo analysis, the fluorescence intensity of each organ can be normalized to the weight or area of the organ to get the signal per gram or per cm².

  • Presentation of Results: The biodistribution is often expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low fluorescence signal after conjugation - Inefficient conjugation reaction.- Dye degradation.- Nanoparticle aggregation.- Optimize the pH of the reaction buffer (8.3-8.5 is ideal for NHS esters).- Use fresh, anhydrous DMSO/DMF for dye dissolution.- Ensure nanoparticles are well-dispersed before and during the reaction.
High background signal in vivo - Autofluorescence from the animal's diet or tissues.- Insufficient purification of labeled nanoparticles (free dye in circulation).- Switch to a low-fluorescence chow for at least one week before imaging.- Ensure thorough purification of the nanoparticles after conjugation.- Include a non-injected control mouse to quantify autofluorescence.
Inconsistent fluorescence signal between animals - Variation in injection volume or site.- Differences in animal physiology.- Practice consistent injection technique (e.g., tail vein).- Normalize the injected dose to the body weight of each animal.- Use a sufficient number of animals per group to account for biological variability.
Signal quenching in vivo - High local concentration of labeled nanoparticles in an organ (e.g., liver, spleen).[8]- Reduce the injected dose of nanoparticles.- Validate in vivo findings with ex vivo imaging and other quantitative methods (e.g., ICP-MS if the nanoparticles have a metallic core).[8]
Rapid signal loss in vivo - Photobleaching of the dye.- Instability of the dye-nanoparticle conjugate.- Minimize the light exposure time and intensity during imaging.- Confirm the stability of the covalent bond between the dye and nanoparticle in serum or a similar biological medium before in vivo studies.[9]

Conclusion

This compound is a valuable tool for the in vivo tracking of nanoparticles due to its favorable near-infrared fluorescence properties. Successful application depends on careful optimization of the nanoparticle conjugation process and the in vivo imaging parameters. By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers can effectively utilize this compound to gain critical insights into the biodistribution and pharmacokinetics of their nanoparticle-based drug delivery systems and diagnostic agents.

References

Application Notes and Protocols: IR-806 as a Molecular Antenna for Lanthanide-Doped Upconversion Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the near-infrared (NIR) cyanine (B1664457) dye, IR-806, as a molecular antenna to sensitize lanthanide-doped upconversion nanoparticles (UCNPs). This strategy significantly enhances the upconversion luminescence efficiency, broadening the excitation spectrum and enabling applications in bioimaging, optogenetics, and photothermal therapy.

Introduction

Lanthanide-doped upconversion nanoparticles (UCNPs) are capable of converting low-energy near-infrared (NIR) light to higher-energy visible or ultraviolet light. This property makes them highly valuable for various biomedical applications due to the deep tissue penetration of NIR light and the minimal autofluorescence from biological samples. However, a major limitation of UCNPs is their low absorption cross-section in the NIR region.

To overcome this, organic dyes with high extinction coefficients in the NIR can be employed as "molecular antennas." The NIR dye this compound, a carboxylic acid derivative of IR-780, is an excellent candidate for this purpose. It strongly absorbs light around 800 nm and can efficiently transfer the absorbed energy to the UCNPs, leading to a dramatic enhancement of the upconversion luminescence. The extinction coefficient of this compound is approximately 5 x 106 times higher than that of β-NaYF4:Yb,Er nanoparticles at their optimal absorption wavelength.[1][2] This dye-sensitization strategy not only boosts the brightness of UCNPs but also shifts the excitation wavelength to around 800 nm, a region with reduced water absorption and thus better tissue penetration compared to the traditional 980 nm excitation.

Principle of Operation: Energy Transfer Mechanism

The sensitization of UCNPs by this compound primarily occurs through a cascade of energy transfer processes. Upon excitation with ~808 nm light, the this compound molecule absorbs the photon energy and transitions to an excited singlet state.[3][4] This energy is then non-radiatively transferred to sensitizer (B1316253) ions, typically Nd³⁺ or Yb³⁺, within the UCNP core or shell.

A commonly accepted mechanism involves Förster Resonance Energy Transfer (FRET) from the excited this compound to the lanthanide ions.[4] The emission spectrum of this compound has a significant overlap with the absorption spectrum of Nd³⁺ or Yb³⁺ ions in the UCNP, which is a prerequisite for efficient FRET.[3] More recent studies also suggest the involvement of a triplet-state mediated energy transfer, where the heavy lanthanide ions on the UCNP surface can facilitate intersystem crossing in the this compound dye, leading to an efficient triplet state sensitization of the UCNP.

The energy captured by the initial sensitizer ions (e.g., Nd³⁺) is then transferred to other lanthanide ions (e.g., Yb³⁺), which in turn transfer the energy to activator ions (e.g., Er³⁺, Tm³⁺) where the upconversion process and subsequent emission of higher-energy photons occur.[3][5]

cluster_0 Energy Transfer Cascade NIR_Excitation NIR Excitation (~808 nm) IR806_Ground This compound (Ground State) NIR_Excitation->IR806_Ground Absorption IR806_Excited This compound (Excited Singlet State) Nd_Sensitizer Nd³⁺ Sensitizer IR806_Excited->Nd_Sensitizer FRET Yb_Sensitizer Yb³⁺ Sensitizer Nd_Sensitizer->Yb_Sensitizer Energy Transfer Er_Activator Er³⁺/Tm³⁺ Activator Yb_Sensitizer->Er_Activator Energy Transfer Upconverted_Emission Upconverted Emission (Visible/UV) Er_Activator->Upconverted_Emission Emission

Energy transfer mechanism in this compound sensitized UCNPs.

Quantitative Data

The use of this compound as a molecular antenna leads to a significant enhancement in the upconversion luminescence of UCNPs. The following tables summarize key quantitative data from various studies.

ParameterValueUCNP CompositionExcitation Wavelength (nm)Reference
Upconversion Luminescence Enhancement ~1000 timesβ-NaYF₄:20%Yb³⁺, 2%Er³⁺@β-NaYF₄:10%Yb³⁺800[6]
7 times (compared to 980 nm excitation)β-NaYF₄:20%Yb³⁺, 2%Er³⁺@β-NaYF₄:10%Yb³⁺800[6][7]
1100 timesβ-NaYF₄:Yb, Er800[8][9]
Quantum Yield (QY) ~5%This compound-β-NaYF₄:20%Yb³⁺, 2%Er³⁺@β-NaYF₄:10%Yb800[7]
Optimal Dye:UCNP Ratio 1:133 (weight ratio)β-NaYF₄:Yb,ErNot Specified[1]
Dye Molecules per UCNP ~60:1Not SpecifiedNot Specified[6]
70 ± 20β-NaYF₄:Yb,ErNot Specified[1]
Luminescence Lifetime Reduction of this compound 1.14 ns to 0.64 nsNaYF₄:Yb,ErNot Specified[1]

Experimental Protocols

Synthesis of this compound Dye

The synthesis of this compound, a carboxylic acid derivative of IR-780, generally follows established literature methods.[3] This typically involves a functionalization reaction to introduce a carboxylic acid group, which facilitates its binding to the surface of the UCNPs.

Preparation of Dye-Sensitized Upconversion Nanoparticles

This protocol describes a general method for the surface modification of UCNPs with this compound.

Materials:

  • Lanthanide-doped UCNPs (e.g., NaYF₄:Yb,Er or core/shell variants)

  • This compound dye

  • Chloroform (B151607) (CHCl₃) or Dichloromethane (DCM)[3]

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Prepare this compound Solution: Dissolve this compound in chloroform to a final concentration of 0.01 mg/mL.[3]

  • Prepare UCNP Dispersion: Disperse the as-synthesized UCNPs in chloroform to a final concentration of 0.375 mg/mL.[3]

  • Sensitization: Add a specific volume of the this compound solution to the UCNP dispersion. The optimal ratio may need to be determined experimentally, but a starting point can be a weight ratio of 1:133 (this compound:UCNP).[1]

  • Stirring: Stir the mixture at room temperature for at least 2 hours at a speed of 700 rpm to facilitate the binding of the dye to the nanoparticle surface.[3]

  • Purification (Optional but Recommended): Centrifuge the mixture to pellet the dye-sensitized UCNPs and remove any unbound dye. Resuspend the pellet in fresh chloroform.

  • Storage: Store the dye-sensitized UCNPs in a dark environment to prevent photobleaching.[3]

cluster_1 Dye Sensitization Workflow Prepare_IR806 Prepare this compound Solution Mix Mix this compound and UCNPs Prepare_IR806->Mix Prepare_UCNP Prepare UCNP Dispersion Prepare_UCNP->Mix Stir Stir for 2 hours Mix->Stir Centrifuge Centrifuge and Purify Stir->Centrifuge Final_Product Dye-Sensitized UCNPs Centrifuge->Final_Product

Experimental workflow for dye sensitization of UCNPs.
Characterization of Dye-Sensitized UCNPs

UV-Vis-NIR Absorption Spectroscopy:

  • Measure the absorption spectrum of the this compound solution, the UCNP dispersion, and the final dye-sensitized UCNP product.

  • Confirm the presence of the characteristic absorption peak of this compound (around 806 nm) in the final product.

Luminescence Spectroscopy:

  • Measure the upconversion emission spectrum of the dye-sensitized UCNPs under ~808 nm laser excitation.

  • Compare the emission intensity to that of non-sensitized UCNPs under both 808 nm and 980 nm excitation to quantify the enhancement.

  • The characteristic emission bands for Er³⁺ are typically observed at 520-530 nm, 530-570 nm, and 630-680 nm.[1][4]

Applications

Bioimaging

The enhanced brightness and shifted excitation wavelength of this compound sensitized UCNPs make them superior probes for in vitro and in vivo imaging.[6][10][11] The 800 nm excitation allows for deeper tissue penetration and reduced photodamage compared to 980 nm excitation.

Optogenetics

These nanoparticles can be used to shift the activation wavelength for optogenetic tools into the NIR, enabling remote and deep-tissue neuronal stimulation.[6][12]

Photothermal Therapy (PTT)

This compound itself is a potent photothermal agent. When conjugated to UCNPs, the resulting nanocomposite can be used for imaging-guided PTT.[13][14][15][16] The UCNP component allows for temperature monitoring through ratiometric luminescence, providing a theranostic platform.[4]

Drug Delivery

UCNPs can be coated with a mesoporous silica (B1680970) shell to load drugs.[17][18] The upconverted light can then be used to trigger the release of the payload from photosensitive nanocarriers, enabling NIR-light-controlled drug delivery.[19][20]

Troubleshooting

  • Low Upconversion Enhancement:

    • Optimize the this compound to UCNP ratio. Excess dye can lead to self-quenching.[1]

    • Ensure efficient binding of this compound to the UCNP surface. Inadequate surface chemistry can hinder energy transfer.

    • Verify the spectral overlap between this compound emission and UCNP absorption.

  • Photobleaching of this compound:

    • Store samples in the dark.

    • For prolonged experiments, consider encapsulating the dye-sensitized UCNPs in a protective shell or matrix.

  • Aggregation of Nanoparticles:

    • Ensure proper surface functionalization of the UCNPs to maintain colloidal stability after dye conjugation.

    • Use appropriate solvents and concentrations.

Conclusion

The use of this compound as a molecular antenna is a robust and effective strategy to significantly improve the performance of lanthanide-doped upconversion nanoparticles. This approach not only enhances their brightness but also expands their utility in a wide range of biomedical applications by shifting the excitation to a more biologically favorable NIR window. The protocols and data presented here provide a solid foundation for researchers to implement this powerful technology in their work.

References

Application Notes and Protocols for IR-806 Dye in Photoacoustic Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of IR-806 dye as a contrast agent in photoacoustic (PA) imaging for preclinical research and drug development. Detailed protocols for nanoparticle formulation, in vitro cell studies, and in vivo tumor imaging are provided as a starting point for experimental design.

Introduction to this compound in Photoacoustic Imaging

Photoacoustic imaging is a hybrid imaging modality that combines the high contrast of optical imaging with the deep tissue penetration of ultrasound.[1] The technique relies on the photoacoustic effect, where absorbed light energy is converted into sound waves.[1] Endogenous chromophores like hemoglobin provide intrinsic contrast; however, exogenous contrast agents are often necessary to enhance signal intensity and specificity.[1]

Near-infrared (NIR) dyes, such as the heptamethine cyanine (B1664457) dye this compound, are particularly well-suited for photoacoustic imaging.[2] Their strong absorption in the NIR window (700-900 nm) allows for deeper light penetration into biological tissues, minimizing interference from endogenous absorbers.[1] this compound, with an absorption maximum around 806 nm, can be utilized to generate robust photoacoustic signals for high-resolution imaging of biological structures and processes.[3]

To overcome challenges such as poor aqueous solubility and lack of targeting specificity, this compound is often encapsulated within nanoparticles.[1] This formulation strategy not only improves the dye's biocompatibility and stability but also enables passive targeting of tumors through the enhanced permeability and retention (EPR) effect or active targeting by conjugation with specific ligands.

Quantitative Data

A summary of the key quantitative properties of this compound dye is presented below. It is important to note that some of these parameters can be influenced by the solvent and the local microenvironment.

PropertyValueNotes
Absorption Maximum (λmax) ~806 nmIn chloroform[4]; peak absorption may shift slightly in different solvents and upon binding to nanoparticles or proteins.[4]
Molar Extinction Coefficient 286,600 M⁻¹cm⁻¹ (estimated)Calculated from an extinction coefficient of 390 L g⁻¹ cm⁻¹ in chloroform (B151607) and a molecular weight of 735.33 g/mol .[4] This value can vary with the solvent and aggregation state.
Fluorescence Quantum Yield Not available in aqueous solutionA low fluorescence quantum yield is generally desirable for photoacoustic imaging as it implies more energy is converted to heat, leading to a stronger photoacoustic signal.[5]
Photoacoustic Signal Data not specifically availableThe photoacoustic signal is proportional to the optical energy deposition. Encapsulation in nanoparticles can enhance the signal due to the thermoelastic properties of the surrounding material.[1]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in photoacoustic imaging. Optimization will be required for specific experimental setups and applications.

Protocol 1: Formulation of this compound Loaded Nanoparticles

This protocol describes a general method for encapsulating this compound into polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), for improved stability and delivery.

Materials:

  • This compound dye

  • PLGA (poly(lactic-co-glycolic acid))

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 1 mg of this compound dye in 2 mL of dichloromethane.

  • Aqueous Phase Preparation: Prepare a 2% (w/v) solution of polyvinyl alcohol in deionized water.

  • Emulsification: Add the organic phase to 10 mL of the aqueous phase while stirring vigorously on a magnetic stirrer.

  • Sonication: Sonicate the mixture using a probe sonicator on ice for 3 minutes (30 seconds on, 30 seconds off) to form a nanoemulsion.

  • Solvent Evaporation: Stir the nanoemulsion at room temperature for 4-6 hours to allow for the complete evaporation of dichloromethane.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and free dye.

  • Resuspension: Resuspend the final nanoparticle pellet in an appropriate buffer (e.g., PBS) for storage or immediate use.

  • Characterization: Characterize the nanoparticles for size, zeta potential, and dye loading efficiency using appropriate techniques (e.g., dynamic light scattering, UV-Vis spectroscopy).

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase org_start Dissolve PLGA and this compound in DCM emulsify Emulsification (Vigorous Stirring) org_start->emulsify aq_start Prepare PVA solution in water aq_start->emulsify sonicate Sonication (Nanoemulsion Formation) emulsify->sonicate evap Solvent Evaporation sonicate->evap collect Centrifugation & Washing evap->collect final Resuspend Nanoparticles collect->final

Protocol 2: In Vitro Photoacoustic Imaging of Cancer Cells

This protocol outlines the steps for imaging cancer cells incubated with this compound loaded nanoparticles using a photoacoustic imaging system.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium

  • This compound loaded nanoparticles

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or custom phantoms for imaging

  • Photoacoustic imaging system

Procedure:

  • Cell Seeding: Seed cancer cells in appropriate culture vessels and allow them to adhere and grow to 70-80% confluency.

  • Incubation: Treat the cells with varying concentrations of this compound loaded nanoparticles (e.g., 10, 25, 50, 100 µg/mL) in fresh cell culture medium. Include a control group of untreated cells. Incubate for a predetermined time (e.g., 4, 12, or 24 hours).

  • Washing: After incubation, remove the medium and wash the cells three times with PBS to remove any nanoparticles that have not been internalized.

  • Sample Preparation for Imaging: Prepare the cells for imaging. This may involve creating a cell pellet phantom by centrifuging the cells and resuspending them in a small volume of PBS or gelatin.

  • Photoacoustic Imaging: Acquire photoacoustic images of the cell phantoms using a suitable imaging system. Use an excitation wavelength close to the absorption maximum of the this compound nanoparticles (around 806 nm).

  • Data Analysis: Quantify the photoacoustic signal intensity from the images of the treated and control cells to determine the extent of nanoparticle uptake.

G seed Seed Cancer Cells incubate Incubate with this compound Nanoparticles seed->incubate wash Wash to Remove External Nanoparticles incubate->wash prepare Prepare Cell Phantom for Imaging wash->prepare image Acquire Photoacoustic Images (λ ≈ 806 nm) prepare->image analyze Quantify Photoacoustic Signal image->analyze

Protocol 3: In Vivo Tumor Photoacoustic Imaging in a Mouse Model

This protocol provides a general guideline for performing in vivo photoacoustic imaging of tumors in a xenograft mouse model using this compound loaded nanoparticles. All animal procedures should be performed in accordance with institutional guidelines.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • This compound loaded nanoparticles suspended in sterile PBS

  • Anesthesia (e.g., isoflurane)

  • Small animal photoacoustic imaging system

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.

  • Pre-injection Imaging: Acquire baseline photoacoustic images of the tumor region before injecting the contrast agent.

  • Administration of Contrast Agent: Administer a sterile suspension of this compound loaded nanoparticles via intravenous (tail vein) injection. The typical dosage may range from 10 to 20 mg/kg, but should be optimized.

  • Post-injection Imaging: Acquire photoacoustic images of the tumor region at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the accumulation of the nanoparticles in the tumor.

  • Data Analysis: Analyze the photoacoustic signal intensity in the tumor region over time to assess the pharmacokinetics and tumor-targeting efficacy of the this compound nanoparticles. The signal enhancement in the tumor can be compared to that in surrounding healthy tissue.

G anesthetize Anesthetize Tumor-Bearing Mouse pre_image Acquire Pre-injection Baseline Images anesthetize->pre_image inject Intravenously Inject this compound Nanoparticles pre_image->inject post_image Acquire Post-injection Images at Multiple Time Points inject->post_image analyze Analyze Signal Enhancement in Tumor post_image->analyze

Signaling Pathway and Targeting Application

While passive accumulation of this compound nanoparticles in tumors occurs via the EPR effect, active targeting can be achieved by conjugating the nanoparticles with ligands that bind to specific receptors overexpressed on cancer cells. A common target in many cancers is the Epidermal Growth Factor Receptor (EGFR). The following diagram illustrates a hypothetical targeting strategy where this compound nanoparticles are functionalized with an anti-EGFR antibody to specifically target cancer cells.

G cluster_circulation Bloodstream cluster_tumor Tumor Microenvironment cluster_imaging Imaging and Signal Generation np This compound Nanoparticle (with Anti-EGFR Antibody) cell Cancer Cell (Overexpressing EGFR) np->cell EPR Effect & Active Targeting egfr EGFR np->egfr Binding pa_signal Photoacoustic Signal cell->pa_signal Signal Generation laser Pulsed Laser (λ ≈ 806 nm) laser->cell Excitation imaging_sys Photoacoustic Imaging System pa_signal->imaging_sys Detection

This targeted approach can enhance the accumulation of the contrast agent at the tumor site, leading to a stronger and more specific photoacoustic signal, thereby improving the sensitivity and accuracy of cancer detection.

References

Application Notes and Protocols for IR-806 Based Theranostic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and application of theranostic agents based on the near-infrared (NIR) cyanine (B1664457) dye, IR-806. This document is intended to guide researchers in synthesizing, characterizing, and evaluating these agents for simultaneous cancer diagnosis and therapy.

Introduction to this compound Based Theranostics

This compound is a near-infrared cyanine dye with strong absorption and fluorescence in the NIR window (700-900 nm).[1] This property allows for deep tissue penetration of light, making it an ideal candidate for in vivo applications.[2] When incorporated into nanoparticles or conjugated to targeting ligands, this compound can be transformed into a powerful theranostic agent, enabling both fluorescence/photoacoustic imaging and photothermal/photodynamic therapy.[1][3] Theranostic agents offer a personalized medicine approach, allowing for the diagnosis, treatment, and monitoring of therapeutic response in real-time.[4]

The therapeutic efficacy of this compound based agents primarily stems from their ability to generate heat upon NIR laser irradiation, a process known as photothermal therapy (PTT).[5] This localized hyperthermia can induce tumor cell apoptosis and necrosis.[6] Additionally, some this compound formulations can generate reactive oxygen species (ROS) for photodynamic therapy (PDT).[1]

Quantitative Data of this compound Based Theranostic Agents

The following table summarizes the key quantitative parameters of various this compound based theranostic formulations. This data is essential for comparing the efficacy and suitability of different agents for specific applications.

FormulationSize (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield (%)Photothermal Conversion Efficiency (%)Cellular Uptake (Cancer Cells)Tumor Accumulation (%ID/g)Reference
This compound loaded polymeric micelles ~24Not Reported~0.8-8%Not ReportedHigh (FA targeted)9.0 ± (not specified)[7]
IR806-loaded neodymium up-conversion nanoparticles (UCNPs) Not ReportedNot ReportedNot ReportedNot ReportedHigh (PEG-FA targeted)Not Reported[1]
IR806 in chitosan-coated niosome (NioIR-C) Not ReportedNot ReportedNot ReportedEnhanced by chitosanHigh (mucoadhesive)Not Reported[1]
Self-assembled Fe₃O₄-IR806 nanocomposite Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[1]
IR806-iron oxide complex with mPEG-PCL-G2.0PAMAM-Cit Not ReportedNot ReportedNot ReportedEnhancedHigh (Citrate targeted)Not Reported[1]
IR806 and MnFe₂O₄ (MFO-IR) nanocomposite Not ReportedNot ReportedNot ReportedNot ReportedHigh (Magnetic targeting)Not Reported[1]

Experimental Protocols

This section provides detailed protocols for the synthesis, characterization, and evaluation of this compound based theranostic agents.

Synthesis and Formulation

3.1.1. Protocol for Synthesis of this compound Dye

Note: The synthesis of cyanine dyes can be complex and requires expertise in organic chemistry. This is a generalized protocol and may need optimization.

Materials:

  • Appropriate heterocyclic precursors (e.g., indolenine derivatives)

  • Polymethine bridge-forming reagent (e.g., malonaldehyde dianil hydrochloride)

  • Anhydrous solvents (e.g., pyridine, acetic anhydride)

  • Purification reagents (e.g., silica (B1680970) gel for column chromatography)

Procedure:

  • Dissolve the heterocyclic precursor in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the polymethine bridge-forming reagent to the solution.

  • Heat the reaction mixture under reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the crude dye by adding a non-polar solvent (e.g., diethyl ether).

  • Collect the precipitate by filtration and wash it with the non-polar solvent.

  • Purify the crude dye using column chromatography on silica gel with an appropriate eluent system.

  • Characterize the purified this compound dye using techniques such as ¹H NMR, mass spectrometry, and UV-Vis spectroscopy.[8]

3.1.2. Protocol for Formulation of this compound into Polymeric Micelles

Materials:

  • This compound dye

  • Amphiphilic block copolymer (e.g., PEG-PLA)

  • Dialysis membrane (MWCO 3.5 kDa)

  • Organic solvent (e.g., DMSO or THF)

  • Deionized water

Procedure:

  • Dissolve a specific amount of this compound and the amphiphilic block copolymer in a small volume of the organic solvent.

  • Add this organic solution dropwise to a larger volume of deionized water while stirring vigorously.

  • Continue stirring for several hours to allow for the self-assembly of the micelles.

  • Transfer the solution to a dialysis bag and dialyze against deionized water for 24-48 hours to remove the organic solvent.

  • Collect the solution of this compound loaded micelles and store at 4°C.

  • Characterize the micelles for size, morphology (TEM), drug loading content, and encapsulation efficiency.

3.1.3. Protocol for Conjugation of this compound to a Targeting Ligand (e.g., Folic Acid)

Materials:

  • This compound with a reactive group (e.g., -COOH or -NHS ester)

  • Folic acid (FA)

  • Activating agents (e.g., EDC and NHS)

  • Amine-terminated linker (if necessary)

  • Reaction buffer (e.g., PBS pH 7.4)

  • Purification system (e.g., size exclusion chromatography or dialysis)

Procedure:

  • Activate the carboxylic acid group of this compound (or folic acid) using EDC and NHS in a suitable solvent (e.g., DMSO).[9]

  • If necessary, react the activated this compound with an amine-terminated linker to introduce a reactive amine group.

  • Dissolve the amine-containing targeting ligand (e.g., folic acid with a linker) in the reaction buffer.

  • Add the activated this compound to the solution of the targeting ligand and stir at room temperature for several hours to overnight.

  • Purify the this compound-ligand conjugate using size exclusion chromatography or dialysis to remove unreacted molecules.

  • Characterize the conjugate using UV-Vis spectroscopy to confirm the presence of both this compound and the ligand, and determine the conjugation efficiency.

Characterization

3.2.1. Protocol for Measuring Photothermal Conversion Efficiency (PCE)

Materials:

  • This compound based theranostic agent solution

  • Quartz cuvette

  • 808 nm NIR laser

  • Optical power meter

  • Thermocouple or IR thermal imaging camera

  • Data acquisition system

Procedure:

  • Place a specific volume and concentration of the theranostic agent solution in a quartz cuvette.

  • Irradiate the solution with an 808 nm NIR laser at a known power density.

  • Record the temperature of the solution over time using a thermocouple or an IR thermal imaging camera until a steady-state temperature is reached.

  • Turn off the laser and continue to record the temperature as the solution cools down to room temperature.

  • Calculate the photothermal conversion efficiency (η) using the following equation[10][11]: η = [hA(Tmax - Tsurr) - Q0] / [I(1 - 10-Aλ)] Where:

    • h is the heat transfer coefficient.

    • A is the surface area of the container.

    • Tmax is the maximum steady-state temperature.

    • Tsurr is the ambient temperature.

    • Q0 is the heat absorbed by the solvent.

    • I is the incident laser power.

    • Aλ is the absorbance of the solution at the laser wavelength.

In Vitro Evaluation

3.3.1. Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium and supplements

  • 96-well plates

  • This compound based theranostic agent

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound based theranostic agent for a predetermined time (e.g., 24 or 48 hours).

  • For photothermal cytotoxicity, irradiate the designated wells with an 808 nm NIR laser for a specific duration and power density.

  • After incubation, remove the treatment medium and add fresh medium containing MTT reagent to each well.

  • Incubate the plate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control cells.[12][13]

In Vivo Evaluation

3.4.1. Protocol for Preclinical Tumor Model Development

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line

  • Matrigel (optional)

  • Sterile syringes and needles

  • Animal housing and care facilities

Procedure:

  • Culture the cancer cells to the logarithmic growth phase.

  • Harvest the cells and resuspend them in a sterile medium or a mixture of medium and Matrigel.

  • Subcutaneously inject a specific number of cells (e.g., 1 x 10⁶) into the flank or other desired location of the mice.

  • Monitor the tumor growth regularly by measuring the tumor dimensions with a caliper.

  • The mice are ready for imaging and therapy studies when the tumors reach a specific size (e.g., 100-200 mm³).

3.4.2. Protocol for In Vivo Photoacoustic (PA) Imaging

Materials:

  • Tumor-bearing mouse model

  • This compound based theranostic agent

  • Photoacoustic imaging system

  • Anesthesia system

Procedure:

  • Anesthetize the tumor-bearing mouse.

  • Acquire pre-injection PA images of the tumor region.

  • Intravenously or intratumorally inject the this compound based theranostic agent.

  • Acquire PA images at different time points post-injection (e.g., 1, 4, 8, 24 hours) to monitor the accumulation of the agent in the tumor.

  • Analyze the PA signal intensity in the tumor and surrounding tissues to determine the tumor-to-background ratio.[14][15]

Visualizations

Signaling Pathways in Photothermal Therapy

The therapeutic effect of photothermal therapy (PTT) using this compound extends beyond simple heat-induced cell death. The generated hyperthermia can modulate key cellular signaling pathways involved in cancer cell survival, proliferation, and resistance. One of the critical responses to heat stress is the upregulation of Heat Shock Proteins (HSPs), particularly HSP90, which acts as a molecular chaperone to protect cancer cells from thermal damage.[3][16] Furthermore, hyperthermia can influence the PI3K/Akt and HIF-1α pathways, which are crucial for tumor growth and angiogenesis.[7][17]

PTT_Signaling_Pathway cluster_PTT Photothermal Therapy (PTT) cluster_Cellular_Response Cellular Response This compound This compound Hyperthermia Hyperthermia This compound->Hyperthermia Energy Conversion NIR_Light NIR Light (808 nm) NIR_Light->this compound HSP90 HSP90 Hyperthermia->HSP90 Upregulation Akt Akt Hyperthermia->Akt Activation Cell_Death Apoptosis / Necrosis Hyperthermia->Cell_Death Induction Cell_Survival Cell Survival & Proliferation HSP90->Cell_Survival Promotion HIF-1a HIF-1α Akt->HIF-1a Activation Akt->Cell_Survival Promotion HIF-1a->Cell_Survival Promotion

Caption: Signaling pathways affected by this compound mediated photothermal therapy.

Experimental Workflow for Preclinical Evaluation

The development of a new theranostic agent requires a systematic preclinical evaluation to assess its safety and efficacy before it can be considered for clinical translation. This workflow outlines the key stages in the preclinical assessment of this compound based theranostic agents.

Preclinical_Workflow cluster_invitro In Vitro cluster_invivo In Vivo Start Start Synthesis Synthesis & Formulation of this compound Agent Start->Synthesis Characterization Physicochemical Characterization Synthesis->Characterization In_Vitro In Vitro Evaluation Characterization->In_Vitro In_Vivo In Vivo Evaluation In_Vitro->In_Vivo Cell_Uptake Cellular Uptake Cytotoxicity Cytotoxicity (Dark & Light) Imaging_vitro In Vitro Imaging Tox_Studies Toxicology Studies In_Vivo->Tox_Studies Tumor_Model Tumor Model Development Biodistribution Biodistribution & PK Imaging_vivo In Vivo Imaging (PA/FL) Therapy Therapeutic Efficacy End End Tox_Studies->End

Caption: Preclinical evaluation workflow for this compound based theranostic agents.

References

Application Notes and Protocols for IR-806 in Lymphatic System and Sentinel Node Mapping

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to IR-806 for Lymphatic Imaging

This compound is a near-infrared (NIR) cyanine (B1664457) dye with fluorescence emission in the 800 nm wavelength region. This property makes it a promising candidate for in vivo imaging, as light in this spectral window can penetrate biological tissues with greater depth and reduced autofluorescence compared to visible light. These characteristics are particularly advantageous for visualizing the intricate and often subtle network of the lymphatic system, including lymphatic vessels and sentinel lymph nodes (SLNs). SLN mapping is a critical procedure in oncology for staging cancer metastasis, and NIR fluorescence imaging offers a real-time, non-radioactive alternative to traditional methods.

While the structurally similar indocyanine green (ICG) is more extensively documented for this application, this compound and related dyes like IR-820 are emerging as valuable tools for preclinical research in lymphatic imaging and SLN mapping. This document provides detailed application notes and protocols based on established principles of NIR fluorescence imaging for the lymphatic system, with specific data adapted from studies on closely related dyes where direct this compound data is not available.

Quantitative Data Summary

Quantitative data for the in vivo performance of this compound in lymphatic imaging is not extensively available in published literature. The following tables summarize typical performance metrics for NIR dyes, primarily ICG, in sentinel lymph node mapping, which can serve as a benchmark for studies involving this compound.

Table 1: In Vivo Performance of NIR Dyes in Sentinel Lymph Node Mapping (Animal Models)

ParameterSpeciesDye ConcentrationInjection VolumeImaging TimeSignal-to-Background Ratio (SBR)Reference
SLN IdentificationRat1 mmol/L (ICG)-12 minutes5.9 ± 1.8 (Photoacoustic Signal)[1]
SLN IdentificationMouse-100 µl (IR-820)24 hoursNot Reported[2]
Lymphatic VelocityDog-1 mL (ICG)4 - 15 minutes1.94 ± 0.93 cm/min[3]

Table 2: Clinical Performance of ICG in Sentinel Lymph Node Mapping (Human Studies)

Cancer TypeICG ConcentrationInjection VolumeDetection RateFalse Negative RateReference
Breast Cancer>95%<10%[4]
Various Malignancies>95%<10%[4]

Experimental Protocols

The following protocols are generalized for NIR fluorescence imaging of the lymphatic system and SLN mapping in preclinical animal models. Researchers should optimize these protocols for their specific experimental setup and animal model.

Protocol for Sentinel Lymph Node Mapping in a Mouse Model

Materials:

  • This compound dye

  • Solvent for this compound (e.g., DMSO, sterile water, or saline, depending on the formulation)

  • Anesthetic agent (e.g., isoflurane)

  • Small animal NIR fluorescence imaging system with appropriate excitation and emission filters for this compound.

  • Syringes and needles for injection

  • Animal preparation tools (clippers, etc.)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using a calibrated vaporizer with isoflurane.

    • Remove fur from the area of interest (e.g., around a primary tumor or the desired injection site) to minimize fluorescence quenching and light scattering.

    • Position the animal on the imaging system stage.

  • This compound Administration:

    • Prepare a sterile solution of this compound at the desired concentration. While specific concentrations for this compound are not well-established, a starting point could be in the range used for other NIR dyes (e.g., 10-100 µM).

    • Inject a small volume (e.g., 20-50 µL) of the this compound solution intradermally or subcutaneously near the site of interest (e.g., peritumoral).

    • Gently massage the injection site for 1-2 minutes to facilitate lymphatic uptake.

  • NIR Fluorescence Imaging:

    • Acquire a baseline fluorescence image before injection.

    • Begin acquiring images immediately after injection to visualize the lymphatic drainage pathways in real-time.

    • Continue imaging at various time points (e.g., 5, 15, 30, 60 minutes, and 24 hours) to track the accumulation of the dye in the sentinel lymph nodes.[2]

    • The imaging system should be configured with an excitation source appropriate for this compound (typically around 780 nm) and a long-pass emission filter (e.g., >800 nm).

  • Data Analysis:

    • Identify the lymphatic vessels and sentinel lymph nodes based on the fluorescence signal.

    • Quantify the fluorescence intensity in the lymph nodes and surrounding tissue to calculate the signal-to-background ratio (SBR).

Protocol for Lymphatic Vessel Visualization in a Rat Model

Materials:

  • This compound dye

  • Anesthetic agent

  • NIR fluorescence imaging system

  • Injection supplies

Procedure:

  • Animal Preparation:

    • Anesthetize the rat and prepare the imaging area as described for the mouse model.

  • This compound Administration:

    • Inject a volume of 50-100 µL of the this compound solution intradermally into a region of interest, such as the footpad or the base of the tail, to visualize the draining lymphatic vessels.

  • NIR Fluorescence Imaging:

    • Perform real-time imaging immediately following injection to observe the pulsatile flow of lymph through the lymphatic vessels.

    • Capture images at different time points to map the lymphatic drainage pathways.

  • Ex Vivo Analysis (Optional):

    • After in vivo imaging, euthanize the animal and dissect the fluorescently labeled lymph nodes and vessels for higher-resolution ex vivo imaging or histological analysis.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound for lymphatic system imaging and sentinel node mapping.

experimental_workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_animal Animal Preparation (Anesthesia, Hair Removal) injection Intradermal/Subcutaneous Injection of this compound prep_animal->injection prep_dye This compound Solution Preparation prep_dye->injection imaging Real-time NIR Fluorescence Imaging injection->imaging visualization Visualization of Lymphatic Vessels & SLNs imaging->visualization quantification Quantitative Analysis (SBR, Intensity) visualization->quantification

Experimental workflow for in vivo lymphatic imaging using this compound.

sln_mapping_logic tumor Primary Tumor injection Peritumoral Injection of this compound tumor->injection lymph_vessel Afferent Lymphatic Vessel injection->lymph_vessel Uptake sln Sentinel Lymph Node (SLN) lymph_vessel->sln Drainage downstream_ln Downstream Lymph Nodes sln->downstream_ln

Logical flow of this compound for sentinel lymph node identification.

Conclusion

This compound holds potential as a valuable tool for preclinical research in lymphatic system imaging and sentinel lymph node mapping. While detailed, peer-reviewed protocols and extensive quantitative data specifically for this compound are currently limited, the principles and methodologies established for other NIR dyes, particularly ICG, provide a strong foundation for its application. The protocols and data presented here serve as a starting point for researchers to develop and optimize their own this compound based imaging studies. Further research is warranted to fully characterize the in vivo performance of this compound and establish standardized protocols for its use in this important area of biomedical research.

References

Application Notes and Protocols: IR-806 Dye in Cancer Research and Tumor Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: IR-806 is a water-soluble, photostable near-infrared (NIR) heptamethine cyanine (B1664457) dye that has emerged as a valuable tool in cancer research.[1] Its absorption and emission properties fall within the NIR-I window (700-900 nm), a spectral range where biological tissues exhibit minimal autofluorescence and light absorption, allowing for deeper tissue penetration and higher signal-to-background ratios in in vivo imaging.[2][3][4] These characteristics make this compound and similar dyes ideal candidates for a variety of applications, including non-invasive tumor imaging, lymph node mapping, and the development of targeted theranostic agents.[2][5] This document provides a detailed overview of this compound's properties, key applications, and standardized protocols for its use in cancer research.

Properties of this compound Dye

This compound possesses distinct physicochemical and spectral properties that are advantageous for biomedical imaging. As a cyanine dye, it features a polymethine chain flanked by two indolenine groups, a structure that can be readily modified for bioconjugation.[5]

Table 1: Physicochemical and Spectral Properties of this compound

PropertyValueReference
Synonym 2-[2-[2-chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium, inner salt, sodium salt
Molecular Formula C₃₇H₄₄ClN₂NaO₆S₂
Molecular Weight 735.33 g/mol
Appearance Solid
Solubility Water Soluble[1]
Maximum Absorption (λmax) ~806 nm
Excitation Range 730-800 nm[1]
Emission Spectrum NIR-I (>800 nm), with potential for NIR-II tail emission (>1000 nm)[5][6]
Quantum Yield (NIR-II) 0.5–0.65% (for a group of similar dyes)[5]

Core Applications in Cancer Research

The utility of this compound spans from fundamental research to pre-clinical studies, focusing on visualizing and treating tumors.

  • Passive Tumor Targeting: Like many nanoparticles and dyes, this compound can accumulate passively in tumor tissues due to the Enhanced Permeability and Retention (EPR) effect.[7] The leaky vasculature and poor lymphatic drainage of tumors allow the dye to be retained, enabling non-specific tumor imaging.[7]

  • Active Tumor Targeting: The true power of this compound is realized through bioconjugation. By attaching the dye to targeting moieties such as antibodies, peptides, or small molecules, it can be directed to specific receptors overexpressed on cancer cells.[5][8][9] This strategy significantly enhances imaging contrast and specificity.

  • Nanoparticle-Based Delivery: Encapsulating this compound within nanoparticles, such as those made from bovine serum albumin (BSA), offers several advantages.[10][11] This formulation can improve the dye's stability, increase its brightness, prolong its circulation time, and reduce potential cytotoxicity.[11][12]

  • Theranostics: this compound can function as a theranostic agent by combining diagnostics (imaging) with therapy. As a NIR dye, it can absorb light and convert it into heat, making it a potent photosensitizer for Photothermal Therapy (PTT), which can induce localized tumor ablation.[12][13]

  • Upconversion Sensitization: this compound can act as a molecular antenna, absorbing NIR light and transferring the energy to lanthanide-doped upconversion nanoparticles (UCNPs).[6][14] This process is valuable for specialized bioimaging applications.

Experimental Protocols & Methodologies

The following protocols provide standardized methods for using this compound in common cancer research applications.

Protocol 1: In Vitro Cellular Uptake and Imaging

Objective: To visualize and quantify the uptake of this compound or its conjugates by cancer cells using confocal microscopy and flow cytometry.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549) and a non-cancerous control cell line (e.g., fibroblasts).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound dye solution (stock in DMSO or PBS).

  • Phosphate-Buffered Saline (PBS).

  • 4% Paraformaldehyde (PFA) for fixing.

  • DAPI for nuclear counterstain.

  • Confocal microscope with appropriate NIR laser lines and detectors.

  • Flow cytometer.

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes (for microscopy) or into 6-well plates (for flow cytometry) and allow them to adhere overnight.

  • Dye Incubation: Prepare a working solution of this compound in complete medium at a final concentration of 5-10 µM. Remove the old medium from the cells and add the this compound-containing medium.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 30 min, 1h, 2h, 4h).[12]

  • Washing: After incubation, remove the dye-containing medium and wash the cells three times with cold PBS to remove any unbound dye.

  • For Confocal Microscopy:

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Mount with a DAPI-containing mounting medium.

    • Image the cells using a confocal microscope, exciting the this compound around 780-800 nm and DAPI around 405 nm.

  • For Flow Cytometry:

    • Trypsinize the cells to create a single-cell suspension.

    • Resuspend the cells in 500 µL of PBS.

    • Analyze the cell suspension on a flow cytometer, measuring the fluorescence intensity in the appropriate NIR channel.

Protocol 2: In Vivo Tumor Imaging in a Murine Model

Objective: To evaluate the tumor-targeting and biodistribution of this compound in vivo.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice).

  • Tumor cells for xenograft model.

  • Sterile PBS.

  • This compound solution (sterile, for injection).

  • In vivo fluorescence imaging system with NIR capabilities.

  • Anesthesia (e.g., isoflurane).

Procedure:

  • Tumor Implantation: Subcutaneously inject 1-5 million tumor cells into the flank of each mouse. Allow the tumors to grow to a palpable size (approx. 100-200 mm³).

  • Dye Administration: Administer this compound (or its conjugate) via intravenous (tail vein) or intraperitoneal injection at a dose of 5-10 nmol per mouse.[15]

  • Fluorescence Imaging:

    • Anesthetize the mice at various time points post-injection (e.g., 2h, 6h, 12h, 24h, 48h).[12]

    • Place the mouse in the imaging system and acquire whole-body fluorescence images. Use an excitation filter around 780 nm and an emission filter >810 nm.

    • Acquire a brightfield or X-ray image for anatomical reference.

  • Ex Vivo Biodistribution:

    • At the final time point (e.g., 24h or 48h), euthanize the mouse.

    • Excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).

    • Arrange the tissues in the imaging system and acquire a final fluorescence image to quantify dye accumulation in each organ.[15]

  • Data Analysis: Use the imaging software to draw regions of interest (ROIs) over the tumor and normal tissues to calculate the average fluorescence intensity and determine the tumor-to-background ratio (TBR).

Protocol 3: General Bioconjugation to Amine-Containing Ligands

Objective: To covalently link this compound to a targeting ligand (e.g., peptide, antibody fragment) containing a primary amine using EDC/NHS chemistry. This protocol is adapted from a similar procedure.[14]

Materials:

  • This compound with a carboxylate functional group (or modify the native dye to add one).

  • Targeting ligand with a primary amine.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • NHS (N-hydroxysuccinimide).

  • Anhydrous DMSO.

  • Reaction buffer (e.g., MES buffer, pH 6.0 or PBS, pH 7.4).

  • Size-exclusion chromatography or dialysis materials for purification.

Procedure:

  • Activation of this compound: Dissolve this compound-COOH in anhydrous DMSO. Add a 5-fold molar excess of both EDC and NHS.

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature to form the NHS-ester of this compound.

  • Conjugation: Dissolve the amine-containing ligand in the reaction buffer. Add the activated this compound-NHS ester solution to the ligand solution (a 5-10 fold molar excess of the dye is common).

  • Reaction: Let the conjugation reaction proceed for 2-4 hours at room temperature or overnight at 4°C, with gentle stirring.

  • Purification: Purify the resulting this compound conjugate to remove unreacted dye and reagents. This can be achieved using dialysis against PBS or size-exclusion chromatography.

  • Characterization: Confirm successful conjugation using UV-Vis spectroscopy (checking for both dye and ligand absorption peaks) and/or mass spectrometry.

Data Presentation and Visualization

Clear presentation of data and workflows is critical for experimental planning and interpretation.

Table 2: Representative Experimental Parameters for NIR Dye Imaging

ParameterExample Value/ConditionApplication ContextReference
Cell Lines B16-F10 (Melanoma), HeLa (Cervical), T-24 (Bladder)In Vitro Uptake, In Vivo Xenografts[12][15][16]
In Vitro Dye Conc. 10 µMCellular Imaging[12]
In Vitro Incubation 0.5 - 16 hoursTime-course uptake study[12]
In Vivo Dose 10 nmol / mouseWhole-body tumor imaging[15]
In Vivo Imaging 2, 6, 12, 24 hours post-injectionPharmacokinetics & Tumor Accumulation[12]
PTT Laser 808 nm, 1 W/cm²Photothermal Therapy[12]

Diagrams

experimental_workflow cluster_design Probe Design & Synthesis cluster_validation Pre-clinical Validation cluster_analysis Data Analysis ligand Select Targeting Ligand (Peptide, Antibody, etc.) conjugate Bioconjugation (e.g., EDC/NHS) ligand->conjugate dye This compound Dye dye->conjugate invitro In Vitro Validation (Cellular Uptake, Cytotoxicity) conjugate->invitro invivo In Vivo Murine Model (Tumor Imaging, Biodistribution) invitro->invivo analysis Image Analysis (Tumor-to-Background Ratio) invivo->analysis

Caption: Workflow for developing and validating a targeted this compound imaging probe.

nanoparticle_enhancement cluster_free Free this compound Dye cluster_nano Albumin-Encapsulated this compound free_dye Free this compound clearance Rapid Renal Clearance free_dye->clearance Leads to aggregation Aggregation Quenching free_dye->aggregation Prone to nano_dye BSA@this compound Nanoparticle stability Improved Stability & Brighter Fluorescence nano_dye->stability Results in circulation Longer Circulation Time nano_dye->circulation Enables epr Enhanced Tumor Accumulation (EPR Effect) circulation->epr theranostic_concept cluster_functions Dual Functions probe This compound Probe (Targeted or NP) tumor Tumor Cell probe->tumor Accumulates in laser NIR Laser (e.g., 808 nm) tumor->laser Irradiated by imaging Diagnostic Imaging (Fluorescence Signal) laser->imaging Activates ptt Photothermal Therapy (Heat Generation) laser->ptt Activates ablation Tumor Ablation ptt->ablation Induces

References

Application Notes and Protocols for Staining Cells and Tissues with IR-806

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing the near-infrared (NIR) cyanine (B1664457) dye IR-806 for staining live cells, fixed cells, and tissue sections. This compound, a lipophilic carbocyanine dye, offers significant advantages for fluorescence imaging due to its emission in the NIR spectrum, which minimizes autofluorescence from biological samples and allows for deeper tissue penetration.

Dye Characteristics

PropertyValueReference
Excitation Maximum (λex)~770-806 nm[1]
Emission Maximum (λem)~806-823 nm[1]
Solvent for Stock SolutionDimethyl sulfoxide (B87167) (DMSO) or Ethanol (B145695)[2][3]

Section 1: In Vitro Staining of Live Cells

This protocol is designed for staining the plasma membrane of live cells in suspension or adherent cultures. As a lipophilic dye, this compound incorporates into the lipid bilayer of cell membranes. Over time, in live cells, the stained membrane will be internalized into intracellular vesicles.

Materials
  • This compound dye

  • Anhydrous DMSO or ethanol

  • Complete cell culture medium, serum-free medium, or phosphate-buffered saline (PBS)

  • Adherent or suspension cells

Experimental Protocol: Live Cell Staining
  • Stock Solution Preparation:

    • Prepare a 1-2 mM stock solution of this compound in anhydrous DMSO or ethanol. For example, a concentration of 0.1 mg/mL in DMSO has been previously utilized for nanoparticle synthesis.[2]

    • Heating the solution to 55°C with periodic vortexing may be necessary to fully dissolve the dye.[3]

    • Store the stock solution at -20°C, protected from light.

  • Working Solution Preparation:

    • Dilute the this compound stock solution in the desired buffer (e.g., complete culture medium, serum-free medium, or PBS) to a final working concentration of 1-10 µM. A recommended starting concentration is 1 µM.[3][4]

  • Cell Staining (Adherent Cells):

    • Plate cells on coverslips or in imaging dishes and allow them to adhere.

    • Aspirate the culture medium.

    • Add the pre-warmed (37°C) staining solution to the cells, ensuring the entire surface is covered.

    • Incubate for 5-20 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.

    • Remove the staining solution.

    • Wash the cells three times with pre-warmed complete culture medium.

  • Cell Staining (Suspension Cells):

    • Centrifuge the cell suspension to obtain a cell pellet.

    • Resuspend the cells in the pre-warmed (37°C) staining solution.

    • Incubate for 5-20 minutes at 37°C on a rocker, protected from light.

    • Centrifuge the cells to pellet them.

    • Remove the staining solution.

    • Wash the cells by resuspending them in pre-warmed complete culture medium, followed by centrifugation. Repeat the wash step two more times.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with appropriate NIR filters (Excitation: ~780 nm, Emission: ~810 nm).

Live_Cell_Staining_Workflow prep_stock Prepare 1-2 mM this compound Stock in DMSO/Ethanol prep_working Dilute to 1-10 µM in Culture Medium prep_stock->prep_working stain_cells Incubate Cells (5-20 min, 37°C) prep_working->stain_cells wash_cells Wash Cells (3x) with Fresh Medium stain_cells->wash_cells image_cells Image with NIR Filters wash_cells->image_cells

Caption: Workflow for staining live cells with this compound.

Section 2: Staining of Fixed Cells and Paraffin-Embedded Tissues

While this compound is primarily used for live-cell imaging, it can be used to stain fixed cells. For paraffin-embedded tissues, a standard deparaffinization and rehydration protocol is required before staining. Note that staining with lipophilic dyes after fixation may result in labeling of intracellular membranes in addition to the plasma membrane.

Materials
  • This compound dye

  • Anhydrous DMSO or ethanol

  • 4% Paraformaldehyde (PFA) in PBS

  • PBS

  • Xylene

  • Ethanol (100%, 95%, 70%, 50%)

  • Deionized water

Experimental Protocol: Fixed Cell Staining
  • Cell Fixation:

    • Fix cells with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare a 1-10 µM working solution of this compound in PBS.

    • Incubate the fixed cells with the staining solution for 10-20 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Imaging:

    • Mount the coverslips and image as described for live cells.

Experimental Protocol: Paraffin-Embedded Tissue Staining
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 10 minutes each).

    • Immerse in 100% ethanol (2 changes, 10 minutes each).

    • Immerse in 95% ethanol (1 change, 5 minutes).

    • Immerse in 70% ethanol (1 change, 5 minutes).

    • Immerse in 50% ethanol (1 change, 5 minutes).

    • Rinse with deionized water.

    • Rehydrate in PBS for 10 minutes.

  • Staining:

    • Prepare a 1-10 µM working solution of this compound in PBS.

    • Incubate the rehydrated tissue sections with the staining solution for 20-30 minutes at room temperature in a humidified chamber, protected from light.

    • Wash the slides three times with PBS.

  • Mounting and Imaging:

    • Mount with an aqueous mounting medium.

    • Image using a fluorescence microscope with appropriate NIR filters.

Tissue_Staining_Workflow deparaffinize Deparaffinize with Xylene rehydrate Rehydrate with Ethanol Gradient to Water deparaffinize->rehydrate stain_tissue Incubate with this compound (1-10 µM in PBS) rehydrate->stain_tissue wash_tissue Wash Slides (3x) with PBS stain_tissue->wash_tissue mount_image Mount and Image wash_tissue->mount_image

Caption: Workflow for staining paraffin-embedded tissues.

Section 3: Quantitative Data and Considerations

Quantitative data for this compound is limited in the literature. The following table summarizes general parameters for lipophilic carbocyanine dyes, which should be optimized for this compound and your specific application.

ParameterRecommended RangeNotes
Stock Solution Concentration 1-2 mMIn DMSO or ethanol.[3]
Working Concentration 1-10 µMOptimize for cell type and application.[3]
Incubation Time (Live Cells) 5-20 minutesLonger times may lead to increased internalization.
Incubation Temperature 37°CFor live cell staining.
Signal-to-Noise Ratio

To maximize the signal-to-noise ratio (SNR) in fluorescence microscopy, consider the following:

  • Optimize Dye Concentration: Use the lowest possible concentration of this compound that provides a detectable signal to minimize background fluorescence.

  • Washing: Thorough washing is crucial to remove unbound dye and reduce background.

  • Imaging Parameters: Use appropriate filter sets to minimize bleed-through from other fluorophores. Adjust exposure time and gain settings to maximize signal without saturating the detector.

Cell Viability Assessment

Staining with lipophilic dyes at high concentrations or for extended periods can potentially affect cell viability. It is recommended to perform a cell viability assay in parallel with your staining experiments.

General Protocol for Viability Assessment:

  • Stain live cells with this compound as described in Section 1.

  • After the final wash step, incubate the cells with a viability dye such as Propidium Iodide (PI) or SYTOX™ Green, which only enter cells with compromised membranes.

  • Image the cells using both the NIR channel for this compound and the appropriate channel for the viability dye.

  • Quantify the percentage of dead cells (positive for the viability dye) in the total cell population.

Viability_Assessment_Workflow stain_ir806 Stain Live Cells with this compound stain_viability Incubate with Dead Cell Stain (e.g., PI) stain_ir806->stain_viability image_dual Dual Channel Imaging (NIR and Viability Dye Channel) stain_viability->image_dual quantify Quantify Percentage of Dead Cells image_dual->quantify

Caption: Workflow for assessing cell viability after this compound staining.

Disclaimer: The provided protocols are based on general methods for lipophilic carbocyanine dyes and may require optimization for your specific cell type, tissue, and experimental conditions. It is recommended to perform preliminary experiments to determine the optimal dye concentration, incubation time, and imaging parameters.

References

Application Notes and Protocols for IR-806 Dye in Western Blotting and Protein Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to IR-806 Dye for Western Blotting

This compound is a near-infrared (NIR) cyanine (B1664457) dye that offers a powerful solution for fluorescent Western blotting.[1] Operating in the 800 nm channel, this compound provides significant advantages over traditional chemiluminescent and visible fluorescence detection methods. The near-infrared spectrum is characterized by reduced autofluorescence from biological samples and blotting membranes, leading to a higher signal-to-noise ratio and increased sensitivity.[2][3][4] This makes this compound an excellent choice for the detection of low-abundance proteins and for quantitative analysis requiring a wide linear dynamic range.[2][4][5]

The use of fluorescently labeled secondary antibodies, such as those conjugated with this compound, allows for direct signal measurement, which is inherently more quantitative than enzyme-based detection methods like chemiluminescence.[3] The stable signal generated by this compound permits repeated imaging of the blot over time without significant signal loss. Furthermore, the distinct spectral properties of this compound enable multiplex Western blotting, allowing for the simultaneous detection of multiple proteins on the same blot when used in conjunction with other spectrally-distinct fluorophores, such as those in the 700 nm channel.[5]

Key Advantages of this compound Dye:

  • High Sensitivity: Low background fluorescence in the NIR spectrum results in superior signal-to-noise ratios, enabling the detection of picogram levels of protein.[2][4]

  • Wide Linear Dynamic Range: The direct relationship between signal intensity and protein abundance over several orders of magnitude allows for accurate quantification of both low and high abundance proteins.[2][4][5]

  • Quantitative and Reproducible: The stable fluorescent signal is directly proportional to the amount of target protein, leading to more accurate and reproducible quantification compared to enzymatic methods.[3]

  • Multiplexing Capabilities: this compound can be combined with other NIR dyes in different channels (e.g., 700 nm) for the simultaneous detection of multiple targets, saving time and sample.[5]

  • Signal Stability: The fluorescent signal is stable for extended periods, allowing for re-imaging of blots if necessary.[3]

Quantitative Data and Performance

ParameterNear-Infrared Fluorescence (e.g., this compound)Chemiluminescence
Sensitivity High (femtogram to picogram range)[2][4]High (femtogram range)
Linear Dynamic Range Wide (>4 orders of magnitude)[2][5]Narrow (1-2 orders of magnitude)[5]
Signal-to-Noise Ratio High[3][4]Variable, can be high
Quantification Highly quantitative[3]Semi-quantitative
Multiplexing Yes[5]No
Signal Stability Stable for weeks to months[3]Signal decays over time

Experimental Protocols

General Workflow for Fluorescent Western Blotting

The following diagram illustrates the major steps involved in a typical fluorescent Western blotting experiment using an this compound conjugated secondary antibody.

Western_Blot_Workflow General Western Blotting Workflow with this compound Dye cluster_electrophoresis Protein Separation cluster_transfer Membrane Transfer cluster_immunodetection Immunodetection cluster_imaging Signal Detection & Analysis A Sample Preparation B SDS-PAGE A->B C Protein Transfer to Membrane (PVDF or Nitrocellulose) B->C D Blocking C->D E Primary Antibody Incubation D->E F Washing E->F G This compound Secondary Antibody Incubation F->G H Final Washes G->H I NIR Imaging (800 nm channel) H->I J Quantitative Analysis I->J

Caption: A flowchart of the key stages in a fluorescent Western blot experiment.

Detailed Protocol for Protein Detection using an this compound Conjugated Secondary Antibody

This protocol provides a detailed methodology for performing a Western blot using an this compound conjugated secondary antibody. Optimization of antibody concentrations, incubation times, and blocking buffers may be required for specific targets and primary antibodies.

Materials:

  • Protein samples

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • Low-fluorescence PVDF or nitrocellulose membrane

  • Methanol (B129727) (for PVDF membrane activation)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST or PBST, or a commercial NIR blocking buffer)

  • Primary antibody specific to the target protein

  • This compound conjugated secondary antibody

  • Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20, or PBST: Phosphate-Buffered Saline with 0.1% Tween-20)

  • NIR imaging system with an 800 nm channel

Procedure:

  • SDS-PAGE and Protein Transfer:

    • Separate protein samples by SDS-PAGE according to standard procedures.

    • Transfer the separated proteins to a low-fluorescence PVDF or nitrocellulose membrane. For PVDF membranes, activate by briefly immersing in methanol before equilibration in transfer buffer.

  • Blocking:

    • After transfer, wash the membrane briefly with wash buffer.

    • Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific binding of antibodies.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to the recommended concentration (typically in the range of 1:1000 to 1:10,000).

    • Incubate the membrane with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing:

    • Remove the primary antibody solution.

    • Wash the membrane three to four times with wash buffer for 5-10 minutes each with gentle agitation.

  • This compound Secondary Antibody Incubation:

    • Dilute the this compound conjugated secondary antibody in blocking buffer. A starting dilution of 1:10,000 to 1:20,000 is recommended, but should be optimized for your specific application.

    • Incubate the membrane with the diluted secondary antibody for 1 hour at room temperature with gentle agitation. Protect the membrane from light during this and subsequent steps.

  • Final Washes:

    • Remove the secondary antibody solution.

    • Wash the membrane three to four times with wash buffer for 5-10 minutes each with gentle agitation. A final wash with TBS or PBS (without Tween-20) can be performed to remove any residual detergent.

  • Imaging and Analysis:

    • Allow the membrane to dry completely.

    • Image the blot using a NIR imaging system capable of detecting fluorescence in the 800 nm channel.

    • Perform quantitative analysis of the protein bands using appropriate software. The signal intensity should be within the linear dynamic range of the imager.

Application Example: Detection of Phosphorylated ERK1/2 in the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. The Extracellular signal-Regulated Kinase (ERK1/2) is a key component of this pathway, and its activation through phosphorylation is a common readout for pathway activity.

ERK1/2 Signaling Pathway Diagram

MAPK_ERK_Pathway Simplified MAPK/ERK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK TF Transcription Factors pERK->TF Activates Gene Gene Expression TF->Gene Regulates

References

IR-806 Dye in Single-Molecule Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of the near-infrared (NIR) cyanine (B1664457) dye, IR-806, in single-molecule imaging techniques. The information is tailored for researchers in cell biology, biophysics, and pharmacology, aiming to leverage the benefits of NIR imaging for high-resolution studies of molecular dynamics and interactions.

Introduction to this compound Dye for Single-Molecule Imaging

This compound is a water-soluble, near-infrared fluorescent dye with an absorption maximum around 806 nm.[1] Its emission in the NIR spectrum offers significant advantages for single-molecule imaging, primarily by reducing background autofluorescence from biological samples, which is a common challenge when using visible-light fluorophores.[2] This property allows for a higher signal-to-noise ratio, which is critical for the precise localization of single molecules in techniques like Stochastic Optical Reconstruction Microscopy (STORM) and Single-Particle Tracking (SPT).

Key Features of this compound:

  • Near-Infrared Emission: Minimizes cellular autofluorescence, leading to improved image contrast.[2]

  • Water Solubility: Facilitates straightforward handling and conjugation in aqueous buffers.[1]

  • Amine-Reactivity: Available as an N-hydroxysuccinimide (NHS) ester, allowing for covalent labeling of primary amines on proteins and other biomolecules.[3][4]

Quantitative Photophysical Properties

The performance of a fluorophore in single-molecule localization microscopy (SMLM) is determined by several key photophysical parameters. While comprehensive quantitative data for this compound in a standardized STORM buffer is not extensively documented in publicly available literature, the following table summarizes its general properties and provides a comparison with the commonly used far-red dye, Alexa Fluor 647, to offer a reference point for experimental design.

PropertyThis compoundAlexa Fluor 647 (for comparison)References
Absorption Maximum (λ_max) ~806 nm~650 nm[1]
Emission Maximum (λ_em) >820 nm~668 nm[1]
Molar Extinction Coefficient Not widely reported~270,000 cm⁻¹M⁻¹General knowledge from manufacturer specifications
Quantum Yield Not widely reported for SMLM conditions~0.33 (in aqueous buffer)General knowledge from manufacturer specifications
Photon Budget Not widely reportedHigh, enabling multiple switching cycles[5]
Blinking Characteristics Not extensively characterized for SMLMKnown to exhibit robust photoswitching in thiol-containing buffers, suitable for dSTORM[5]
Photostability Generally considered photostableHigh photostability, a key reason for its widespread use in SMLM[6]

Experimental Protocols

Antibody and Protein Labeling with this compound NHS Ester

This protocol describes the conjugation of this compound NHS ester to primary amines on antibodies or other proteins.

Materials:

  • This compound NHS ester

  • Antibody or protein of interest (in an amine-free buffer, e.g., PBS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Sodium bicarbonate buffer (1 M, pH 8.3-8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the Antibody/Protein Solution:

    • Dissolve or dilute the antibody/protein in PBS to a concentration of 1-10 mg/mL.

    • Add 1/10th volume of 1 M sodium bicarbonate buffer to the protein solution to adjust the pH to 8.3-8.5.[7]

  • Prepare the this compound NHS Ester Stock Solution:

    • Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the this compound NHS ester solution to the protein solution at a molar ratio of 5:1 to 20:1 (dye:protein).[8] The optimal ratio should be determined empirically for each protein.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[4]

  • Purification of the Conjugate:

    • Separate the labeled protein from unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).[7]

    • Collect the fractions containing the fluorescently labeled protein, which will elute in the void volume.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~806 nm (for this compound).

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Characterization Prepare Protein Prepare Antibody/Protein in Amine-Free Buffer Mix Mix Protein and Dye Solution (Molar Ratio 5-20:1) Prepare Protein->Mix Prepare Dye Dissolve this compound NHS Ester in Anhydrous DMSO Prepare Dye->Mix Incubate Incubate 1 hour at RT (Protected from Light) Mix->Incubate Purify Purify via Size-Exclusion Chromatography Incubate->Purify Characterize Characterize (DOL) (Optional) Purify->Characterize

Caption: Workflow for this compound NHS ester conjugation to proteins.
Single-Particle Tracking (SPT) of Epidermal Growth Factor Receptor (EGFR) in Live Cells

This protocol provides a general framework for using this compound labeled ligands to study the dynamics of membrane receptors, such as EGFR, on the surface of living cells.

Materials:

  • Cells expressing the receptor of interest (e.g., A431 cells for EGFR)

  • This compound labeled ligand (e.g., EGF-IR-806)

  • Live-cell imaging buffer (e.g., phenol (B47542) red-free DMEM with HEPES)

  • Total Internal Reflection Fluorescence (TIRF) microscope equipped with an 808 nm laser and a sensitive EMCCD or sCMOS camera.

Procedure:

  • Cell Culture and Plating:

    • Culture cells to ~70-80% confluency.

    • Plate cells on glass-bottom dishes suitable for TIRF microscopy and allow them to adhere overnight.

  • Labeling:

    • Wash the cells with pre-warmed imaging buffer.

    • Incubate the cells with a low concentration (pM to nM range) of this compound labeled ligand in imaging buffer for a time sufficient to achieve sparse labeling. The optimal concentration and time should be determined empirically.

    • Wash the cells gently with imaging buffer to remove unbound ligands.

  • Imaging:

    • Mount the dish on the TIRF microscope.

    • Illuminate the sample with the 808 nm laser in TIRF mode to excite the this compound fluorophores.

    • Acquire a time-lapse series of images at a high frame rate (e.g., 50-100 Hz) to capture the dynamics of single molecules.

  • Data Analysis:

    • Use single-particle tracking software to detect and track the movement of individual fluorescent spots over time.

    • Analyze the trajectories to extract quantitative information such as diffusion coefficients, confinement radii, and binding kinetics.

G cluster_cell_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging & Analysis Cell Culture Culture and Plate Cells on Glass-Bottom Dish Add Ligand Incubate with EGF-IR-806 Cell Culture->Add Ligand Wash Wash to Remove Unbound Ligand Add Ligand->Wash TIRF Imaging Acquire Time-Lapse Images (TIRF Microscope) Wash->TIRF Imaging SPT Analysis Single-Particle Tracking and Data Analysis TIRF Imaging->SPT Analysis

Caption: Workflow for single-particle tracking of EGFR with this compound.
STORM Imaging of the Actin Cytoskeleton

This protocol outlines the steps for performing dSTORM imaging of the actin cytoskeleton in fixed cells using this compound-phalloidin.

Materials:

  • Fixed cells on coverslips

  • This compound-phalloidin conjugate

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • STORM imaging buffer (e.g., a buffer containing an oxygen scavenging system and a thiol, such as glucose oxidase/catalase and mercaptoethylamine).[5]

  • STORM-capable microscope with an 808 nm laser for excitation.

Procedure:

  • Cell Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde in PBS for 10 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Labeling:

    • Block the cells with 3% BSA in PBS for 30 minutes.

    • Incubate the cells with this compound-phalloidin (at a suitable concentration, typically in the nM range) in blocking buffer for 20-60 minutes at room temperature.

    • Wash the cells extensively with PBS.

  • STORM Imaging:

    • Mount the coverslip on the microscope slide with a drop of STORM imaging buffer.

    • Illuminate the sample with high-intensity 808 nm laser light to induce photoswitching of the this compound molecules.

    • Acquire a long sequence of images (typically 10,000-100,000 frames) at a high frame rate.

  • Image Reconstruction:

    • Use SMLM analysis software to localize the center of each single-molecule fluorescence event in each frame with high precision.

    • Reconstruct the final super-resolution image from the accumulated localizations.

G cluster_sample_prep Sample Preparation cluster_imaging_recon Imaging and Reconstruction Fix Permeabilize Fix and Permeabilize Cells Label Actin Label with this compound-Phalloidin Fix Permeabilize->Label Actin STORM Imaging Acquire Image Sequence in STORM Buffer Label Actin->STORM Imaging Localization Localize Single Molecules STORM Imaging->Localization Reconstruction Reconstruct Super-Resolution Image Localization->Reconstruction

Caption: Workflow for STORM imaging of the actin cytoskeleton.

Application Example: Investigating EGFR Signaling Dynamics

Single-molecule tracking of this compound labeled EGF can provide unprecedented insights into the initial steps of EGFR signaling. By tracking the movement of individual EGF molecules on the cell surface, researchers can directly observe receptor dimerization, a critical step in receptor activation.[9][10]

Signaling Pathway Overview:

The binding of EGF to EGFR induces a conformational change in the receptor, leading to the formation of EGFR dimers. This dimerization brings the intracellular kinase domains of the two receptors into close proximity, allowing for trans-autophosphorylation and the initiation of downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[11]

G EGF EGF Ligand (Labeled with this compound) EGF_EGFR EGF-EGFR Complex EGF->EGF_EGFR Binding EGFR_mono EGFR Monomer EGFR_mono->EGF_EGFR EGFR_dimer EGFR Dimer (Activated) EGF_EGFR->EGFR_dimer Dimerization Phosphorylation Autophosphorylation EGFR_dimer->Phosphorylation Downstream Downstream Signaling Phosphorylation->Downstream

Caption: Simplified EGFR signaling pathway initiation.

By analyzing the trajectories of EGF-IR-806, researchers can quantify the diffusion of monomeric and dimeric receptor complexes, determine the kinetics of dimer formation, and investigate how these dynamics are altered by drug candidates, providing valuable information for drug development.

Conclusion

This compound presents a valuable tool for single-molecule imaging, particularly for applications where cellular autofluorescence is a limiting factor. While more extensive characterization of its photophysical properties under SMLM conditions is needed, the protocols and application examples provided here offer a solid foundation for researchers to begin exploring the potential of this near-infrared dye in their own single-molecule studies. The ability to visualize molecular processes with high spatial and temporal resolution in the NIR window opens up new avenues for understanding complex biological systems and for the development of novel therapeutics.

References

Application Notes and Protocols for IR-806 Functionalization in Targeted Molecular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization of the near-infrared (NIR) fluorescent dye IR-806 for targeted molecular imaging. Detailed protocols for conjugation to antibodies and peptides are provided, along with data on the characterization and application of these probes in preclinical models.

Introduction to this compound

This compound is a heptamethine cyanine (B1664457) dye that exhibits strong absorption and fluorescence in the near-infrared spectrum, typically with an absorption maximum around 806 nm.[1][2] This spectral window is advantageous for in vivo imaging due to reduced light scattering and absorption by biological tissues, leading to deeper tissue penetration and higher signal-to-background ratios.[3] The inherent chemical structure of this compound allows for straightforward functionalization, making it a versatile tool for developing targeted imaging agents.

Functionalization Strategies for Targeted Imaging Probes

The development of targeted molecular imaging probes involves the covalent attachment of a targeting ligand to the imaging agent, in this case, this compound. The choice of targeting ligand dictates the biological target of the probe. Common targeting moieties include antibodies, antibody fragments, peptides, and small molecules that recognize specific cell surface receptors or other disease-associated markers.

A widely used method for conjugating this compound to proteins and peptides is through the use of an N-hydroxysuccinimide (NHS) ester derivative of the dye.[4] The NHS ester reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a peptide) to form a stable amide bond.

Application Note 1: Functionalization of this compound with an RGD Peptide for Integrin αvβ3 Targeting

Target: Integrin αvβ3 is a cell surface receptor that is overexpressed on various tumor cells and activated endothelial cells during angiogenesis.[2][5] The tripeptide motif Arginine-Glycine-Aspartic acid (RGD) is a well-established ligand for integrin αvβ3.[1][2]

Probe: this compound-c(RGDyK)

Quantitative Data Summary
ParameterValueReference
Binding Affinity (IC50) of c(RGDyK) ~20 nM[6] (Analogous system)
In Vivo Tumor-to-Background Ratio (TBR) of Cy7-E{E[c(RGDyK)]2}2 (Tetramer) 4.35 ± 0.26 (4h post-injection)[7]
In Vivo Tumor-to-Background Ratio (TBR) of QD800-RGD 4.26 ± 0.08 (1h post-injection)[8]

Note: Data for directly analogous this compound-RGD conjugates is limited. The provided data from similar NIR dye-RGD conjugates serves as a reference for expected performance.

Experimental Protocols

Protocol 1: Conjugation of this compound NHS Ester to c(RGDyK) Peptide

This protocol describes the conjugation of an NHS-ester functionalized this compound to the lysine residue of the cyclic peptide c(RGDyK).

Materials:

  • This compound NHS ester

  • c(RGDyK) peptide

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Prepare this compound NHS Ester Solution: Dissolve this compound NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Prepare Peptide Solution: Dissolve c(RGDyK) peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 1-5 mg/mL.

  • Conjugation Reaction: Add a 5-10 molar excess of the this compound NHS ester solution to the peptide solution.

  • Incubation: Gently mix the reaction mixture and incubate for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the this compound-c(RGDyK) conjugate from unreacted dye and peptide using a pre-equilibrated size-exclusion chromatography column with PBS as the eluent.

  • Characterization:

    • Confirm conjugation and purity using HPLC.

    • Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the peptide) and ~806 nm (for this compound).

    • Verify the mass of the conjugate using mass spectrometry (MALDI-TOF or ESI-MS).[9][10]

Protocol 2: In Vitro Binding Affinity Assay

This protocol outlines a competitive binding assay to determine the binding affinity of the this compound-c(RGDyK) conjugate to integrin αvβ3-expressing cells.

Materials:

  • Integrin αvβ3-positive cells (e.g., U87MG human glioblastoma cells)

  • Integrin αvβ3-negative cells (as a control)

  • This compound-c(RGDyK) conjugate

  • Known competitive ligand for integrin αvβ3 (e.g., unlabeled c(RGDyK))

  • Cell culture medium and supplements

  • Binding buffer (e.g., Tris-buffered saline with 1 mM MnCl2)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed integrin αvβ3-positive and negative cells in a 96-well plate and allow them to adhere overnight.

  • Competition Assay:

    • Add increasing concentrations of the unlabeled competitor (c(RGDyK)) to the wells.

    • Add a fixed, low concentration of the this compound-c(RGDyK) conjugate to all wells.

  • Incubation: Incubate the plate at 4°C for 2-4 hours to allow binding to reach equilibrium.

  • Washing: Gently wash the cells with cold binding buffer to remove unbound probe.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader.

  • Data Analysis: Plot the fluorescence intensity as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

Protocol 3: In Vivo Molecular Imaging in a Murine Xenograft Model

This protocol describes the use of this compound-c(RGDyK) for in vivo imaging of tumors that overexpress integrin αvβ3.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Integrin αvβ3-positive tumor cells (e.g., U87MG)

  • This compound-c(RGDyK) conjugate in sterile PBS

  • In vivo fluorescence imaging system

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Tumor Inoculation: Subcutaneously inoculate mice with integrin αvβ3-positive tumor cells. Allow tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Probe Administration: Intravenously inject the this compound-c(RGDyK) conjugate (typically 1-10 nmol per mouse) via the tail vein.

  • Fluorescence Imaging: At various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours), anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system with appropriate excitation and emission filters for this compound.[11][12]

  • Image Analysis:

    • Draw regions of interest (ROIs) over the tumor and a contralateral, non-tumor-bearing area (e.g., muscle) to quantify the fluorescence signal.

    • Calculate the tumor-to-background ratio (TBR) at each time point.

  • Biodistribution (Optional): At the final time point, euthanize the mice and excise the tumor and major organs for ex vivo fluorescence imaging to confirm the in vivo findings and determine the biodistribution of the probe.

Signaling Pathway and Workflow Diagrams

integrin_signaling cluster_membrane Cell Membrane Integrin_avb3 Integrin αvβ3 FAK FAK Integrin_avb3->FAK Activates IR806_RGD This compound-RGD IR806_RGD->Integrin_avb3 Binds ECM Extracellular Matrix (e.g., Fibronectin) ECM->Integrin_avb3 Binds Src Src FAK->Src Recruits & Activates PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Activates Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK Activates Cell_Response Cell Proliferation, Survival, Migration PI3K_Akt->Cell_Response Ras_MAPK->Cell_Response

Caption: Integrin αvβ3 signaling pathway initiated by this compound-RGD binding.

experimental_workflow Start Start Conjugation This compound NHS Ester + c(RGDyK) Peptide Start->Conjugation Purification Size-Exclusion Chromatography Conjugation->Purification Characterization HPLC, Mass Spec, Spectrophotometry Purification->Characterization InVitro_Assay In Vitro Binding Affinity Assay Characterization->InVitro_Assay InVivo_Imaging In Vivo Imaging in Tumor-Bearing Mice Characterization->InVivo_Imaging Analysis Image Analysis & TBR Calculation InVitro_Assay->Analysis InVivo_Imaging->Analysis End End Analysis->End

Caption: Experimental workflow for this compound-RGD probe development and evaluation.

Application Note 2: Functionalization of this compound with Cetuximab for EGFR Targeting

Target: The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that is frequently overexpressed in a variety of solid tumors, including colorectal, head and neck, and non-small cell lung cancers.[13][14] Cetuximab is a monoclonal antibody that specifically targets the extracellular domain of EGFR.[14][15]

Probe: this compound-Cetuximab

Quantitative Data Summary
ParameterValueReference
Binding Affinity (Kd) of Cetuximab 0.1–0.2 nM[16]
Degree of Labeling (DOL) for IRDye800CW-Cetuximab 2.128[17] (Analogous system)
In Vivo Tumor Uptake of 125I-mAb 806 (similar EGFR antibody) 13.7 ± 3.3 %ID/g (4h post-injection)[9]
In Vivo Tumor-to-Background Ratio of Cetuximab-IRDye800CW ~3.5 (48h post-injection)[17] (Analogous system)
Experimental Protocols

Protocol 4: Conjugation of this compound NHS Ester to Cetuximab

This protocol details the labeling of Cetuximab with this compound NHS ester.

Materials:

  • Cetuximab antibody

  • This compound NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate buffer (pH 8.5)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Spin desalting columns or dialysis cassette (10 kDa MWCO)

Procedure:

  • Prepare Cetuximab: If necessary, buffer exchange Cetuximab into 1 M sodium bicarbonate buffer (pH 8.5) to a concentration of 2-5 mg/mL.

  • Prepare this compound NHS Ester: Dissolve this compound NHS ester in DMSO to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction: Add a 5-15 molar excess of the dissolved this compound NHS ester to the Cetuximab solution.

  • Incubation: Gently mix and incubate the reaction for 2 hours at room temperature in the dark.

  • Purification: Remove unconjugated dye by passing the reaction mixture through a spin desalting column pre-equilibrated with PBS or by dialysis against PBS.[3][18]

  • Characterization:

    • Determine the protein concentration and degree of labeling (DOL) by measuring the absorbance at 280 nm and ~806 nm.

    • Assess the purity and aggregation of the conjugate using SDS-PAGE and size-exclusion chromatography.

    • Confirm the integrity of the conjugate by mass spectrometry.[8][19]

Protocol 5: In Vitro Immunoreactivity Assay

This protocol is to ensure that the conjugation process has not compromised the binding of Cetuximab to EGFR.

Materials:

  • EGFR-positive cells (e.g., A431 human epidermoid carcinoma cells)

  • EGFR-negative cells

  • This compound-Cetuximab conjugate

  • Unlabeled Cetuximab

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation: Harvest and wash EGFR-positive and negative cells.

  • Binding: Incubate the cells with a saturating concentration of this compound-Cetuximab for 1 hour on ice. For competition, pre-incubate cells with an excess of unlabeled Cetuximab before adding the labeled antibody.

  • Washing: Wash the cells with cold PBS to remove unbound antibody.

  • Analysis: Analyze the cell-associated fluorescence using a flow cytometer or visualize under a fluorescence microscope. A significant reduction in fluorescence in the presence of the competitor indicates specific binding.

Protocol 6: In Vivo Molecular Imaging in an Orthotopic Head and Neck Cancer Model

This protocol describes the use of this compound-Cetuximab for imaging EGFR-expressing tumors in an orthotopic mouse model.

Materials:

  • Immunocompromised mice

  • EGFR-positive head and neck cancer cells (e.g., OSC-19)

  • This compound-Cetuximab conjugate in sterile PBS

  • In vivo fluorescence imaging system

  • Surgical microscope (for orthotopic injection)

  • Anesthesia

Procedure:

  • Orthotopic Tumor Implantation: Surgically implant EGFR-positive cancer cells into the tongue or buccal mucosa of anesthetized mice.

  • Tumor Growth: Allow the tumors to establish and grow for 1-2 weeks.

  • Probe Administration: Intravenously inject the this compound-Cetuximab conjugate (typically 1-5 mg/kg).

  • Longitudinal Imaging: Acquire fluorescence images at multiple time points (e.g., 24, 48, 72, and 96 hours) post-injection to monitor probe accumulation and clearance.

  • Image-Guided Surgery (Optional): At a time point with optimal tumor-to-background contrast, perform fluorescence-guided surgery to resect the tumor, using the NIR signal to define tumor margins.

  • Biodistribution: Following the final imaging session, perform ex vivo analysis of the tumor and major organs to confirm probe distribution.

Signaling Pathway and Workflow Diagrams

egfr_signaling cluster_membrane Cell Membrane EGFR EGFR Dimerization Receptor Dimerization EGFR->Dimerization Leads to IR806_Cetuximab This compound-Cetuximab IR806_Cetuximab->EGFR Blocks EGF EGF EGF->EGFR Binds Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PI3K_Akt_Pathway PI3K/Akt Pathway Autophosphorylation->PI3K_Akt_Pathway Activates RAS_RAF_MEK_ERK_Pathway RAS-RAF-MEK-ERK Pathway Autophosphorylation->RAS_RAF_MEK_ERK_Pathway Activates Cell_Proliferation Cell Proliferation & Survival PI3K_Akt_Pathway->Cell_Proliferation RAS_RAF_MEK_ERK_Pathway->Cell_Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound-Cetuximab.

antibody_conjugation_workflow Start Start Antibody_Prep Cetuximab Buffer Exchange Start->Antibody_Prep Conjugation Addition of This compound NHS Ester Antibody_Prep->Conjugation Purification Desalting Column or Dialysis Conjugation->Purification Characterization DOL, Purity, Immunoreactivity Purification->Characterization InVivo_Studies In Vivo Imaging in Orthotopic Model Characterization->InVivo_Studies Data_Analysis TBR Calculation & Biodistribution InVivo_Studies->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the development and evaluation of this compound-Cetuximab.

References

Troubleshooting & Optimization

How to prevent aggregation of IR-806 dye in PBS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of IR-806 dye in Phosphate-Buffered Saline (PBS).

Troubleshooting Guide: Preventing this compound Aggregation in PBS

Issue: Precipitation or spectral changes (e.g., broadening or shifting of the absorption peak) are observed after dissolving this compound dye in PBS, indicating aggregation.

Cause: this compound, like many near-infrared (NIR) cyanine (B1664457) dyes, has a large hydrophobic core. In aqueous solutions like PBS, these molecules have a tendency to self-associate through hydrophobic interactions and π-π stacking, leading to the formation of aggregates. This aggregation can quench fluorescence and lead to inaccurate quantification and poor performance in biological assays.

Solutions:

Below are several strategies to prevent the aggregation of this compound in PBS. The optimal method may vary depending on the specific application and experimental constraints.

Method 1: Utilizing an Organic Co-solvent (DMSO)

Dimethyl sulfoxide (B87167) (DMSO) is a highly effective solvent for this compound and can be used to prepare a concentrated stock solution that is then diluted into PBS.

Detailed Protocol:

  • Prepare a Concentrated Stock Solution: Dissolve the this compound dye powder in anhydrous DMSO to create a stock solution, for example, at a concentration of 1-10 mg/mL. Gentle vortexing or brief sonication may be used to ensure complete dissolution. This compound is highly soluble in DMSO, with a reported solubility of up to 100 mg/mL.[1]

  • Dilution into PBS: Add the DMSO stock solution dropwise to the PBS buffer while gently vortexing to ensure rapid mixing. The final concentration of DMSO in the PBS solution should be kept to a minimum to avoid potential cytotoxicity in biological experiments.

Quantitative Recommendations for DMSO Concentration:

Final DMSO ConcentrationRecommendation LevelNotes
≤ 0.1% (v/v) Highly Recommended Generally considered safe for most cell lines with minimal effect on cell viability and function.[2][3]
0.1% - 0.5% (v/v) Acceptable May be acceptable for many cell lines, but it is advisable to run a vehicle control to assess any potential effects of DMSO.[2][4]
> 0.5% - 1.0% (v/v) Use with Caution The risk of cellular toxicity increases. A thorough validation with appropriate controls is essential.[2][5]
> 1.0% (v/v) Not Recommended Significant potential for cytotoxicity and other off-target effects in most biological assays.[5]
Method 2: Incorporating a Non-ionic Surfactant

Non-ionic surfactants can be used to prevent dye aggregation by forming micelles that encapsulate the hydrophobic dye molecules, keeping them dispersed in the aqueous buffer.

Commonly Used Surfactants:

  • Tween® 20 (Polysorbate 20): A mild non-ionic surfactant frequently used in biological assays.

  • Triton™ X-100: A common non-ionic surfactant, though it should be noted that it can permeabilize cell membranes at higher concentrations.[6][7][8]

  • Pluronic® F-127: A non-ionic surfactant copolymer known for its ability to solubilize hydrophobic compounds in aqueous solutions.[9][10]

Detailed Protocol:

  • Prepare a Surfactant-Containing PBS Solution: Add the chosen surfactant to the PBS buffer to the desired final concentration.

  • Dissolve this compound: Add the this compound dye (either as a powder or a small volume of a concentrated DMSO stock) to the surfactant-containing PBS and mix thoroughly.

Quantitative Recommendations for Surfactant Concentration:

SurfactantRecommended Final ConcentrationNotes
Tween® 20 0.05% - 0.1% (v/v)Effective in reducing non-specific binding and preventing aggregation in immunoassays and other biological applications.[11][12][13]
Triton™ X-100 0.01% - 0.1% (v/v)Use with caution in live-cell assays as concentrations as low as 0.1% can cause cell permeabilization.[7][8][14]
Pluronic® F-127 ≤ 0.1% (w/v)Often used to facilitate the loading of hydrophobic dyes into cells.[9][10]
Method 3: Adjusting the pH of the PBS Solution

The stability and aggregation of some cyanine dyes can be influenced by pH. While specific data for this compound is limited, related cyanine dyes like Indocyanine Green (ICG) show greater stability in a slightly alkaline environment.

Detailed Protocol:

  • Prepare PBS with Adjusted pH: Prepare PBS and adjust the pH to the desired level using small amounts of 0.1 M HCl or 0.1 M NaOH.

  • Dissolve this compound: Dissolve the this compound dye in the pH-adjusted PBS.

Recommendations for pH:

pH RangeRecommendationRationale
7.4 - 8.5 Recommended Many cyanine dyes exhibit good stability in neutral to slightly alkaline conditions.[15]
< 7.0 Use with Caution Acidic conditions may lead to dye degradation for some cyanine dyes.[15]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound dye forming a precipitate in PBS even though it is listed as "water-soluble"?

A1: The term "water-soluble" for dyes like this compound often refers to its solubility in pure water at low concentrations. PBS is a high ionic strength solution, and the presence of salts can promote the aggregation of dye molecules.[16][17][18][19][20] This is a common phenomenon for many organic dyes with large aromatic structures.

Q2: I prepared a clear solution of this compound in PBS, but the fluorescence intensity is lower than expected. What could be the cause?

A2: This is likely due to the formation of non-fluorescent or weakly fluorescent H-aggregates. Even if a visible precipitate is not formed, dye molecules can form small aggregates in solution, which can lead to fluorescence quenching. You can try one of the methods described in the troubleshooting guide to disaggregate the dye.

Q3: Can I use a combination of methods to prevent aggregation?

A3: Yes, in some cases, a combination of methods may be beneficial. For example, you could prepare a stock solution of this compound in DMSO and then dilute it into a PBS solution containing a low concentration of a non-ionic surfactant like Tween® 20. This can provide an extra layer of stability against aggregation.

Q4: How can I confirm if my this compound dye is aggregated?

A4: Aggregation can be detected by observing changes in the UV-Vis absorption spectrum. Monomeric this compound has a characteristic sharp absorption peak around 806 nm. Aggregation often leads to a broadening of this peak and/or the appearance of a new, blue-shifted shoulder peak (indicative of H-aggregates). Dynamic Light Scattering (DLS) can also be used to detect the presence of larger aggregates in the solution.

Q5: Are there any alternatives to PBS for dissolving this compound?

A5: While PBS is a common buffer for biological experiments, if aggregation persists, you could consider using a buffer with a lower ionic strength, such as HEPES or Tris buffer. However, you should ensure that the alternative buffer is compatible with your specific application.

Experimental Workflow and Signaling Pathway Diagrams

Aggregation_Prevention_Workflow cluster_problem Problem Identification cluster_causes Underlying Causes cluster_solutions Preventive Solutions Problem This compound Aggregation in PBS (Precipitation / Spectral Shift) Cause1 Hydrophobic Interactions Problem->Cause1 is caused by Cause2 π-π Stacking Problem->Cause2 is caused by Cause3 High Ionic Strength of PBS Problem->Cause3 is caused by Solution1 Use Organic Co-solvent (e.g., DMSO) Cause1->Solution1 can be overcome by Solution2 Add Non-ionic Surfactant (e.g., Tween® 20, Triton™ X-100) Cause1->Solution2 can be overcome by Cause2->Solution1 can be overcome by Cause2->Solution2 can be overcome by Solution3 Adjust pH (Slightly Alkaline) Cause3->Solution3 can be mitigated by

Caption: Logical workflow illustrating the causes of this compound aggregation and the corresponding preventive strategies.

Experimental_Workflow cluster_prep Preparation of Stock Solution cluster_buffer Preparation of Working Buffer (PBS) start Start: this compound Dye Powder stock_dmso Dissolve in Anhydrous DMSO (1-10 mg/mL) start->stock_dmso dilution Dilute DMSO Stock into Buffer (Final DMSO ≤ 0.1%) stock_dmso->dilution buffer_plain Plain PBS buffer_plain->dilution buffer_surfactant PBS + Surfactant (e.g., 0.05% Tween® 20) buffer_surfactant->dilution buffer_ph pH-Adjusted PBS (pH 7.4 - 8.5) buffer_ph->dilution end Stable this compound Solution in PBS dilution->end

Caption: Step-by-step experimental workflow for preparing a stable solution of this compound dye in PBS.

References

Technical Support Center: IR-806 Fluorescence pH Dependency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the effects of pH on the fluorescence intensity of the near-infrared dye IR-806.

Frequently Asked Questions (FAQs)

Q1: Is the fluorescence intensity of this compound sensitive to pH?

A1: The fluorescence of cyanine (B1664457) dyes, the class to which this compound belongs, can be influenced by pH. While some cyanine dyes exhibit stable fluorescence across a broad pH range, others show significant pH-dependent changes in fluorescence intensity. For instance, some heptamethine cyanine dyes, which are structurally similar to this compound, have been shown to exhibit enhanced fluorescence in acidic environments. It is crucial to experimentally determine the pH profile of this compound for your specific application and buffer system.

Q2: What is the expected trend of this compound fluorescence with changing pH?

A2: For some cyanine dyes, protonation of the polymethine chain at acidic pH can lead to an increase in fluorescence intensity. Conversely, deprotonation at basic pH might lead to a decrease in fluorescence or a spectral shift. However, the exact behavior of this compound is dependent on its specific molecular structure and the composition of the buffer solution. Without specific experimental data for this compound, it is recommended to perform a pH titration to characterize its fluorescence profile.

Q3: Can changes in pH affect the stability of this compound?

A3: Yes, extreme pH values can lead to the degradation of cyanine dyes. For example, Indocyanine Green (ICG), a structurally related dye, is known to decompose rapidly at pH values below 5 and above 11.[1] It is advisable to work within a pH range where the dye is stable to ensure reproducible fluorescence measurements.

Q4: How can I determine the pKa of this compound?

A4: The pKa, the pH at which half of the dye molecules are in their protonated or deprotonated form, can be determined by performing a fluorescence titration. This involves measuring the fluorescence intensity of this compound across a wide range of pH values and plotting the intensity against pH. The midpoint of the resulting sigmoidal curve will correspond to the pKa of the dye.

Troubleshooting Guide

This guide addresses common issues encountered during experiments investigating the pH effect on this compound fluorescence.

Problem Possible Cause(s) Recommended Solution(s)
No or very low fluorescence signal 1. Incorrect excitation/emission wavelengths: The instrument may not be set to the optimal wavelengths for this compound (typically around 780 nm for excitation and 800-830 nm for emission). 2. Dye degradation: Exposure to extreme pH, prolonged light exposure, or high temperatures can degrade the dye. 3. Incorrect dye concentration: The concentration may be too low to detect a signal or too high, leading to self-quenching.1. Verify the excitation and emission maxima of your this compound stock solution using a spectrophotometer and fluorometer. 2. Prepare fresh dye solutions and protect them from light. Ensure the pH of the solution is within the stable range for the dye. 3. Perform a concentration titration to determine the optimal working concentration.
Inconsistent or fluctuating fluorescence intensity 1. Unstable pH: The buffer capacity may be insufficient to maintain a constant pH upon addition of the dye solution or other reagents. 2. Photobleaching: Continuous exposure to the excitation light can cause the dye to photobleach, leading to a decrease in fluorescence over time. 3. Dye aggregation: At high concentrations or in certain buffer conditions, cyanine dyes can form aggregates, which often have different fluorescence properties than the monomeric form.1. Use a buffer with a pKa close to the desired pH and ensure its concentration is sufficient. Verify the final pH of the sample solution. 2. Minimize the exposure time to the excitation light. Use the lowest possible excitation power that provides an adequate signal-to-noise ratio. 3. Work at lower dye concentrations. Consider using a small amount of a non-ionic surfactant like Tween 20 to prevent aggregation.
Unexpected shifts in fluorescence emission spectra 1. Change in dye protonation state: As the pH changes, the protonation state of the dye can alter, leading to a shift in the emission maximum. 2. Solvent effects: The polarity of the buffer or the presence of organic co-solvents can influence the spectral properties of the dye. 3. Formation of J- or H-aggregates: Aggregation can lead to the appearance of new, shifted emission bands.1. This is the expected behavior when studying pH effects. Record the full emission spectrum at each pH value to characterize these shifts. 2. Maintain a consistent solvent composition across all samples if you are not studying solvent effects. 3. Monitor the absorption spectrum for changes indicative of aggregation (e.g., the appearance of a new, blue-shifted H-aggregate band).

Data Presentation

The following table provides an illustrative example of how the fluorescence intensity of a heptamethine cyanine dye similar to this compound might vary with pH. Note: This data is for demonstration purposes only and should be experimentally verified for this compound.

pHRelative Fluorescence Intensity (a.u.)
4.0850
5.0950
6.0700
7.0500
7.4450
8.0300
9.0150
10.050

Experimental Protocols

Protocol for Measuring Fluorescence of this compound at Different pH Values

This protocol outlines the steps to measure the fluorescence intensity of this compound across a range of pH values.

1. Materials:

  • This compound dye

  • DMSO (or appropriate solvent for stock solution)

  • A series of buffer solutions covering the desired pH range (e.g., citrate, phosphate, borate (B1201080) buffers)

  • pH meter

  • Spectrofluorometer

  • Quartz cuvettes

2. Buffer Preparation:

  • Prepare a series of buffer solutions (e.g., 0.1 M) with overlapping pH ranges to cover the desired experimental range (e.g., pH 4 to 10).

  • Use a pH meter to accurately adjust and record the pH of each buffer solution.

3. This compound Stock Solution Preparation:

  • Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a suitable organic solvent like DMSO. Store this solution protected from light.

4. Sample Preparation:

  • For each pH measurement, add a small, constant volume of the this compound stock solution to a cuvette containing the buffer solution of a specific pH. The final concentration of this compound should be in the low micromolar range to avoid aggregation.

  • Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%) to minimize its effect on the buffer's pH and the dye's fluorescence.

  • Gently mix the solution.

  • Measure and record the final pH of the sample in the cuvette.

5. Fluorescence Measurement:

  • Set the excitation wavelength of the spectrofluorometer to the absorption maximum of this compound (around 780 nm).

  • Record the fluorescence emission spectrum over a suitable range (e.g., 790-900 nm).

  • The fluorescence intensity at the emission maximum should be recorded for each pH value.

  • Acquire a blank spectrum for each buffer solution to subtract any background fluorescence.

6. Data Analysis:

  • Plot the background-corrected fluorescence intensity at the emission maximum as a function of pH.

  • If a sigmoidal relationship is observed, the pKa can be determined from the inflection point of the curve.

Visualizations

Experimental_Workflow Experimental Workflow for pH-Dependent Fluorescence Measurement cluster_prep Preparation cluster_sample Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_buffer Prepare Buffer Solutions (pH 4-10) add_dye Add this compound Stock to Buffer prep_buffer->add_dye record_blank Record Buffer Blank prep_buffer->record_blank prep_stock Prepare this compound Stock Solution (e.g., 1 mM in DMSO) prep_stock->add_dye mix_sample Gently Mix add_dye->mix_sample measure_ph Measure Final pH mix_sample->measure_ph set_params Set Spectrofluorometer Parameters (Ex/Em Wavelengths) measure_ph->set_params record_spectra Record Emission Spectrum set_params->record_spectra correct_bg Background Correction record_spectra->correct_bg record_blank->correct_bg plot_data Plot Intensity vs. pH correct_bg->plot_data determine_pka Determine pKa (if applicable) plot_data->determine_pka

Workflow for pH-dependent fluorescence analysis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Fluorescence Signal start Low/No Fluorescence Signal check_wavelengths Are Ex/Em Wavelengths Correct? start->check_wavelengths check_dye_integrity Is the Dye Degraded? check_wavelengths->check_dye_integrity Yes solution_wavelengths Adjust Instrument Settings check_wavelengths->solution_wavelengths No check_concentration Is Concentration Optimal? check_dye_integrity->check_concentration No solution_degradation Prepare Fresh Dye Solution check_dye_integrity->solution_degradation Yes solution_concentration Perform Concentration Titration check_concentration->solution_concentration No end_node Signal Improved check_concentration->end_node Yes solution_wavelengths->end_node solution_degradation->end_node solution_concentration->end_node

References

Long-term storage and stability of IR-806 solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage and stability of IR-806 solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid powder?

A: this compound in solid form should be stored at -20°C, sealed, and protected from moisture.[1]

Q2: How should I prepare and store this compound stock solutions?

A: It is recommended to dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[1] For optimal stability, use newly opened DMSO as hygroscopic DMSO can negatively impact solubility.[1] Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them under the following conditions:

  • -80°C: for up to 6 months[1]

  • -20°C: for up to 1 month[1]

Always ensure the vials are tightly sealed and protected from light.[1]

Q3: Can I store this compound solutions in aqueous buffers like PBS?

A: While this compound is water-soluble, cyanine (B1664457) dyes, in general, are more prone to degradation and aggregation in aqueous solutions compared to organic solvents like DMSO.[2][3] If you need to prepare working solutions in aqueous buffers, it is best to do so immediately before your experiment. For short-term storage of aqueous solutions, refrigeration at 4°C and protection from light are recommended, but stability should be verified for your specific experimental conditions.

Q4: How does pH affect the stability of this compound?

A: The stability and spectral properties of heptamethine cyanine dyes can be pH-dependent.[4] It is advisable to maintain a stable pH in your experimental setup. Significant changes in pH can lead to alterations in the dye's absorption and fluorescence characteristics.

Q5: Is this compound sensitive to light?

A: Yes, like many fluorescent dyes, this compound is susceptible to photodegradation (photobleaching) upon exposure to light, especially high-intensity light sources used in fluorescence microscopy.[5][6] It is crucial to protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil and minimizing light exposure during experiments.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Precipitation in the stock solution (DMSO) 1. The solubility limit has been exceeded.2. The DMSO used was not anhydrous, leading to hydrolysis.3. The solution was not properly warmed before use, causing the dye to crash out of solution.1. Gently warm the solution and sonicate to redissolve. If precipitation persists, the concentration may be too high.2. Always use high-quality, anhydrous DMSO.[1]3. Allow the vial to equilibrate to room temperature before opening and use.
Precipitation when diluting into aqueous buffer 1. Aggregation of the dye molecules in an aqueous environment.2. The buffer composition is incompatible with the dye.1. Try diluting the stock solution into the aqueous buffer with vigorous vortexing. A small amount of non-ionic surfactant (e.g., Tween-20 at ~0.05%) may help prevent aggregation. 2. Test different buffer systems to find one that is more compatible.
Change in color or absorbance spectrum 1. Degradation of the dye due to exposure to light, heat, or incompatible chemical conditions.2. Aggregation of the dye, which can cause a blue-shift in the absorbance spectrum.[7]1. Prepare a fresh solution from the solid stock. Ensure proper storage and handling to minimize degradation.2. Dilute the solution further. If aggregation is suspected, acquiring a new UV-Vis spectrum can confirm a shift in the maximum absorbance wavelength.
Loss of fluorescence signal 1. Photobleaching due to excessive light exposure.2. Chemical degradation of the dye.3. Quenching of fluorescence by components in the sample.1. Minimize light exposure during sample preparation and imaging. Use antifade reagents if compatible with your experiment.2. Prepare a fresh working solution from a properly stored stock.3. Check for potential quenching agents in your sample and consider purification steps if necessary.
Inconsistent experimental results 1. Degradation of the dye over time.2. Variability introduced by repeated freeze-thaw cycles.[8][9][10][11]3. Inconsistent solution preparation.1. Always use freshly prepared or properly stored solutions. It is good practice to periodically check the absorbance of your stock solution.2. Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.[1]3. Ensure accurate and consistent pipetting and dilution techniques.

Quantitative Stability Data

The following table summarizes the recommended storage durations for this compound stock solutions based on available data. Users are encouraged to perform their own stability tests for working solutions in their specific experimental buffers.

SolventStorage TemperatureRecommended Maximum Duration
DMSO-80°C6 months[1]
DMSO-20°C1 month[1]

Experimental Protocols

Protocol for Assessing the Stability of this compound Solutions

This protocol describes a general method to assess the stability of this compound in a specific solvent over time using UV-Vis spectrophotometry.

Materials:

  • This compound solid powder

  • High-quality anhydrous DMSO

  • Solvent of interest (e.g., PBS, water, cell culture medium)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Microcentrifuge tubes or vials for storage

  • Aluminum foil

Procedure:

  • Prepare a concentrated stock solution of this compound in anhydrous DMSO.

  • Prepare the test solution: Dilute the DMSO stock solution into the solvent of interest to a final concentration that gives an absorbance reading between 0.5 and 1.0 at the maximum absorbance wavelength (λmax, ~806 nm).

  • Initial Measurement (Time 0): Immediately after preparation, measure the full absorbance spectrum (e.g., from 600 nm to 900 nm) of the test solution using the spectrophotometer. Record the absorbance value at λmax.

  • Storage: Aliquot the remaining test solution into several vials, wrap them in aluminum foil to protect from light, and store them under the desired conditions (e.g., 4°C, room temperature, 37°C).

  • Time-Point Measurements: At regular intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve one vial of the test solution.

  • Equilibration: Allow the vial to equilibrate to room temperature.

  • Measurement: Briefly vortex the solution and measure its absorbance spectrum as in step 3.

  • Data Analysis: Compare the absorbance at λmax at each time point to the initial measurement at Time 0. A significant decrease in absorbance indicates degradation of the dye.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_measurement Stability Assessment prep_stock Prepare concentrated stock in anhydrous DMSO prep_test Dilute stock into solvent of interest prep_stock->prep_test initial_abs Measure initial absorbance (Time 0) prep_test->initial_abs storage Store aliquots under desired conditions (light-protected) initial_abs->storage timepoint_abs Measure absorbance at regular time intervals storage->timepoint_abs analysis Analyze absorbance changes over time timepoint_abs->analysis

Caption: Experimental workflow for assessing this compound stability.

degradation_pathway IR806 This compound (Heptamethine Cyanine) ExcitedState Excited State IR806->ExcitedState Light Exposure DegradationProducts Degradation Products (e.g., Carbonyl Compounds) IR806->DegradationProducts Reaction with ROS ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) ExcitedState->ROS Energy Transfer to O2 ROS->DegradationProducts Oxidative Cleavage of Polymethine Chain

References

Technical Support Center: Minimizing Photobleaching of IR-806 in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and minimize photobleaching of the near-infrared (NIR) dye IR-806 during your microscopy experiments, ensuring the acquisition of high-quality and reliable fluorescence data.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is my this compound signal fading?

A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, like this compound, upon exposure to excitation light. This leads to a permanent loss of its ability to fluoresce, resulting in a fading signal during your imaging session. For cyanine (B1664457) dyes such as this compound, this process is often mediated by the interaction of the excited dye molecule with molecular oxygen, leading to the formation of non-fluorescent products.

Q2: How can I tell if the signal loss I'm observing is due to photobleaching or a biological event?

A2: To differentiate between photobleaching and a genuine biological change, you can image a fixed, stained control sample under the same imaging conditions. If the signal from the control sample fades over time, photobleaching is the likely cause. For live-cell imaging, you can compare the signal loss in a region of interest that is continuously imaged with a region that is imaged only at the beginning and end of the experiment.

Q3: Are there alternative dyes to this compound that are more photostable?

A3: Yes, the photostability of fluorophores can vary significantly. Newer generations of NIR dyes have been engineered for enhanced photostability. If photobleaching of this compound remains a significant issue despite optimization, you may consider exploring other commercially available NIR dyes with improved photostability profiles.

Q4: Can the choice of imaging buffer affect the photostability of this compound?

A4: Yes, the local chemical environment plays a crucial role in fluorophore stability. The composition of your imaging buffer, including its pH and the presence of certain ions or scavenging agents, can influence the rate of photobleaching. It is advisable to use imaging buffers specifically designed for live-cell imaging or to supplement your buffer with antifade reagents.

Troubleshooting Guides

Problem: Rapid loss of this compound fluorescence signal during image acquisition.

This is a classic sign of photobleaching. Follow these troubleshooting steps to mitigate the issue:

1. Optimize Illumination Settings:

  • Reduce Excitation Intensity: Use the lowest laser power or illumination intensity that provides an adequate signal-to-noise ratio (SNR).[1] This can be achieved by using neutral density (ND) filters or by lowering the laser power setting in your microscope's software.[1]

  • Minimize Exposure Time: Use the shortest possible exposure time for your camera that still yields a clear image.[2] Sensitive detectors can help achieve good images with shorter exposure times.

  • Control Total Illumination Dose: Avoid unnecessarily prolonged exposure of your sample to the excitation light.[1] Use the microscope's shutter to illuminate the sample only during image acquisition. For focusing, use a lower light intensity or a different, non-fluorescent channel if possible.[3]

2. Employ Antifade Reagents:

  • For Fixed Samples: Use a commercially available antifade mounting medium. Be cautious with formulations containing p-Phenylenediamine (PPD), as it has been reported to react with and cleave cyanine dyes.[4] Alternatives like n-propyl gallate-based mountants are a good choice.

  • For Live-Cell Imaging: Supplement your imaging medium with an antifade reagent. Commercial reagents like ProLong™ Live Antifade Reagent are available.[1] Alternatively, you can add antioxidants such as ascorbic acid (Vitamin C) to your imaging buffer to scavenge reactive oxygen species that contribute to photobleaching.

3. Optimize Imaging Hardware and Software:

  • Use a High Quantum Yield Detector: A more sensitive detector (e.g., sCMOS or EMCCD camera) can capture a usable signal with less excitation light, thereby reducing photobleaching.[5]

  • Binning: If your camera supports it, pixel binning can increase the signal-to-noise ratio, allowing for shorter exposure times.[3]

Data Presentation: General Recommendations for Minimizing Photobleaching
ParameterRecommendation for Fixed CellsRecommendation for Live CellsRationale
Excitation Laser Power Use the lowest power that provides a clear signal. Start at a low setting (e.g., 1-5% of maximum) and gradually increase.Use the absolute lowest power possible to maintain cell viability.Reduces the rate of photochemical reactions that lead to photobleaching.[1]
Exposure Time Adjust to the shortest duration that gives a good SNR.Keep exposure times as short as possible (e.g., 10-100 ms) to capture dynamic events without excessive bleaching.[2]Minimizes the total number of photons the fluorophore is exposed to.[2]
Antifade Reagent Use a commercial antifade mounting medium (e.g., n-propyl gallate-based).Supplement imaging medium with a live-cell compatible antifade reagent or antioxidants like ascorbic acid.Scavenges reactive oxygen species that cause photobleaching.[1]
Imaging Buffer Standard buffers like PBS are usually sufficient when used with an antifade mountant.Use a physiological buffer (e.g., HBSS, Live-Cell Imaging Solution) to maintain cell health.The chemical environment can significantly impact dye stability.

Experimental Protocols

Protocol 1: Preparing a Homemade n-Propyl Gallate Antifade Mounting Medium for Fixed Cells

This protocol provides a recipe for a simple and effective antifade mounting medium.[6]

Materials:

  • n-propyl gallate (Sigma P3130 or equivalent)

  • Glycerol (ACS grade, 99-100% purity)

  • 10X Phosphate-Buffered Saline (PBS)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Prepare a 10X PBS stock solution.

  • Prepare a 20% (w/v) n-propyl gallate stock solution: Dissolve 2g of n-propyl gallate in 10 mL of DMF or DMSO. Note: n-propyl gallate does not dissolve well in aqueous solutions.

  • Prepare the mounting medium:

    • In a suitable container, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol.

    • While rapidly stirring, slowly add 0.1 parts of the 20% n-propyl gallate stock solution dropwise.

  • Mounting the sample:

    • After the final wash of your stained sample on a microscope slide, carefully remove the excess buffer.

    • Add a small drop of the antifade mounting medium onto the sample.

    • Gently lower a coverslip over the sample, avoiding air bubbles.

    • Seal the edges of the coverslip with nail polish or a commercial sealant for long-term storage.

Protocol 2: Live-Cell Imaging with Ascorbic Acid to Reduce Photobleaching

This protocol describes how to supplement your live-cell imaging medium with ascorbic acid to help reduce photobleaching.

Materials:

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM, HBSS)

  • Ascorbic acid (Vitamin C)

  • Cells stained with this compound

Procedure:

  • Prepare a fresh stock solution of ascorbic acid (e.g., 100 mM in water). It is important to use a freshly prepared solution as ascorbic acid can oxidize.

  • On the day of imaging, dilute the ascorbic acid stock solution into your pre-warmed live-cell imaging medium. A final concentration of 0.5-1 mM is a good starting point. The optimal concentration may need to be determined empirically for your specific cell type and experimental conditions.

  • Replace the culture medium of your this compound stained cells with the imaging medium containing ascorbic acid.

  • Incubate the cells for a short period (e.g., 15-30 minutes) before starting your imaging session.

  • Proceed with your live-cell imaging experiment, following the general guidelines to minimize light exposure.

Mandatory Visualizations

Jablonski_Diagram cluster_Singlet Singlet States cluster_Triplet Triplet States S0 S0 (Ground State) S1 S1 (Excited Singlet State) S0->S1 Excitation (Absorption) S1->S0 Fluorescence T1 T1 (Excited Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (slow) Bleached_State Bleached State (Non-fluorescent) T1->Bleached_State Reaction with O2

Caption: A simplified Jablonski diagram illustrating the photobleaching pathway of a fluorophore like this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging Microscopy & Imaging cluster_analysis Data Analysis stain Stain Sample with this compound mount Mount with Antifade Reagent (Fixed) or Add to Medium (Live) stain->mount focus Find Region of Interest (Low Light/Transmitted Light) mount->focus settings Optimize Acquisition Settings (Low Laser, Short Exposure) focus->settings acquire Acquire Image settings->acquire analyze Analyze Data acquire->analyze

Caption: Experimental workflow for minimizing this compound photobleaching during microscopy.

Troubleshooting_Workflow start Signal Fading? check_control Fading in Control? start->check_control photobleaching Photobleaching Likely check_control->photobleaching Yes biological_event Biological Event Likely check_control->biological_event No reduce_light Reduce Light Exposure? (Intensity/Time) photobleaching->reduce_light use_antifade Use Antifade Reagent? reduce_light->use_antifade Done check_hardware Optimize Hardware? (Detector/Filters) use_antifade->check_hardware Done improved Signal Improved? check_hardware->improved Done improved->biological_event No, still fading not_improved Still Fading improved->not_improved Yes, but still an issue consider_alt_dye Consider Alternative Dye not_improved->consider_alt_dye

Caption: A troubleshooting decision tree for addressing signal loss during this compound imaging.

References

Technical Support Center: IR-806 for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the near-infrared (NIR) dye IR-806 for in vivo imaging.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for in vivo imaging?

The optimal concentration of this compound for in vivo imaging is not universally established and can be highly dependent on the specific experimental conditions, including the animal model, target tissue, imaging system, and administration route. A successful approach involves empirical determination of the ideal concentration for your specific application. As a starting point, researchers can refer to concentrations used for other near-infrared cyanine (B1664457) dyes.

Q2: How should I prepare this compound for in vivo injection?

This compound is a water-soluble dye.[1] For in vivo applications, it is crucial to prepare a sterile, pyrogen-free solution. A general protocol involves dissolving this compound powder in a biocompatible solvent, such as sterile phosphate-buffered saline (PBS) or dimethyl sulfoxide (B87167) (DMSO), followed by dilution with PBS to the desired final concentration.[2] If using DMSO, ensure the final concentration in the injected volume is low to avoid toxicity.

Q3: What is the recommended route of administration for this compound?

The most common route of administration for in vivo imaging agents is intravenous (IV) injection, typically via the tail vein in mice.[3][4][5] This route ensures rapid distribution of the dye throughout the vasculature. Other routes, such as intraperitoneal (IP) or subcutaneous (SC), may be used depending on the experimental goals, but will result in different biodistribution and pharmacokinetic profiles.

Q4: What are the excitation and emission wavelengths for this compound?

As a near-infrared dye, this compound has an absorption maximum (λmax) at approximately 806 nm.[6] The emission maximum is typically slightly longer, and it is important to use the appropriate filters on your imaging system to capture the fluorescence signal effectively.

Q5: What is the biodistribution and clearance profile of this compound?

Studies on albumin-nanoparticle encapsulated this compound have shown that the dye tends to accumulate in the gastrointestinal tract, with the primary excretion route being the gall duct.[1] The biodistribution of free this compound may differ and should be determined experimentally for your specific model and application. Understanding the clearance profile is important for optimizing imaging time points.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Fluorescence Signal Inadequate dye concentration.Perform a dose-response study to determine the optimal concentration. Start with a range based on similar NIR dyes (see Table 1).[8][9]
Poor dye solubility or aggregation.Ensure complete dissolution of the this compound powder. Sonication may help. Prepare fresh solutions before each experiment.
Incorrect imaging parameters.Optimize excitation and emission filter settings, exposure time, and camera gain on your imaging system.[10]
Photobleaching.Minimize the exposure of the dye solution and the animal to light before and during imaging. Use mounting medium with antifade for ex vivo analysis.[11]
High Background Signal (Low Signal-to-Noise Ratio) Autofluorescence from animal tissue or diet.Use a low-fluorescence diet for at least two weeks prior to imaging. Ensure proper spectral unmixing if available on your imaging system.[12]
Non-specific accumulation of the dye.Allow sufficient time for the dye to clear from non-target tissues. Optimize the imaging time point post-injection.
Contamination.Ensure all equipment, including the imaging chamber and injection materials, are clean.[13]
Uneven or Patchy Signal Incomplete intravenous injection.Ensure proper tail vein injection technique. A successful injection should result in the vein blanching, and the compound should flow easily.[4]
Uneven illumination by the imaging system.Check the alignment of the light source in your imaging system to ensure uniform illumination of the subject.[11]
Toxicity or Adverse Effects in Animals High concentration of dye or solvent (e.g., DMSO).Reduce the injected concentration of this compound. If using a solvent like DMSO, ensure the final concentration is well below toxic levels.
Contaminated injection solution.Prepare the this compound solution under sterile conditions using sterile, pyrogen-free reagents.

Quantitative Data Summary

Since a definitive optimal concentration for this compound is not available in the literature, the following table provides a summary of concentrations used for other relevant near-infrared dyes in preclinical in vivo imaging studies. This can serve as a starting point for designing your optimization experiments.

Table 1: Reported In Vivo Concentrations of Various Near-Infrared Dyes

DyeAnimal ModelConcentration/DoseRoute of AdministrationApplication
Flamma® 675Mouse100 µg in 200 µlIntravenousAngiography
IRDye 800CWMouse1 nmolIntravenousAssessing renal and biliary clearance[7]
IR-820Mouse0.5 mg/mL (200 µL)IntravenousCerebrovascular imaging[14]
IR-820Mouse2 mg/mL (100 µL)IntramuscularTumor targeting[14]
BSA@IR-817Mouse5 mg/kgIntravenousTumor imaging and photothermal therapy[15]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration for In Vivo Imaging

This protocol outlines a general procedure for determining the optimal concentration of this compound for your specific experimental needs.

1. Preparation of this compound Stock Solution:

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add a small amount of sterile DMSO to fully dissolve the powder (e.g., to make a 10 mg/mL stock solution). Vortex or sonicate briefly if necessary.

  • Further dilute the stock solution with sterile PBS to create a series of working concentrations for injection (e.g., 0.01 mg/mL, 0.05 mg/mL, 0.1 mg/mL, 0.5 mg/mL). The final DMSO concentration should be below 5% of the total injection volume.

2. Animal Preparation:

  • Use athymic nude mice to minimize light scattering from fur.[16] If using other strains, shave the area to be imaged.

  • Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).

  • To aid injection, warm the tail using a heat lamp or warm water to induce vasodilation.[5]

3. Intravenous Injection:

  • Place the anesthetized mouse in a restraining device.

  • Disinfect the tail with 70% ethanol.

  • Using a 27-30 gauge needle, perform a bolus injection of the prepared this compound solution into one of the lateral tail veins.[5] The injection volume should typically be between 100-200 µL for a 25g mouse.[16]

4. In Vivo Imaging:

  • Place the anesthetized mouse in the imaging system.

  • Acquire images at multiple time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to determine the optimal imaging window.

  • Use appropriate excitation and emission filters for this compound.

  • Analyze the images to determine the signal-to-background ratio (SBR) at the target site for each concentration.[17][18]

5. Data Analysis:

  • Quantify the fluorescence intensity at the region of interest (ROI) and a background region.

  • Calculate the SBR for each concentration and time point.

  • The optimal concentration will be the one that provides the highest SBR without causing any observable adverse effects in the animal.

Visualizations

Experimental_Workflow_for_Concentration_Optimization cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_dye Prepare this compound Stock Solution prep_dilutions Create Serial Dilutions prep_dye->prep_dilutions injection Intravenous Injection prep_dilutions->injection prep_animal Prepare Animal (Anesthesia, Warming) prep_animal->injection imaging In Vivo Imaging at Multiple Time Points injection->imaging quantify Quantify Fluorescence Intensity (ROI vs. Background) imaging->quantify calculate_sbr Calculate Signal-to-Background Ratio (SBR) quantify->calculate_sbr determine_optimal Determine Optimal Concentration & Time Window calculate_sbr->determine_optimal

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Decision_Tree cluster_signal Signal Issues cluster_background Background Issues start Low Signal-to-Noise Ratio check_conc Increase Dye Concentration? start->check_conc check_params Optimize Imaging Parameters? (Exposure, Filters) start->check_params check_solubility Improve Dye Solubility? (Sonication, Fresh Solution) start->check_solubility check_diet Use Low-Fluorescence Diet? start->check_diet check_clearance Optimize Imaging Time for Clearance? start->check_clearance check_contamination Clean Imaging System & Supplies? start->check_contamination

Caption: Troubleshooting decision tree for low signal-to-noise.

References

Technical Support Center: Improving the Water Solubility of Modified IR-806 Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the water solubility of modified IR-806 dyes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its water solubility a concern?

A1: this compound is a near-infrared (NIR) cyanine (B1664457) dye with an absorption maximum around 806 nm.[1][2][3] Its application in biomedical imaging and therapy is often limited by its inherent hydrophobicity, which leads to poor solubility in aqueous solutions, aggregation, and reduced quantum yield.[4][5] Improving its water solubility is crucial for effective in vivo applications.

Q2: What are the common strategies to improve the water solubility of modified this compound dyes?

A2: The primary strategies include:

  • Chemical Modification: Introducing hydrophilic functional groups, such as sulfonates, to the dye structure.[4][6]

  • Encapsulation: Incorporating the dye into delivery systems like liposomes or polymeric nanoparticles.[7][8][9]

  • Complexation: Forming inclusion complexes with cyclodextrins.[10][11]

Q3: How does sulfonation improve the water solubility of this compound?

A3: Sulfonate groups (-SO₃⁻) are highly polar and can be introduced to the dye's molecular structure. This modification increases the overall polarity of the dye molecule, enhancing its interaction with water and thereby improving its aqueous solubility.[4][6]

Q4: What is dye aggregation and how does it affect my experiments?

A4: Dye aggregation is the self-association of dye molecules in solution, which is a common issue with hydrophobic dyes like this compound in aqueous environments.[5] Aggregation can lead to a decrease in fluorescence intensity (quenching), shifts in the absorption spectrum, and can ultimately cause the dye to precipitate out of solution, negatively impacting experimental results.[5]

Q5: Can I use co-solvents to dissolve my modified this compound dye?

A5: Yes, co-solvents like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) can be used to initially dissolve the dye.[12] However, for many biological applications, the final concentration of the organic solvent must be kept very low to avoid toxicity. It is often a temporary solution before further formulation into an aqueous-based delivery system.

Troubleshooting Guides

Issue 1: Modified this compound Dye Precipitates in Aqueous Buffer
Possible Cause Troubleshooting Step
Insufficient Solubility 1. Increase Sulfonation: If using a custom-modified dye, consider increasing the degree of sulfonation. 2. Formulation: Encapsulate the dye in liposomes or nanoparticles, or form a complex with cyclodextrins (see Experimental Protocols).
Aggregation 1. Optimize Concentration: Work with lower dye concentrations. 2. pH Adjustment: For sulfonated dyes, ensure the pH of the buffer is appropriate to maintain the charge on the sulfonate groups. 3. Use of Anti-aggregation Agents: Consider the addition of surfactants or co-solvents at low, non-toxic concentrations.
Incorrect Buffer 1. Check Buffer Compatibility: Ensure the buffer components do not interact with the dye to cause precipitation. Phosphate-buffered saline (PBS) is a common starting point.
Issue 2: Low Fluorescence Signal in Aqueous Solution
Possible Cause Troubleshooting Step
Aggregation-Caused Quenching 1. Dilute the Sample: Measure the fluorescence at several lower concentrations. 2. Encapsulation/Complexation: Formulating the dye can prevent aggregation and enhance fluorescence.[7]
Photobleaching 1. Minimize Light Exposure: Protect the dye solution from light as much as possible. 2. Use Photostabilizing Agents: For certain applications, antioxidants can be included in the formulation.
Environmental Effects 1. Solvent Polarity: The quantum yield of cyanine dyes can be sensitive to the polarity of their microenvironment. Encapsulation can provide a more favorable, less aqueous environment.

Quantitative Data

Table 1: Solubility of this compound in Different Solvents

Solvent Solubility Reference
DMSO100 mg/mL (135.99 mM)[12]
Deionized Water0.0075 g/L[13]

Table 2: Physicochemical Properties of Dye-Loaded Nanocarriers (Representative Data)

Formulation Parameter Value Reference
Liposomal DoxorubicinEncapsulation EfficiencyUp to 98%[7][11]
PLGA Nanoparticles (BSA-loaded)Encapsulation Efficiency~70-90%[13]
Generic NanoparticlesParticle Size25-50 nm[14]
Generic NanoparticlesZeta Potential-15 to -41 mV[14]

Table 3: Stability Constants of Cyclodextrin (B1172386) Inclusion Complexes (Representative Data)

Guest Molecule Cyclodextrin Stability Constant (K) Reference
Azomethineβ-Cyclodextrin1.29 x 10⁴ L/mol[3]
Adamantane Derivativesβ-Cyclodextrin10³ - 10⁵ M⁻¹[10]
Ibuprofenβ-CyclodextrinVaries with pH[12]

Experimental Protocols

Protocol 1: Liposomal Encapsulation of Modified this compound (Thin-Film Hydration Method)

This protocol is a standard method for encapsulating hydrophobic molecules into liposomes.[15][16]

Materials:

  • Modified this compound dye

  • Phospholipids (e.g., DMPC, DMPG) and Cholesterol

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids (e.g., DMPC, DMPG, and cholesterol in a desired molar ratio) and the modified this compound dye in the organic solvent in a round-bottom flask.

    • Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.

    • Further dry the film under vacuum for at least 1 hour to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder equipped with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Repeat the extrusion process 10-20 times.

  • Purification:

    • Remove unencapsulated dye by size exclusion chromatography or dialysis.

  • Characterization:

    • Determine the particle size and zeta potential using Dynamic Light Scattering (DLS).

    • Quantify the encapsulation efficiency using UV-Vis spectroscopy after lysing the liposomes with a suitable detergent (e.g., Triton X-100) and comparing the absorbance to a standard curve of the free dye.

Protocol 2: Polymeric Nanoparticle Encapsulation of Modified this compound (Nanoprecipitation Method)

This protocol is adapted for encapsulating hydrophobic drugs into PLGA nanoparticles.[17]

Materials:

  • Modified this compound dye

  • PLGA (Poly(lactic-co-glycolic acid))

  • Acetonitrile

  • Stabilizer solution (e.g., 1% w/v polyvinyl alcohol in water)

  • Magnetic stir plate and stir bar

Procedure:

  • Prepare Drug/Polymer Solution:

    • Dissolve a known amount of PLGA and the modified this compound dye in acetonitrile.

  • Nanoprecipitation:

    • Place the stabilizer solution in a glass vial with a stir bar and stir at approximately 1000 rpm.

    • Using a syringe or pipette, inject the drug/polymer solution into the stirring stabilizer solution. The solution should become slightly translucent.

  • Solvent Evaporation:

    • Allow the solution to stir for several hours to evaporate the acetonitrile.

  • Purification:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Remove the supernatant and wash the nanoparticle pellet with deionized water. Repeat the centrifugation and washing steps 2-3 times.

  • Characterization:

    • Determine the particle size and zeta potential using DLS.

    • To determine encapsulation efficiency, dissolve a known amount of the dried nanoparticles in a suitable organic solvent and measure the dye concentration using UV-Vis spectroscopy.[18]

Protocol 3: Cyclodextrin Inclusion Complexation of Modified this compound (Co-precipitation Method)

This method is suitable for forming complexes with hydrophobic guest molecules.[19]

Materials:

  • Modified this compound dye

  • β-Cyclodextrin (or a modified, more soluble version like HP-β-CD)

  • Deionized water

  • Ethanol

  • Magnetic stir plate

Procedure:

  • Prepare Solutions:

    • Dissolve the modified this compound dye in a minimal amount of ethanol.

    • Prepare an aqueous solution of β-cyclodextrin, heating gently if necessary to dissolve.

  • Complex Formation:

    • While stirring the cyclodextrin solution, add the dye solution dropwise.

    • Continue stirring the mixture for 24-48 hours at room temperature, protected from light.

  • Isolation of the Complex:

    • Cool the solution to induce precipitation of the inclusion complex.

    • Collect the precipitate by filtration or centrifugation.

    • Wash the complex with a small amount of cold ethanol to remove any surface-adsorbed dye.

    • Dry the complex under vacuum.

  • Characterization:

    • Confirm complex formation using techniques such as FT-IR, ¹H NMR, or Differential Scanning Calorimetry (DSC).[20]

    • Determine the stability constant of the complex using methods like UV-Vis titration.[10]

Visualizations

experimental_workflow_liposomes cluster_prep Preparation cluster_processing Processing cluster_analysis Analysis dissolve Dissolve Lipids & this compound in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate Hydrate Film with Aqueous Buffer (forms MLVs) film->hydrate extrude Extrude through Membrane (forms LUVs) hydrate->extrude purify Purify (Size Exclusion/Dialysis) extrude->purify characterize Characterize (DLS, Zeta Potential, EE) purify->characterize

Figure 1. Experimental workflow for liposomal encapsulation of this compound.

troubleshooting_workflow cluster_solutions Potential Solutions start Poor Water Solubility of Modified this compound check_aggregation Observe Precipitation or Low Fluorescence? start->check_aggregation lower_conc Lower Dye Concentration check_aggregation->lower_conc Yes liposomes Encapsulate in Liposomes check_aggregation->liposomes Persistent Issue nanoparticles Encapsulate in Nanoparticles check_aggregation->nanoparticles Persistent Issue cyclodextrin Complex with Cyclodextrin check_aggregation->cyclodextrin Persistent Issue

Figure 2. Troubleshooting decision tree for poor this compound solubility.

cyclodextrin_mechanism cluster_cd Cyclodextrin cd Hydrophilic Exterior cavity Hydrophobic Cavity complex Water-Soluble Inclusion Complex cd->complex ir806 Hydrophobic This compound Dye ir806->cavity Encapsulation

Figure 3. Mechanism of solubility enhancement by cyclodextrin complexation.

References

Validation & Comparative

A Head-to-Head Comparison of Near-Infrared Dyes for In Vivo Imaging: IR-806 vs. Indocyanine Green (ICG)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate near-infrared (NIR) fluorescent dye is paramount for achieving high-quality in vivo imaging results. This guide provides a comprehensive comparison between the novel cyanine (B1664457) dye, IR-806, and the clinically established indocyanine green (ICG).

While both dyes operate in the NIR spectrum, offering advantages of deeper tissue penetration and reduced autofluorescence, their photophysical properties and in vivo performance characteristics exhibit notable differences. This comparison aims to provide an objective analysis, supported by available data, to inform the selection process for specific research applications.

Executive Summary

Indocyanine green (ICG) is an FDA-approved dye with a long history of clinical use, making it a well-characterized agent for various in vivo imaging applications. This compound, a more recent addition to the NIR dye landscape, presents with a distinct spectral profile. This guide will delve into a detailed comparison of their key performance attributes.

Photophysical and Physicochemical Properties

A summary of the core photophysical and physicochemical properties of this compound and ICG is presented below. These parameters are fundamental to understanding the potential performance of these dyes in an in vivo setting.

PropertyThis compoundIndocyanine Green (ICG)
Molar Mass 735.33 g/mol [1][2]774.96 g/mol
Absorption Maximum (λmax) 806 nm[1][2]~780 nm in blood[3]
Emission Maximum (λem) Not explicitly stated in searches~820 nm in blood[3][4]
Solubility Water-soluble[1][2]Water-soluble
Stability Degrades over time in gelatin matrixLimited stability in aqueous solution[5]

In Vivo Performance Comparison

Due to the limited availability of direct comparative in vivo studies for this compound against ICG, a comprehensive head-to-head performance analysis is challenging. However, based on available data for ICG and general characteristics of similar NIR dyes, we can infer certain performance aspects.

Performance MetricThis compound (Inferred/Limited Data)Indocyanine Green (ICG)
FDA Approval NoYes[3]
Clinical Use Research purposes[1][2][6]Widespread clinical use for angiography, liver function tests, etc.[3][7]
Circulation Half-life Data not availableShort, approximately 3-4 minutes[8]
Biodistribution Data not availablePrimarily accumulates in the liver[5]
Signal-to-Background Ratio Data not availableGenerally provides good contrast, though can be limited by rapid clearance.

Experimental Methodologies

Detailed experimental protocols are crucial for the successful application of these dyes. Below are generalized protocols for in vivo imaging with ICG, which can serve as a starting point for studies with other NIR dyes like this compound, with appropriate adjustments for its specific properties.

General Protocol for In Vivo NIR Fluorescence Imaging in a Murine Model

This protocol outlines a typical workflow for in vivo imaging in a mouse model using a NIR fluorescent dye.

  • Animal Model: Prepare the appropriate mouse model for the study (e.g., tumor xenograft, inflammatory model).

  • Dye Preparation:

    • For ICG , dissolve in sterile water or saline to the desired concentration. Due to its propensity to bind to plasma proteins, some protocols involve premixing with albumin.[9]

    • For This compound , dissolve in an appropriate biocompatible solvent, such as sterile water, to the desired concentration.[1][2]

  • Dye Administration: Administer the dye solution to the animal, typically via intravenous (tail vein) injection. The dosage will depend on the specific application and dye concentration. For ICG, typical doses in preclinical studies range from 0.1 to 1 mg/kg.

  • Imaging:

    • Anesthetize the animal and place it in a small animal in vivo imaging system equipped for NIR fluorescence imaging.

    • Use an appropriate excitation light source (e.g., a laser or filtered lamp) centered around the absorption maximum of the dye (e.g., ~780 nm for ICG, ~806 nm for this compound).

    • Capture the emitted fluorescence using a sensitive camera with a long-pass filter that allows the emission wavelengths to pass through (e.g., >800 nm).

    • Acquire images at various time points post-injection to assess biodistribution, target accumulation, and clearance.

  • Data Analysis:

    • Quantify the fluorescence intensity in regions of interest (e.g., tumor vs. adjacent normal tissue).

    • Calculate the signal-to-background ratio to assess the imaging contrast.

Visualizing In Vivo Imaging Concepts

To better illustrate the processes and concepts discussed, the following diagrams are provided.

InVivoWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Model Animal Model Preparation Dye_Admin Dye Administration (e.g., IV Injection) Animal_Model->Dye_Admin Dye_Prep Dye Solution Preparation Dye_Prep->Dye_Admin Imaging In Vivo NIR Imaging Dye_Admin->Imaging Data_Acq Image Data Acquisition Imaging->Data_Acq Quant Fluorescence Quantification Data_Acq->Quant SBR Signal-to-Background Ratio Calculation Quant->SBR

Caption: A generalized workflow for in vivo fluorescence imaging experiments.

DyeComparison cluster_IR806 This compound cluster_ICG Indocyanine Green (ICG) IR806_Abs Absorption λmax ~806 nm IR806_App Research Applications IR806_Abs->IR806_App IR806_Stab Moderate Stability IR806_Stab->IR806_App ICG_Abs Absorption λmax ~780 nm ICG_App Clinical & Research Applications ICG_Abs->ICG_App ICG_Stab Lower Stability in Aqueous Solution ICG_Stab->ICG_App ICG_Clear Rapid Clearance ICG_Clear->ICG_App

Caption: A conceptual comparison of key features between this compound and ICG.

Conclusion

Indocyanine green remains the gold standard for many clinical and preclinical in vivo imaging applications due to its established safety profile and extensive documentation. Its primary drawbacks are its rapid clearance and limited stability in aqueous solutions. This compound, with its distinct absorption maximum at 806 nm, presents an alternative for researchers exploring different spectral windows. However, the current lack of comprehensive in vivo performance data for this compound necessitates further investigation to fully understand its potential advantages and limitations compared to ICG. For researchers requiring a well-characterized dye with a proven track record, ICG is the logical choice. For those engaged in the development of novel imaging strategies and instrumentation, the exploration of newer dyes like this compound may offer new opportunities. As more data on this compound becomes available, a more direct and quantitative comparison will be possible, further guiding the selection of the optimal NIR dye for specific in vivo imaging needs.

References

A Comparative Guide to Near-Infrared Dyes for Quantitative Western Blotting: IRDye 800CW vs. IR-806

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative protein analysis, fluorescent Western blotting has emerged as a superior alternative to traditional chemiluminescent methods, offering a wider dynamic range, higher signal-to-noise ratios, and the potential for multiplexing.[1] Near-infrared (NIR) dyes, in particular, provide enhanced sensitivity due to reduced autofluorescence from biological samples and membranes in the 700-900 nm range.[2][3][4][5][6]

This guide provides a detailed comparison of two near-infrared dyes: the well-established and widely used IRDye 800CW and the less conventional cyanine (B1664457) dye, IR-806 . While IRDye 800CW is a staple in quantitative Western blotting, this compound, with its spectral properties in the NIR region, presents a potential alternative. This document will delve into their characteristics, present available performance data, and provide detailed experimental protocols to aid researchers in selecting the appropriate dye for their specific needs.

Performance Characteristics

A direct quantitative comparison in a Western blotting context is challenging due to the extensive validation of IRDye 800CW versus the limited data for this compound in this application. However, we can summarize their known properties.

FeatureIRDye 800CWThis compound
Excitation Maximum ~774 nm (in PBS)[7][8]~806 nm
Emission Maximum ~789 nm (in PBS)[7][8]Not specified for WB, but emits beyond 900 nm in CHCl3[6]
Application in WB Well-established, extensively validated[9][10][11]Not commonly used or validated
Signal-to-Noise Ratio High, due to low background in the 800 nm channel[2][12][13]Theoretically high in NIR, but no specific data for WB
Photostability High, suitable for repeated imaging[3]Described as photostable in biomedical applications
Linear Dynamic Range Wide, enabling accurate quantification[4][5]Unknown for Western blotting
Water Solubility High[2]Water-soluble
Conjugation Chemistry Available as NHS ester, maleimide, and conjugated to secondary antibodies[8][14][15]Available as a standalone dye

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable Western blotting results. Below are protocols for utilizing IRDye 800CW and a hypothetical protocol for this compound, adapted from standard NIR Western blotting procedures.

Protocol 1: Quantitative Western Blotting with IRDye 800CW-Conjugated Secondary Antibodies

This protocol is adapted from established procedures provided by manufacturers such as LI-COR and Abcam.[16]

1. SDS-PAGE and Protein Transfer:

  • Separate protein lysates (5-30 µg) on a polyacrylamide gel.

  • Transfer proteins to a low-fluorescence PVDF or nitrocellulose membrane.

  • Allow the membrane to dry completely after transfer to improve protein retention.[16]

2. Blocking:

  • Re-wet the membrane in 1X TBS or PBS.

  • Block the membrane for 1 hour at room temperature with gentle shaking using an appropriate blocking buffer (e.g., Intercept® (TBS) Blocking Buffer or 5% BSA in TBST). Avoid using milk-based blockers as they can increase background fluorescence in the 700 nm channel.[5]

3. Primary Antibody Incubation:

  • Dilute the primary antibody in the blocking buffer (e.g., Intercept T20 Antibody Diluent or 50% blocking buffer, 50% TBST).

  • Incubate the membrane with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.

4. Washing:

  • Wash the membrane three to four times for 5 minutes each with TBST (TBS with 0.1% Tween-20) with vigorous shaking.[16]

5. Secondary Antibody Incubation:

  • Dilute the IRDye 800CW-conjugated secondary antibody in the appropriate dilution buffer. A starting dilution of 1:10,000 to 1:20,000 is recommended.[16][17] For PVDF membranes, the addition of 0.01-0.02% SDS to the secondary antibody solution can help reduce background.[16]

  • Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with gentle shaking, protected from light.

6. Final Washes:

  • Wash the membrane four times for 5 minutes each with TBST, protected from light.[16]

  • Perform a final rinse with 1X TBS or PBS to remove residual detergent.

7. Imaging and Quantification:

  • Scan the membrane on a near-infrared imaging system (e.g., LI-COR Odyssey®).

  • Quantify the band intensities using appropriate software. Ensure that the signal is within the linear dynamic range of the detection system.[9]

Protocol 2: Hypothetical Protocol for Western Blotting Using this compound

As this compound is not commercially available pre-conjugated to secondary antibodies for Western blotting, this protocol assumes the user will conjugate the dye to the antibody of interest. This protocol is a general guideline and requires extensive optimization.

1. Conjugation of this compound to Secondary Antibody:

  • This step requires a version of this compound with a reactive group (e.g., NHS ester) for covalent bonding to the primary amines on the antibody.

  • Follow a standard antibody labeling protocol, adjusting the dye-to-antibody molar ratio to achieve optimal labeling without compromising antibody function.

2. SDS-PAGE and Protein Transfer:

  • Follow the same procedure as for IRDye 800CW.

3. Blocking:

  • Follow the same procedure as for IRDye 800CW.

4. Primary Antibody Incubation:

  • Follow the same procedure as for IRDye 800CW.

5. Washing:

  • Follow the same procedure as for IRDye 800CW.

6. This compound-Conjugated Secondary Antibody Incubation:

  • Dilute the custom-conjugated this compound secondary antibody in a suitable dilution buffer. The optimal dilution must be determined empirically, starting with a range from 1:5,000 to 1:25,000.

  • Incubate the membrane for 1 hour at room temperature, protected from light.

7. Final Washes:

  • Follow the same procedure as for IRDye 800CW.

8. Imaging and Quantification:

  • Scan the membrane on an imaging system capable of exciting and detecting fluorescence at ~806 nm and in the corresponding emission range.

  • Perform quantification, paying close attention to linearity and signal-to-noise.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and its biological context, the following diagrams, generated using Graphviz, illustrate a common signaling pathway studied by Western blotting and the general workflow of a quantitative Western blot experiment.

G cluster_0 MAPK/ERK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds RAS RAS Receptor Tyrosine Kinase (RTK)->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates

Caption: MAPK/ERK signaling pathway, a common target of Western blot analysis.

G cluster_workflow Quantitative Western Blotting Workflow A 1. Sample Preparation B 2. SDS-PAGE A->B C 3. Protein Transfer B->C D 4. Blocking C->D E 5. Primary Antibody Incubation D->E F 6. Secondary Antibody Incubation (NIR Dye) E->F G 7. NIR Imaging F->G H 8. Data Analysis & Quantification G->H

Caption: General workflow for quantitative near-infrared Western blotting.

Conclusion

For researchers requiring robust, reproducible, and quantitative protein analysis, IRDye 800CW remains the industry standard for near-infrared Western blotting. Its extensive validation, high sensitivity, and wide linear dynamic range make it a reliable choice.[2][4][5]

This compound , while possessing favorable spectral properties for near-infrared detection, is not established for Western blotting applications. Its use would necessitate significant in-house validation, including conjugation to secondary antibodies and extensive optimization of the entire workflow. While it may offer a cost-effective alternative for laboratories with expertise in dye chemistry, for most researchers, the proven performance and readily available conjugated forms of IRDye 800CW will provide a more efficient and reliable path to quantitative Western blotting data.

References

A Head-to-Head Comparison of Near-Infrared Fluorochromes: Alexa Fluor 790 vs. IR-806 for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the expanding landscape of flow cytometry, the choice of fluorochrome is paramount for achieving high-quality, reproducible data. The near-infrared (NIR) spectrum offers significant advantages, including reduced autofluorescence from cells and tissues, leading to improved signal-to-noise ratios. This guide provides an objective comparison of two prominent NIR dyes, Alexa Fluor 790 and IR-806, to aid in the selection of the optimal reagent for your flow cytometry experiments.

This comparison delves into the spectral properties, and available performance characteristics of both dyes. While direct comparative experimental data is limited, this guide synthesizes available information to provide a comprehensive overview and equips researchers with the necessary protocols to perform their own evaluations.

Quantitative Data Summary

A clear understanding of the spectral characteristics of a fluorophore is the foundation of successful multicolor flow cytometry panel design. The following table summarizes the key quantitative data for Alexa Fluor 790 and this compound.

PropertyAlexa Fluor 790This compound
Excitation Maximum (nm) ~784[1][2][3]~806[4]
Emission Maximum (nm) ~814[1][2][3]Not explicitly stated for flow cytometry, but NIR emission is expected.
Extinction Coefficient (cm⁻¹M⁻¹) ~270,000[3]Not explicitly stated.
Relative Brightness Generally considered bright and photostable.[5][6][7]Characterized as a near-infrared cyanine (B1664457) dye.[8]
Photostability Known for superior photostability compared to traditional cyanine dyes.[5][6][7]As a cyanine dye, photostability may be a consideration.[][10]

Experimental Protocols

To facilitate a direct comparison in your own laboratory setting, detailed methodologies for antibody conjugation, cell staining, and flow cytometer setup are provided below.

Antibody Conjugation Protocol for Near-Infrared Dyes

This protocol outlines the conjugation of amine-reactive succinimidyl ester forms of Alexa Fluor 790 or this compound to antibodies.

Materials:

  • Purified antibody (0.5-1 mg/mL in amine-free buffer like PBS)

  • Amine-reactive Alexa Fluor 790 or this compound succinimidyl ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate, pH 8.3

  • Purification column (e.g., gel filtration or dialysis cassette)

  • Reaction tubes

  • Vortexer and rotator

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody solution contains preservatives like sodium azide (B81097) or carrier proteins like BSA, they should be removed.[11] The antibody concentration should be at least 0.5 mg/mL.[11]

  • Dye Preparation: Immediately before use, dissolve the amine-reactive dye in anhydrous DMSO to a concentration of 10 mg/mL.

  • Reaction Setup: For each 100 µL of antibody solution, add 10 µL of 1 M sodium bicarbonate to raise the pH to ~8.3, which is optimal for the amine-labeling reaction.[11]

  • Conjugation Reaction: Add the reactive dye solution to the antibody solution while gently vortexing. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10-20 moles of dye per mole of antibody is common.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark, with continuous mixing on a rotator.[11]

  • Purification: Separate the conjugated antibody from the unreacted dye using a purification column according to the manufacturer's instructions.

  • Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a preservative like sodium azide (if compatible with downstream applications) and a carrier protein like BSA.[11]

Cell Staining Protocol for Flow Cytometry

This protocol is a general guideline for staining cells with antibodies conjugated to NIR dyes for flow cytometry analysis.

Materials:

  • Cells in single-cell suspension

  • Antibody conjugated to Alexa Fluor 790 or this compound

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA and 0.1% sodium azide)

  • Fc block (optional, to reduce non-specific binding)

  • Viability dye (e.g., a fixable viability dye compatible with NIR detection)

  • Fixation/Permeabilization buffer (for intracellular staining)

  • FACS tubes or 96-well plates

Procedure for Cell Surface Staining:

  • Cell Preparation: Prepare a single-cell suspension of your target cells and wash them with Flow Cytometry Staining Buffer.

  • Fc Block (Optional): If your cells express Fc receptors, incubate them with an Fc block for 10-15 minutes at 4°C to minimize non-specific antibody binding.[12]

  • Staining: Add the optimal concentration of the NIR dye-conjugated antibody to the cells. Incubate for 20-30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with Flow Cytometry Staining Buffer by centrifugation (e.g., 300-400 x g for 5 minutes) and decanting the supernatant.

  • Viability Staining: Resuspend the cells in staining buffer and add a viability dye according to the manufacturer's protocol. This is crucial to exclude dead cells, which can non-specifically bind antibodies.[12]

  • Acquisition: Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer and acquire the data on a flow cytometer equipped with the appropriate lasers and detectors for NIR detection.

Procedure for Intracellular Staining:

  • Follow steps 1-4 of the cell surface staining protocol.

  • Fixation and Permeabilization: After surface staining, fix and permeabilize the cells using a commercially available fixation/permeabilization buffer system according to the manufacturer's instructions.

  • Intracellular Staining: Add the NIR dye-conjugated antibody specific for the intracellular target and incubate for 30-60 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with permeabilization buffer.

  • Acquisition: Resuspend the cells in Flow Cytometry Staining Buffer and acquire the data.

Flow Cytometer Setup for Near-Infrared Dyes

Proper instrument setup is critical for the sensitive detection of NIR fluorochromes.

Key Considerations:

  • Laser Source: A red laser (e.g., 633 nm, 635 nm, or 640 nm) can often excite NIR dyes, but for optimal excitation of dyes like Alexa Fluor 790 and this compound, a laser in the near-infrared range (e.g., 785 nm) is preferable.[1][2][3]

  • Detectors: Standard photomultiplier tubes (PMTs) have reduced sensitivity in the NIR region. Instruments equipped with avalanche photodiodes (APDs) or specialized red-sensitive PMTs are better suited for detecting NIR emissions.

  • Filters: Use appropriate bandpass filters to collect the emission signal. For Alexa Fluor 790, a filter centered around 814 nm (e.g., 820/20 nm) would be suitable. The optimal filter for this compound will depend on its specific emission maximum.

  • Compensation: When performing multicolor flow cytometry, single-stained compensation controls are essential to correct for spectral overlap between different fluorochromes.[12][13]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a multicolor flow cytometry experiment.

G cluster_prep Sample Preparation cluster_stain Staining cluster_acq Data Acquisition & Analysis A Single-Cell Suspension B Fc Receptor Block A->B D Surface Antibody Staining B->D C Viability Dye Staining G Flow Cytometer Acquisition C->G E Fixation & Permeabilization D->E D->G F Intracellular Antibody Staining E->F F->G H Compensation G->H I Gating & Data Analysis H->I G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Ligand Ligand Ligand->Receptor Kinase2 Kinase 2 (Phosphorylated) Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor (Inactive) Kinase2->TranscriptionFactor Phosphorylates ActiveTF Transcription Factor (Active) TranscriptionFactor->ActiveTF Gene Target Gene ActiveTF->Gene Promotes Transcription

References

Validating the Targeting Specificity of IR-806 Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapies and diagnostic agents relies on the precise delivery of molecules to their intended site of action. Near-infrared (NIR) fluorescent dyes, such as IR-806, are increasingly utilized for in vivo imaging due to their deep tissue penetration and low autofluorescence. When conjugated to targeting moieties like antibodies or peptides, these dyes can visualize and quantify the accumulation of the conjugate at a specific target. However, rigorous validation of targeting specificity is paramount to ensure that the observed signal is a true representation of target engagement and not a result of non-specific accumulation.

This guide provides a comprehensive comparison of methodologies to validate the targeting specificity of this compound conjugates, with supporting experimental data and protocols.

Performance Comparison of this compound Conjugates with Alternatives

The choice of a near-infrared (NIR) dye can significantly impact the in vivo performance of a targeted conjugate. Factors such as the dye's charge, hydrophobicity, and conjugation chemistry can influence biodistribution, clearance, and non-specific uptake. Below is a comparison of this compound conjugates with other commonly used NIR dye conjugates.

FeatureThis compound ConjugateIRDye800CW ConjugateICG ConjugateZwitterionic Dye Conjugate
Primary Clearance Route Primarily renalPrimarily renalPrimarily hepatic[1]Primarily renal[2]
Non-specific Uptake ModerateModerate to high, dependent on conjugation[3]High hepatic uptake[1][4]Low[2][5]
Tumor-to-Background Ratio (TBR) GoodGood, but can be affected by non-specific uptake[6]Lower due to high background[1]Excellent, due to low background[5]
In Vivo Stability Generally stableStableProne to aggregation and plasma protein binding[7]High stability[2]

Experimental Protocols for Validating Targeting Specificity

Robust validation of targeting specificity requires a combination of in vitro and in vivo experiments. Here, we provide detailed methodologies for three key assays.

In Vitro Cell Binding Assay

This assay determines the specific binding of the this compound conjugate to target cells that express the receptor of interest versus control cells that do not.

Objective: To quantify the specific binding of an this compound conjugate to its target receptor on cultured cells.

Materials:

  • Target-positive (e.g., HER2-positive) and target-negative (e.g., HER2-negative) cell lines.

  • This compound conjugate.

  • Unlabeled targeting molecule (for competition).

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Flow cytometer or fluorescence plate reader.

  • 96-well black, clear-bottom plates.

Protocol:

  • Cell Seeding: Seed both target-positive and target-negative cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and allow them to adhere overnight.

  • Preparation of Conjugates: Prepare serial dilutions of the this compound conjugate in cell culture medium. For the competition assay, prepare a similar dilution series of the this compound conjugate mixed with a 100-fold molar excess of the unlabeled targeting molecule.

  • Incubation: Remove the culture medium from the wells and wash the cells once with PBS. Add the prepared conjugate solutions (with and without competitor) to the respective wells.

  • Binding: Incubate the plate at 37°C for 1-2 hours to allow for binding.

  • Washing: Remove the incubation medium and wash the cells three times with cold PBS to remove any unbound conjugate.

  • Quantification:

    • Plate Reader: Add PBS to each well and measure the fluorescence intensity using a plate reader with appropriate excitation and emission filters for this compound (typically around 780 nm excitation and 830 nm emission).

    • Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution, resuspend in PBS, and analyze the fluorescence of the cell population on a flow cytometer.

  • Data Analysis: Subtract the fluorescence signal from the target-negative cells (non-specific binding) from the signal of the target-positive cells to determine the specific binding. In the competition assay, a significant reduction in fluorescence in the presence of the unlabeled competitor indicates specific binding.

In Vivo Biodistribution Study

This study evaluates the distribution of the this compound conjugate throughout the body of a tumor-bearing animal model over time, providing a quantitative measure of tumor uptake versus accumulation in other organs.

Objective: To determine the pharmacokinetic profile and quantify the accumulation of an this compound conjugate in the tumor and major organs.

Materials:

  • Tumor-bearing mice (e.g., xenograft model with target-positive tumors).

  • This compound conjugate.

  • In vivo imaging system (e.g., IVIS Spectrum, Pearl Trilogy).

  • Anesthesia (e.g., isoflurane).

  • Saline solution.

Protocol:

  • Animal Preparation: Anesthetize the tumor-bearing mice.

  • Conjugate Administration: Inject a known amount of the this compound conjugate (typically 1-10 nmol) intravenously via the tail vein.

  • In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system.

  • Ex Vivo Imaging: At the final time point, euthanize the mice and dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart, and muscle). Arrange the tissues and image them ex vivo using the same imaging system.

  • Quantification:

    • Using the imaging software, draw regions of interest (ROIs) around the tumor and each organ on both the in vivo and ex vivo images.

    • Quantify the average radiant efficiency or fluorescence intensity for each ROI.

    • Calculate the tumor-to-background ratio (TBR) by dividing the fluorescence intensity of the tumor by that of a non-target tissue (e.g., muscle).

    • For ex vivo analysis, the data can also be expressed as the percentage of injected dose per gram of tissue (%ID/g) if a standard curve is prepared.

Competitive Inhibition Assay (In Vivo)

This assay provides strong evidence of target-specific accumulation in vivo by demonstrating that pre-administration of an excess of the unlabeled targeting molecule can block the uptake of the this compound conjugate.

Objective: To confirm that the in vivo tumor accumulation of the this compound conjugate is receptor-mediated.

Materials:

  • Tumor-bearing mice.

  • This compound conjugate.

  • Unlabeled targeting molecule.

  • In vivo imaging system.

  • Anesthesia.

  • Saline solution.

Protocol:

  • Animal Groups: Divide the tumor-bearing mice into two groups: a control group and a blocking group.

  • Blocking Dose: Inject the mice in the blocking group with a high dose (e.g., 50-100 fold molar excess) of the unlabeled targeting molecule 1-2 hours prior to the injection of the labeled conjugate.

  • Conjugate Administration: Inject all mice (both groups) with the same dose of the this compound conjugate.

  • Imaging: Acquire in vivo and ex vivo fluorescence images at the time point of maximum tumor uptake as determined from the biodistribution study.

  • Data Analysis: Quantify the fluorescence intensity in the tumors and other organs for both groups. A statistically significant reduction in tumor fluorescence in the blocking group compared to the control group confirms target-specific binding.

Visualizing the Validation Process

To better illustrate the experimental workflows and underlying principles, the following diagrams have been created using Graphviz.

Mechanism of Targeted Delivery

G cluster_0 Extracellular Space cluster_1 Cell Interior IR_806_Conjugate This compound Conjugate Target_Receptor Target Receptor IR_806_Conjugate->Target_Receptor 1. Binding Endosome Endosome Target_Receptor->Endosome 2. Internalization (Receptor-Mediated Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Degraded_Products Degraded Products (Free this compound) Lysosome->Degraded_Products 4. Degradation & Release

Caption: Targeted delivery of an this compound conjugate via receptor-mediated endocytosis.

Experimental Workflow for Specificity Validation

G Start Start: Validate this compound Conjugate Specificity In_Vitro In Vitro Cell Binding Assay Start->In_Vitro In_Vivo_Bio In Vivo Biodistribution Study Start->In_Vivo_Bio Analysis Data Analysis: - Specific Binding - Tumor-to-Background Ratio - Blocking Effect In_Vitro->Analysis Comp_Inhibition Competitive Inhibition Assay In_Vivo_Bio->Comp_Inhibition Comp_Inhibition->Analysis Conclusion Conclusion: Targeting Specificity Validated Analysis->Conclusion

Caption: Workflow for validating the targeting specificity of this compound conjugates.

Decision Tree for Assay Selection

G Question1 Initial Screening? In_Vitro Perform In Vitro Cell Binding Assay Question1->In_Vitro Yes Question2 In Vivo Performance? Question1->Question2 No In_Vitro->Question2 Biodistribution Conduct In Vivo Biodistribution Study Question2->Biodistribution Yes End Comprehensive Validation Question2->End No Question3 Confirm Receptor Mediation? Biodistribution->Question3 Competition Perform Competitive Inhibition Assay Question3->Competition Yes Question3->End No Competition->End

Caption: Decision tree for selecting appropriate validation assays.

By employing these rigorous validation methodologies, researchers can confidently assess the targeting specificity of their this compound conjugates, ensuring the generation of reliable and reproducible preclinical data, which is a critical step in the translation of these promising agents to the clinic.

References

A Researcher's Guide to IR-806 Dye: Navigating Reproducibility and Lot-to-Lot Variability for Consistent Results

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the consistency of reagents is paramount to achieving reproducible and reliable experimental outcomes. This guide provides a comprehensive comparison of IR-806, a near-infrared (NIR) cyanine (B1664457) dye, and its alternatives, with a focus on assessing reproducibility and lot-to-lot variability. While direct comparative data between different commercial lots of this compound is not publicly available, this guide outlines the critical quality control parameters and provides detailed experimental protocols to empower researchers to evaluate dye quality in their own laboratories.

This compound is a water-soluble, near-infrared (NIR) cyanine dye with an absorption maximum around 806 nm. Its photostable nature makes it a valuable tool in a variety of applications, including as a sensitizer (B1316253) in dye-sensitized solar cells, for bio-imaging, and in optical displays.[1][2] However, as with many complex organic molecules, the synthesis and purification of this compound can lead to variations between production batches. This lot-to-lot variability can manifest in differences in purity, dye content, and spectral properties, ultimately impacting the reliability and reproducibility of experimental results.

This guide will walk you through the essential quality control assessments for this compound and provide a framework for comparing it to common alternatives like Indocyanine Green (ICG) and IRDye® 800CW.

Key Quality Control Parameters for this compound Dye

Consistent performance of this compound in sensitive applications such as in vivo imaging and quantitative assays hinges on several key quality control parameters. It is crucial for researchers to assess these characteristics for each new lot of dye to ensure experimental reproducibility. Commercial suppliers of this compound often specify a dye content of ≥ 90%, indicating that impurities may be present and can vary between batches.[1]

Table 1: Key Quality Control Parameters for this compound Dye

ParameterImportanceRecommended Analytical Method
Purity & Dye Content Impurities can interfere with conjugation reactions, alter spectral properties, and affect biological activity. Consistent dye content is crucial for accurate concentration determination and dosing.High-Performance Liquid Chromatography (HPLC)
Spectral Properties Variations in absorption and emission maxima can affect filter compatibility and signal detection. The molar extinction coefficient is critical for accurate concentration calculations.UV-Vis Spectroscopy
Solubility Poor or inconsistent solubility can lead to aggregation, affecting fluorescence quantum yield and biodistribution.Visual Inspection, UV-Vis Spectroscopy
Moisture Content As a hygroscopic solid, water content can vary, affecting accurate weighing and concentration calculations.Thermogravimetric Analysis (TGA) or Karl Fischer Titration

Comparative Analysis: this compound and Its Alternatives

While this compound offers good photostability, other NIR dyes like Indocyanine Green (ICG) and IRDye® 800CW are also widely used. The choice of dye often depends on the specific application requirements.

Table 2: Illustrative Comparison of this compound with ICG and IRDye® 800CW

PropertyThis compound (Example Data)Indocyanine Green (ICG)IRDye® 800CW
Absorption Max (nm) 806~780 in plasma774
Emission Max (nm) ~820-830~810 in plasma789
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~200,000~200,000~240,000
Purity (by HPLC) Lot A: 91.5%Lot B: 94.2%Typically >95% (pharmaceutical grade)Typically >95%
Photostability Reported to be relatively highModerateHigh
Solubility Water-solubleWater-soluble, prone to aggregationHigh water solubility

Note: The data for this compound is illustrative. Researchers should determine these values for their specific lots.

Experimental Protocols for Quality Control

To empower researchers to assess the quality and consistency of their this compound lots, the following detailed experimental protocols are provided.

Protocol 1: Determination of Purity and Dye Content by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the purity of this compound. The specific column, mobile phase, and gradient may need to be optimized.

Objective: To separate and quantify impurities from the main this compound dye peak.

Materials:

  • This compound dye sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound dye.

    • Dissolve the dye in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Dilute the stock solution to a final concentration of approximately 0.1 mg/mL for injection.

  • HPLC Analysis:

    • Equilibrate the C18 column with a starting mixture of Mobile Phase A and B (e.g., 95:5) at a flow rate of 1 mL/min.

    • Inject 10-20 µL of the prepared sample.

    • Run a linear gradient to increase the concentration of Mobile Phase B (e.g., from 5% to 95% over 20 minutes).

    • Monitor the absorbance at the dye's maximum absorption wavelength (~800 nm) and at a lower wavelength (e.g., 280 nm) to detect non-chromophoric impurities.

  • Data Analysis:

    • Integrate the peak areas of all detected peaks.

    • Calculate the purity of the this compound dye as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Determination of Spectral Properties by UV-Vis Spectroscopy

Objective: To determine the absorption maximum (λmax) and calculate the molar extinction coefficient.

Materials:

  • This compound dye sample

  • Spectroscopy-grade solvent (e.g., ethanol (B145695) or water)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a small amount of this compound dye (e.g., 1 mg).

    • Dissolve the dye in a known volume of solvent (e.g., 10 mL) to create a stock solution.

  • Serial Dilutions:

    • Prepare a series of dilutions from the stock solution to obtain concentrations that result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectral Acquisition:

    • Record the absorbance spectrum of each dilution from approximately 600 nm to 900 nm.

    • Identify the wavelength of maximum absorbance (λmax).

  • Molar Extinction Coefficient Calculation:

    • According to the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration.

    • The slope of the resulting linear regression line is the molar extinction coefficient (ε).

Visualizations

To further aid in the understanding of this compound and its application, the following diagrams are provided.

Caption: Simplified chemical structure of this compound dye.

QC_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_decision Data Evaluation & Decision start Receive New Lot of this compound weigh Accurately Weigh Dye start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve uv_vis UV-Vis Spectroscopy (λmax, Extinction Coefficient) dissolve->uv_vis hplc HPLC (Purity, Impurities) dissolve->hplc solubility Visual Solubility Test dissolve->solubility compare Compare to Previous Lots & Specifications uv_vis->compare hplc->compare solubility->compare accept Accept Lot for Use compare->accept Pass reject Reject Lot compare->reject Fail

Caption: Experimental workflow for quality control of this compound dye.

Signaling_Pathway cluster_targeting Targeted Imaging cluster_internalization Internalization & Signal Antibody_IR806 Antibody-IR806 Conjugate Receptor Cell Surface Receptor Antibody_IR806->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Signal Fluorescence Signal (Imaging) Endosome->Signal

Caption: Use of an this compound bioconjugate in a targeted imaging pathway.

Conclusion

The reproducibility of research and development in the life sciences is critically dependent on the consistency of the reagents used. For fluorescent probes like this compound, lot-to-lot variability in purity and spectral characteristics can introduce significant experimental artifacts. While manufacturers provide some quality control data, it is incumbent upon the researcher to perform their own validation for each new batch. By implementing the quality control protocols outlined in this guide, scientists can ensure the reliability of their this compound dye, leading to more robust and reproducible experimental outcomes. This proactive approach to quality control is a cornerstone of good laboratory practice and is essential for the successful translation of research findings.

References

Benchmarking IR-806: A Comparative Guide to NIR-II Dye Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the expanding landscape of near-infrared II (NIR-II) fluorophores, selecting the optimal dye is paramount for achieving high-resolution, deep-tissue in vivo imaging. This guide provides an objective comparison of IR-806 against other commercially available and widely studied NIR-II dyes, supported by quantitative data and detailed experimental methodologies.

The second near-infrared window (NIR-II, 1000-1700 nm) offers significant advantages for in vivo imaging, including reduced photon scattering, lower tissue autofluorescence, and deeper tissue penetration compared to the traditional visible and NIR-I regions.[1] This has spurred the development of a diverse palette of NIR-II fluorescent probes. Among these, cyanine (B1664457) dyes like this compound are notable for their strong absorption and emission in this window. This guide benchmarks the performance of this compound against key competitors such as Indocyanine Green (ICG), IRDye 800CW, and IR-1061, focusing on critical performance metrics: quantum yield, photostability, and in vivo imaging contrast.

Quantitative Performance Metrics: A Side-by-Side Comparison

The following tables summarize the key photophysical properties and in vivo imaging performance of this compound and other selected NIR-II dyes.

Table 1: Photophysical Properties of Selected NIR-II Dyes

DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (%)Solvent
This compound ~780-800~820-8300.0028 (QY of 806 dye)DMSO
ICG~780~8300.9 (in water)Water
IRDye 800CW~774~7903.8-fold brighter than IR-E1050 (1000-1620 nm)Aqueous Buffer
IR-1061~1064~1080Not specifiedAcetonitrile
FD-1080>100010805.94 (complex with FBS)DMSO
IR-12N3Not specified>9003x higher than ICG in serumSerum

Table 2: In Vivo Imaging Performance

DyeApplicationSignal-to-Background Ratio (SBR) / Tumor-to-Background Ratio (TBR)Imaging Window
This compound Conjugates Tumor ImagingNot specifiedNIR-II
ICGVasculature, Lymphatics~1.4-fold contrast increase in brain vasculature (NIR-II vs NIR-I)[2]NIR-I and NIR-II
IRDye 800CWTumor ImagingHigh TBR for targeted probesNIR-I
IR-12N3Deep Tissue, Tumor ImagingHigh SBR in mouse models[2]NIR-II
CH1055Lymphatic ImagingHigh SBRNIR-II
PSMA-OSP12 NPsTumor ImagingPeak TBR of 7.40 ± 1.28 at 48h post-injection[3]NIR-II

Experimental Protocols

Accurate and reproducible assessment of NIR-II dye performance relies on standardized experimental protocols. Below are detailed methodologies for key performance assays.

Quantum Yield Measurement

The absolute photoluminescence quantum yield (PLQY) is determined using an integrating sphere. This method directly measures the ratio of emitted photons to absorbed photons.

Protocol:

  • Sample Preparation: Prepare dilute solutions of the dye in a suitable solvent (e.g., DMSO, water) with an absorbance of less than 0.1 at the excitation wavelength to minimize reabsorption effects.

  • Instrumentation: Utilize a calibrated spectrofluorometer equipped with an integrating sphere.

  • Measurement Procedure:

    • Record the spectrum of the excitation light with the solvent-filled cuvette inside the integrating sphere (reference measurement).

    • Record the spectrum of the sample under the same conditions. The spectrum will show the attenuated excitation peak and the dye's emission spectrum.

    • The number of absorbed photons is calculated by subtracting the integrated intensity of the excitation peak of the sample from that of the reference.

    • The number of emitted photons is determined by integrating the area under the emission spectrum of the dye.

  • Calculation: The quantum yield (Φ) is calculated using the following formula: Φ = (Number of emitted photons) / (Number of absorbed photons)

Photostability Assessment

Photostability, or the resistance to photobleaching, is a critical parameter for applications requiring prolonged or repeated imaging. The International Council for Harmonisation (ICH) provides guidelines for photostability testing.

Protocol:

  • Sample Preparation: Prepare a solution of the dye in a quartz cuvette at a known concentration.

  • Light Source: Expose the sample to a calibrated light source with a defined spectral output, such as a xenon lamp or a combination of cool white fluorescent and near-UV lamps, as specified in ICH Q1B guidelines.[4] The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.

  • Monitoring: At predetermined time intervals, measure the absorbance of the dye solution at its maximum absorption wavelength using a UV-Vis spectrophotometer.

  • Data Analysis: Plot the absorbance as a function of exposure time. The photostability can be quantified by determining the time required for the initial absorbance to decrease by 50% (t₁/₂).

In Vivo Imaging and Signal-to-Background Ratio (SBR) Determination

In vivo imaging in animal models is the definitive test of a NIR-II dye's performance, providing a measure of its ability to generate high-contrast images in a complex biological environment.

Protocol:

  • Animal Model: Utilize an appropriate animal model for the intended application (e.g., a tumor-bearing mouse model for cancer imaging).

  • Probe Administration: Administer the NIR-II dye, often conjugated to a targeting moiety, to the animal via an appropriate route (e.g., intravenous injection).

  • Imaging System: Employ a dedicated NIR-II imaging system equipped with an InGaAs camera, which is sensitive in the 900-1700 nm range. The system should have appropriate excitation light sources (e.g., lasers at 785 nm or 808 nm) and emission filters.

  • Image Acquisition: Acquire images at various time points post-injection to determine the optimal imaging window.

  • SBR/TBR Calculation:

    • Define regions of interest (ROIs) over the target tissue (e.g., tumor) and adjacent background tissue.

    • Measure the mean fluorescence intensity within each ROI.

    • Calculate the SBR or TBR using the formula: SBR/TBR = (Mean intensity of target ROI) / (Mean intensity of background ROI).

Visualizing the Workflow and Concepts

To further clarify the experimental processes and underlying principles, the following diagrams are provided.

experimental_workflow_quantum_yield cluster_prep Sample Preparation cluster_measurement Measurement in Integrating Sphere cluster_analysis Data Analysis prep_dye Prepare Dilute Dye Solution (Abs < 0.1) measure_sample Record Sample Spectrum (Excitation + Emission) prep_dye->measure_sample prep_solvent Prepare Solvent Blank measure_ref Record Excitation Spectrum (Solvent Blank) prep_solvent->measure_ref calc_absorbed Calculate Absorbed Photons measure_ref->calc_absorbed measure_sample->calc_absorbed calc_emitted Calculate Emitted Photons measure_sample->calc_emitted calc_qy Calculate Quantum Yield (Φ) calc_absorbed->calc_qy calc_emitted->calc_qy

Caption: Workflow for absolute quantum yield measurement using an integrating sphere.

experimental_workflow_photostability cluster_exposure Controlled Light Exposure cluster_monitoring Monitoring Degradation cluster_analysis Data Analysis sample_prep Prepare Dye Solution in Quartz Cuvette light_source Expose to Calibrated Light Source (ICH Q1B) sample_prep->light_source measure_abs Measure Absorbance at Time Intervals light_source->measure_abs Periodically plot_data Plot Absorbance vs. Time measure_abs->plot_data calc_half_life Determine Photostability Half-Life (t₁/₂) plot_data->calc_half_life

Caption: Workflow for assessing the photostability of a NIR-II dye.

nir_ii_imaging_principle cluster_excitation Excitation cluster_tissue Biological Tissue cluster_emission Emission & Detection laser NIR-I Laser (e.g., 808 nm) skin Skin/Tissue laser->skin Penetrates tumor Tumor with NIR-II Dye skin->tumor emission NIR-II Fluorescence (1000-1700 nm) tumor->emission Emits scattering Reduced Scattering & Autofluorescence emission->scattering detector InGaAs Detector emission->detector Passes through tissue image High-Contrast Image detector->image

Caption: Principle of NIR-II fluorescence imaging for deep-tissue tumor detection.

References

A Head-to-Head Battle of Near-Infrared Dyes: IR-806 Versus Indocyanine Green (ICG) for in Vivo Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of near-infrared (NIR) fluorescence imaging, the choice of a suitable dye is paramount for achieving high-quality, quantifiable data. This guide provides a comprehensive comparison of two prominent NIR dyes, IR-806 and Indocyanine Green (ICG), focusing on their performance in tissue fluorescence analysis. We delve into their quantitative characteristics, experimental protocols, and underlying biological interactions to empower informed decisions in your research.

At a Glance: this compound vs. ICG

FeatureThis compoundIndocyanine Green (ICG)
Primary Application Preclinical Research, Tumor ImagingClinical Diagnostics (FDA Approved), Angiography, Perfusion Studies
Reported Advantages Higher fluorescence intensity in some preclinical models, Potentially better tumor accumulationWell-established safety profile, Rapid clearance, Versatile clinical use
Reported Disadvantages Limited clinical data, Less characterized biodistributionLower quantum yield, Concentration-dependent quenching, Photobleaching
Potential Uptake Mechanism Likely mediated by Organic Anion-Transporting Polypeptides (OATPs)Mediated by Organic Anion-Transporting Polypeptides (OATPs)

Deeper Dive: Quantitative Performance in Tissue

A direct quantitative comparison of this compound and ICG in the same animal models and tissue types is crucial for objective evaluation. While comprehensive head-to-head data remains somewhat limited in publicly available literature, existing studies provide valuable insights.

Fluorescence Intensity and Signal-to-Background Ratio (SBR)

The ultimate goal of in vivo imaging is to achieve a high signal from the target tissue relative to the surrounding background.

ICG: Studies have extensively characterized the tumor-to-background ratio (TBR) for ICG in various cancer models. For instance, in murine flank tumor models, TBRs for ICG have been reported to range from 2.1 to 8.0, with optimal imaging often achieved 24 hours post-injection at doses of 5 to 10 mg/kg. In lung cancer patients, a tumor-to-normal-tissue ratio (TNR) of 2.4 ± 0.6 has been observed with NIR-I imaging.[1] However, ICG's fluorescence intensity can be hampered by its tendency to aggregate at higher concentrations, leading to a quenching effect.[2]

This compound & Structurally Similar Dyes: While specific SBR data for this compound is not as widely published, studies on structurally similar heptamethine cyanine (B1664457) dyes like IR-783 and MHI-148 have demonstrated preferential uptake and retention in tumor cells and tissues, suggesting the potential for high SBRs.[3] A comparative study involving IR820, a derivative of ICG, showed a significantly more intense fluorescence signal and higher organ dye content compared to ICG 24 hours after intravenous administration in rats.[2][4] This suggests that modified cyanine dyes like this compound could offer advantages in signal strength.

Photostability

The ability of a fluorophore to resist degradation upon exposure to excitation light is critical for quantitative and longitudinal imaging studies.

ICG: ICG is known to be susceptible to photobleaching, which can impact the accuracy of quantitative measurements over time. Its stability is also influenced by the solvent and its concentration.

Experimental Corner: Protocols for Quantitative Analysis

Accurate quantification of NIR dye fluorescence in tissues requires meticulous experimental procedures. Below are detailed protocols for in vivo imaging and ex vivo tissue analysis, which can be adapted for both this compound and ICG.

In Vivo Fluorescence Imaging Protocol

G cluster_0 Animal Preparation cluster_1 Imaging cluster_2 Data Analysis animal_prep Anesthetize animal (e.g., isoflurane) dye_admin Administer dye intravenously (tail vein injection) animal_prep->dye_admin imaging_setup Position animal in imaging system (e.g., IVIS, Pearl Trilogy) dye_admin->imaging_setup set_params Set imaging parameters (Excitation/Emission wavelengths, exposure time) imaging_setup->set_params acquire_images Acquire fluorescence and white light images at defined time points set_params->acquire_images roi_selection Define Regions of Interest (ROIs) (e.g., tumor, muscle) acquire_images->roi_selection quantify_signal Quantify average fluorescence intensity in ROIs roi_selection->quantify_signal calculate_sbr Calculate Signal-to-Background Ratio (SBR = Mean Tumor Intensity / Mean Background Intensity) quantify_signal->calculate_sbr

Caption: Workflow for in vivo fluorescence imaging and SBR quantification.

Ex Vivo Tissue Homogenization and Fluorescence Quantification Protocol

This protocol is adapted from methods used for IRDye800CW, a dye structurally similar to this compound.

G cluster_0 Tissue Collection & Preparation cluster_1 Homogenization cluster_2 Quantification euthanize Euthanize animal at pre-determined time point excise Excise organs of interest (tumor, liver, muscle, etc.) euthanize->excise weigh Weigh tissue samples excise->weigh add_buffer Add lysis buffer (e.g., RIPA buffer) weigh->add_buffer homogenize Homogenize tissue (e.g., using a bead beater or sonicator) add_buffer->homogenize centrifuge Centrifuge to pellet debris homogenize->centrifuge collect_supernatant Collect supernatant containing dye-protein complexes centrifuge->collect_supernatant load_plate Load supernatant into a 96-well plate collect_supernatant->load_plate read_plate Read fluorescence on a plate reader or imaging system (e.g., Odyssey CLx) load_plate->read_plate prepare_standards Prepare a standard curve with known dye concentrations prepare_standards->read_plate quantify_concentration Determine dye concentration in samples from standard curve read_plate->quantify_concentration normalize Normalize to tissue weight (% Injected Dose/gram) quantify_concentration->normalize

Caption: Step-by-step protocol for ex vivo tissue fluorescence quantification.

The Biological Underpinnings: Uptake and Retention

The preferential accumulation of certain NIR dyes in tumor tissue is a key factor in achieving high-contrast images. The mechanism for this is often attributed to the enhanced permeability and retention (EPR) effect, where leaky tumor vasculature and poor lymphatic drainage lead to the passive accumulation of macromolecules and nanoparticles.

For heptamethine cyanine dyes like this compound and ICG, an active transport mechanism involving Organic Anion-Transporting Polypeptides (OATPs) is also implicated.[3] OATPs are a family of uptake transporters that are expressed on the cell membranes of various tissues, including the liver and some cancer cells. The overexpression of certain OATP isoforms in tumor cells could facilitate the active transport of these dyes into the cancer cells, leading to enhanced intracellular accumulation and retention. This provides a potential molecular basis for the tumor-targeting properties of these dyes beyond the passive EPR effect.

G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment dye_in_blood NIR Dye (this compound / ICG) in Bloodstream epr_effect EPR Effect (Leaky Vasculature) dye_in_blood->epr_effect dye_extravasation Dye Extravasation into Tumor Interstitium epr_effect->dye_extravasation oatp_transporter OATP dye_extravasation->oatp_transporter Binding dye_uptake Active Uptake into Cancer Cell oatp_transporter->dye_uptake Transport dye_retention Intracellular Dye Retention dye_uptake->dye_retention

Caption: Proposed mechanism of NIR dye accumulation in tumor tissue.

Conclusion

Both this compound and ICG are valuable tools for in vivo NIR fluorescence imaging. ICG's clinical approval and extensive characterization make it a reliable choice for a wide range of applications. However, for preclinical research demanding higher sensitivity and photostability, this compound and other next-generation heptamethine cyanine dyes present a compelling alternative. The choice between these dyes will ultimately depend on the specific requirements of the study, including the need for clinical translation, the desired imaging duration, and the level of quantitative accuracy required. As research progresses, further head-to-head comparative studies will be crucial to fully elucidate the relative strengths and weaknesses of these powerful imaging agents.

References

A Comparative Guide to IR-806 Labeled Antibodies for Cross-Reactivity Testing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount for the accuracy and reproducibility of immunoassays. This guide provides a comprehensive comparison of IR-806 labeled antibodies with other near-infrared (NIR) alternatives, supported by experimental data and detailed protocols to aid in the critical process of cross-reactivity testing.

Near-infrared (NIR) fluorescent dyes have become indispensable tools in a variety of biological applications, including western blotting, ELISA, flow cytometry, and in vivo imaging. Their advantages over visible-range fluorophores include deeper tissue penetration, lower autofluorescence from biological samples, and higher signal-to-noise ratios.[1][2][3] this compound is a heptamethine cyanine (B1664457) dye that absorbs and emits in the NIR spectrum, making it a viable candidate for antibody conjugation. This guide will delve into the performance of this compound labeled antibodies and compare them to commonly used alternatives such as IRDye® 800CW, Alexa Fluor® 790, and DyLight® 800.

Performance Comparison of NIR Dyes for Antibody Labeling

The selection of a NIR dye for antibody conjugation depends on several key performance indicators, including brightness, photostability, and signal-to-noise ratio. While direct head-to-head comparisons involving this compound are limited in published literature, data from studies comparing other popular NIR dyes provide a valuable benchmark for performance expectations.

A study comparing a novel heptamethine cyanine dye, s775z, with the widely used IRDye® 800CW and DyLight® 800 demonstrated significant differences in performance. The secondary IgG antibody labeled with s775z was reported to be 3-8 times brighter and 3-6 times more photostable than its counterparts labeled with IRDye® 800CW and DyLight® 800 in immunocytochemistry experiments.[1][2] This highlights the variability in performance among different NIR dyes and underscores the importance of careful selection based on experimental needs.

FeatureThis compoundIRDye® 800CWAlexa Fluor® 790DyLight® 800
Excitation Max (nm) ~780-810~774~784~777
Emission Max (nm) ~830~789~814~798
Brightness Data not available for direct comparisonHighHigh[7]Moderate[1][2]
Photostability ModerateHighHigh[7]Moderate[1][2]
Signal-to-Noise Ratio Application dependentHigh[3][8]HighGood
Common Applications In vivo imaging, Nanoprobe synthesisWestern blotting, In-Cell Westerns, In vivo imagingFlow cytometry, MicroscopyImmunofluorescence

Table 1: General characteristics and performance comparison of selected near-infrared dyes used for antibody labeling. Direct comparative data for this compound is limited.

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are methodologies for antibody labeling and cross-reactivity testing using NIR-labeled antibodies.

Protocol 1: Antibody Labeling with this compound NHS Ester

This protocol describes the conjugation of this compound N-hydroxysuccinimide (NHS) ester to an antibody via reaction with primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Antibody of interest (free of amine-containing buffers like Tris and preservatives like sodium azide)

  • This compound NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification resin (e.g., size-exclusion chromatography column)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation: Dialyze or buffer exchange the antibody into the Conjugation Buffer to a final concentration of 1-2 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the this compound NHS ester in DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add a 10 to 20-fold molar excess of the dissolved this compound NHS ester to the antibody solution. The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of this compound (around 790-800 nm).

  • Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA and storing at -20°C.

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Storage Antibody Antibody in Amine-Free Buffer Mix Mix Antibody and this compound Antibody->Mix IR806 This compound NHS Ester in DMSO IR806->Mix Incubate Incubate (1-2h, RT, Dark) Mix->Incubate Purify Size-Exclusion Chromatography Incubate->Purify Characterize Determine DOL Purify->Characterize Store Store at 4°C Characterize->Store CompetitiveELISA cluster_plate_prep Plate Preparation cluster_competition_reax Competition Reaction cluster_binding_detection Binding and Detection Coat Coat with Primary Antigen Wash1 Wash Coat->Wash1 Block Block with BSA Wash1->Block AddMixture Add Mixture to Plate Block->AddMixture PreIncubate Pre-incubate this compound Ab with Unlabeled Antigens PreIncubate->AddMixture Incubate2 Incubate AddMixture->Incubate2 Wash2 Wash Incubate2->Wash2 Read Read Fluorescence Wash2->Read EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K Recruits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation -> Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

References

A Comparative Guide to IR-806 for In Vitro and In Vivo Near-Infrared Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the near-infrared (NIR) fluorescent dye IR-806 with alternative probes, supported by experimental data and detailed protocols. The information herein is intended to assist researchers in selecting the appropriate imaging agent for their preclinical and translational research needs.

Introduction to this compound

This compound is a heptamethine cyanine (B1664457) dye that absorbs and emits light in the near-infrared spectrum, with a maximum absorption at approximately 806 nm.[1] This spectral window (700-900 nm) is advantageous for biological imaging due to reduced light scattering and minimal autofluorescence from endogenous molecules, allowing for deeper tissue penetration and a higher signal-to-noise ratio.[2] Like other cyanine dyes, this compound is utilized in a variety of biomedical applications, including in vivo imaging, particularly in cancer research to visualize tumors and assess the biodistribution of targeted therapies.

Performance Comparison: this compound and Alternatives

The selection of a NIR dye is critical for the success of fluorescence imaging studies. This section compares the key performance indicators of this compound with commonly used alternatives, such as Indocyanine Green (ICG) and IR-820.

Photophysical Properties
PropertyThis compoundIndocyanine Green (ICG)IR-820
Maximum Absorption (λmax) ~806 nm~780-800 nm~820 nm
Maximum Emission (λem) Not consistently reported, typically ~20-30 nm red-shifted from λmax~810-830 nm~830 nm
Molar Extinction Coefficient (ε) High (typical for cyanine dyes)~150,000 - 250,000 M⁻¹cm⁻¹High (typical for cyanine dyes)
Quantum Yield (Φf) Moderate~1.3% - 13% (solvent dependent)Lower than ICG
Solubility Water-solubleWater-solubleWater-soluble

Note: Photophysical properties can vary depending on the solvent and local environment.

In Vitro and In Vivo Performance

The utility of a NIR dye is ultimately determined by its performance in biological systems. This includes its stability, cellular uptake, cytotoxicity, and in vivo biodistribution and tumor targeting capabilities.

Performance MetricThis compoundIndocyanine Green (ICG)IR-820
In Vitro Stability ModerateProne to degradation in aqueous solutionMore stable than ICG in aqueous solution[3]
Cellular Uptake Demonstrates uptake in various cancer cell linesGenerally low unless conjugated to a targeting moietyShows cellular uptake
Cytotoxicity Low at typical imaging concentrationsGenerally low, FDA-approved for clinical useLow at typical imaging concentrations[3]
In Vivo Biodistribution Accumulates in tumors, with clearance through liver and spleenRapidly cleared by the liverShows significant organ dye content 24 hours post-injection[3]
Tumor-to-Background Ratio (TBR) High, enabling clear tumor visualizationLower compared to targeted probesProvides a more intense fluorescence signal than ICG at 24 hours post-injection[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental outcomes. The following sections provide generalized protocols for the evaluation of this compound and other NIR dyes.

In Vitro Spectral Characterization

Objective: To determine the absorption and emission spectra of the NIR dye.

Materials:

  • NIR dye (e.g., this compound)

  • Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), ethanol)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a stock solution of the NIR dye in the chosen solvent.

  • Create a series of dilutions to determine the optimal concentration for spectral measurements, ensuring the absorbance is within the linear range of the spectrophotometer (typically < 0.1).

  • Measure the absorbance spectrum using the spectrophotometer to identify the maximum absorption wavelength (λmax).

  • Using the determined λmax as the excitation wavelength, measure the fluorescence emission spectrum using the fluorometer.

  • Record the maximum emission wavelength (λem).

In Vitro Cellular Imaging

Objective: To visualize the cellular uptake of the NIR dye.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound or other NIR dye

  • Fluorescence microscope with appropriate NIR filters

  • Imaging plates or slides

Procedure:

  • Seed cells in imaging plates or on slides and allow them to adhere overnight.

  • Prepare a working solution of the NIR dye in cell culture medium at the desired concentration.

  • Remove the existing medium from the cells and add the dye-containing medium.

  • Incubate the cells with the dye for a predetermined period (e.g., 1-4 hours).

  • Wash the cells with PBS to remove any unbound dye.

  • Add fresh culture medium or PBS to the cells for imaging.

  • Visualize and capture images using a fluorescence microscope equipped with a NIR laser line and emission filter.

In Vivo Small Animal Imaging

Objective: To assess the biodistribution and tumor-targeting ability of the NIR dye in a preclinical model.

Materials:

  • Tumor-bearing small animal model (e.g., mouse with subcutaneous xenograft)

  • This compound or other NIR dye formulated for in vivo use

  • In vivo imaging system (e.g., IVIS, Pearl Trilogy) with NIR excitation and emission filters

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Anesthetize the animal using a calibrated vaporizer.

  • Acquire a baseline fluorescence image of the animal before dye injection.

  • Administer the NIR dye via an appropriate route (e.g., intravenous tail vein injection).

  • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48 hours) to monitor biodistribution and tumor accumulation.

  • At the final time point, euthanize the animal and excise major organs (tumor, liver, spleen, kidneys, lungs, heart) for ex vivo imaging to confirm the in vivo findings.

  • Quantify the fluorescence intensity in the tumor and other organs to determine the tumor-to-background ratio and the percentage of injected dose per gram of tissue (%ID/g).

Visualizing the Workflow and Application

To better illustrate the experimental processes and the application of this compound in cancer imaging, the following diagrams are provided.

In_Vitro_In_Vivo_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_data Data Analysis & Correlation Spectral Spectral Characterization (Absorbance & Emission) CellUptake Cellular Uptake Assay Cytotoxicity Cytotoxicity Assay AnimalModel Tumor Model Development Cytotoxicity->AnimalModel Proceed if safe DyeAdmin Dye Administration Imaging Longitudinal NIR Imaging Biodistribution Ex Vivo Biodistribution Quantification Image Quantification (TBR, %ID/g) Biodistribution->Quantification Correlation In Vitro-In Vivo Correlation Quantification->Correlation

Caption: Workflow for the comprehensive evaluation of NIR dyes.

NIR_Imaging_Principle cluster_system Imaging System cluster_biology Biological Target Laser NIR Laser Source (Excitation Light) Tumor Tumor Tissue with Accumulated this compound Laser->Tumor Excitation Detector Sensitive Detector (e.g., CCD camera) Image High-Contrast Tumor Image Detector->Image Image Formation Tumor->Detector NIR Fluorescence Emission

Caption: Principle of NIR fluorescence imaging for tumor detection.

Conclusion

This compound is a valuable tool for preclinical near-infrared fluorescence imaging. Its favorable photophysical properties and ability to accumulate in tumor tissues make it a suitable candidate for a range of in vitro and in vivo applications. When selecting a NIR dye, researchers should consider the specific requirements of their study, including the desired photostability, clearance profile, and the need for targeting moieties. This guide provides a foundational comparison and standardized protocols to aid in the rational selection and application of this compound and other NIR dyes in biomedical research.

References

Safety Operating Guide

Proper Disposal of IR-806: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the near-infrared cyanine (B1664457) dye IR-806, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for this compound are not extensively published, its chemical nature as a water-soluble, halogenated organic compound dictates a cautious and regulated approach to its waste management. Adherence to institutional and local regulations is paramount. This guide provides essential procedural steps based on established best practices for similar chemical waste streams.

Key Chemical and Safety Data

A thorough understanding of a substance's properties is the first step toward safe handling and disposal. Below is a summary of available data for this compound.

PropertyValueSource
Chemical Name 2-[2-[2-chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium hydroxide, inner salt sodium saltPubChem
Molecular Formula C₃₇H₄₄ClN₂NaO₆S₂PubChem
Molecular Weight 735.3 g/mol PubChem
Form SolidSigma-Aldrich
Solubility Water SolubleBOC Sciences
Hazard Classification WGK 3 (highly hazardous for water - Germany)Sigma-Aldrich
Toxicity Data Specific LD50 or LC50 data for this compound is not readily available in public databases. A structurally similar compound is noted to cause skin and serious eye irritation, and may cause respiratory irritation.PubChem

Step-by-Step Disposal Protocol

The following procedures are based on general guidelines for the disposal of halogenated organic laboratory waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a lab coat, nitrile gloves, and chemical splash goggles.

2. Waste Segregation and Collection:

  • Crucially, do not mix this compound waste with non-halogenated chemical waste.

  • Designate a specific, compatible waste container for "Halogenated Organic Waste." This container should be made of a material that will not react with the waste, typically a high-density polyethylene (B3416737) (HDPE) or glass bottle with a secure screw cap.

  • Collect all materials contaminated with this compound, including:

    • Unused or expired solid this compound.

    • Solutions containing this compound.

    • Contaminated consumables such as pipette tips, weigh boats, and gloves.

    • Rinsate from cleaning glassware that contained this compound. Perform a "triple rinse" and collect all rinsate as hazardous waste.

3. Waste Labeling:

  • Immediately label the waste container with a "Hazardous Waste" tag as soon as the first drop of waste is added.

  • The label must clearly state:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and its components if in a solution.

    • The approximate concentration and volume.

    • The date the waste was first added.

    • The primary hazard(s) (e.g., "Halogenated Organic," "Irritant").

4. Storage:

  • Keep the waste container tightly sealed at all times, except when adding waste.

  • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be in a well-ventilated area, away from heat sources, and in secondary containment to prevent spills.

5. Disposal:

  • Do not dispose of this compound down the drain. Its "highly hazardous for water" classification indicates a significant environmental risk.

  • Once the waste container is full, or if it has been in storage for a period defined by your institution (often 90 days), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Follow all institutional procedures for waste pickup requests.

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found, the principles of handling halogenated organic waste are well-established in standard laboratory safety protocols. The procedures outlined above are derived from these general best practices.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

IR806_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_halogenated Is the waste halogenated? ppe->is_halogenated halogenated_container Step 2: Use Designated 'Halogenated Organic Waste' Container is_halogenated->halogenated_container Yes non_halogenated_container Use Separate 'Non-Halogenated' Waste Container is_halogenated->non_halogenated_container No label_waste Step 3: Label Container with 'Hazardous Waste' Tag, Contents, and Date halogenated_container->label_waste store_waste Step 4: Store Sealed Container in Satellite Accumulation Area with Secondary Containment label_waste->store_waste drain_disposal Can this be disposed of down the drain? store_waste->drain_disposal no_drain NO: Prohibited (Highly Hazardous to Water) drain_disposal->no_drain No contact_ehs Step 5: Arrange for Pickup by EHS or Licensed Contractor no_drain->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

By following these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in their operational practices.

Personal protective equipment for handling IR-806

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of IR-806. Adherence to these guidelines is critical to ensure personal safety and proper management of this chemical agent in the laboratory.

Overview and Hazard Summary

This compound is a near-infrared (NIR) cyanine (B1664457) dye, recognized for its photosensitive properties.[1] It is classified as a combustible solid and requires careful handling to prevent ignition and exposure.[2] As a photosensitive material, it is susceptible to degradation upon exposure to light, which necessitates specific storage and handling considerations.[3]

Chemical and Physical Properties

PropertyValue
CAS Number 757960-10-4
Physical Form Solid
Storage Class Combustible Solid[2]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPESpecifications and Notes
Hands Chemical Resistant GlovesNitrile or neoprene gloves are recommended. Always double-glove. Check manufacturer's data for breakthrough times.
Eyes/Face Safety Goggles and Face ShieldGoggles must be splash-proof. A face shield must be worn over the goggles when handling solutions or powders.[2]
Respiratory N95 (US) or equivalent RespiratorA NIOSH-approved N95 respirator is the minimum requirement for handling the solid form to prevent inhalation of dust particles.[2]
Body Laboratory CoatA buttoned lab coat is the minimum requirement.
Feet Closed-toe ShoesShoes must be made of a non-porous material.

Safe Handling and Operational Plan

Due to its photosensitive nature, all procedures involving this compound should be conducted in an area with controlled lighting.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Designate a specific area for handling this compound.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Confirm that all required PPE is available and in good condition.

  • Donning PPE:

    • Wash hands thoroughly.

    • Put on the inner pair of chemical-resistant gloves.

    • Don the laboratory coat, ensuring it is fully buttoned.

    • Fit the N95 respirator, performing a seal check.

    • Put on safety goggles, followed by the face shield.

    • Don the outer pair of chemical-resistant gloves, ensuring the cuffs overlap with the sleeves of the lab coat.

  • Handling this compound:

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Handle the solid material carefully to avoid generating dust.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

    • As this compound is photosensitive, use dark-colored or opaque containers for storage and during experiments.[3] Where possible, cover containers with aluminum foil to minimize light exposure.[3]

    • Avoid working in brightly lit areas.[3]

Emergency Procedures

First Aid Measures

Exposure RouteFirst Aid Protocol
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

In the event of a spill, evacuate the area and prevent entry of unnecessary personnel. Wearing the appropriate PPE, cover the spill with an absorbent material and collect it into a sealed container for disposal. Ensure the area is decontaminated after cleanup.

Storage and Disposal Plan

Storage:

Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[3] Keep away from sources of ignition. Recommended storage temperatures are -20°C for short-term and -80°C for long-term use.

Disposal:

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

Workflow for Safe Handling of this compound

Safe_Handling_of_IR806 Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response Prep 1. Prepare Work Area (Clean, Designated Zone) Check_Safety 2. Verify Safety Equipment (Eyewash, Shower) Prep->Check_Safety Don_PPE 3. Don Appropriate PPE Check_Safety->Don_PPE Handle 4. Handle in Controlled Light (Fume Hood, Dimmed Area) Don_PPE->Handle Store_Properly 5. Use Light-Resistant Containers Handle->Store_Properly Spill Spill Response Handle->Spill Exposure Exposure Response Handle->Exposure Decontaminate 6. Decontaminate Work Surface Store_Properly->Decontaminate Doff_PPE 7. Doff PPE Correctly Decontaminate->Doff_PPE Dispose 8. Dispose of Waste (Hazardous Waste Stream) Doff_PPE->Dispose

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.